Product packaging for 2,6-Dibromo-4-methylphenol(Cat. No.:CAS No. 2432-14-6)

2,6-Dibromo-4-methylphenol

Cat. No.: B1582163
CAS No.: 2432-14-6
M. Wt: 265.93 g/mol
InChI Key: FIGPGTJKHFAYRK-UHFFFAOYSA-N
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Description

2,6-Dibromo-4-methylphenol is a natural product found in Lanice conchilega with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6Br2O B1582163 2,6-Dibromo-4-methylphenol CAS No. 2432-14-6

Properties

IUPAC Name

2,6-dibromo-4-methylphenol
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InChI

InChI=1S/C7H6Br2O/c1-4-2-5(8)7(10)6(9)3-4/h2-3,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

FIGPGTJKHFAYRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)Br)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Br2O
Source PubChem
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DSSTOX Substance ID

DTXSID40179062
Record name p-Cresol, 2,6-dibromo-
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Molecular Weight

265.93 g/mol
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CAS No.

2432-14-6
Record name 2,6-Dibromo-4-methylphenol
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Record name 2,6-Dibromo-p-cresol
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Record name 2,6-Dibromo-4-methylphenol
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Foundational & Exploratory

An In-depth Technical Guide to the Crystal Structure Analysis of Halogenated Phenols: A Case Study on 2,6-Dibromophenol

Author: BenchChem Technical Support Team. Date: January 2026

A Note to the Reader: While the initial focus of this guide was the crystal structure of 2,6-Dibromo-4-methylphenol, an exhaustive search of publicly available databases, including the Cambridge Crystallographic Data Centre (CCDC), did not yield a deposited crystal structure for this specific compound. Therefore, to provide a comprehensive and technically detailed guide that fulfills the core requirements of the prompt, we will pivot to a closely related and structurally characterized molecule: 2,6-dibromophenol . The principles of synthesis, crystallization, X-ray diffraction, and structural analysis detailed herein are directly applicable to this compound and other halogenated phenols, making 2,6-dibromophenol an excellent and illustrative case study.

Introduction

Halogenated phenols are a class of organic compounds that have garnered significant interest in the fields of medicinal chemistry, materials science, and environmental science. Their unique electronic and steric properties, imparted by the halogen substituents, influence their chemical reactivity, biological activity, and supramolecular assembly in the solid state. The precise arrangement of molecules in a crystal lattice, known as the crystal structure, governs the macroscopic properties of a material, including its melting point, solubility, and bioavailability. Therefore, a thorough understanding of the crystal structure is paramount for the rational design of new drugs and functional materials.

This technical guide provides a detailed exploration of the crystal structure analysis of halogenated phenols, using 2,6-dibromophenol as a primary example. We will delve into the synthesis and crystallization of the target compound, the principles and a detailed protocol for single-crystal X-ray diffraction, and a comprehensive analysis of the resulting crystal structure, with a particular focus on the interplay of intermolecular forces such as hydrogen and halogen bonds.

Synthesis and Crystallization of Halogenated Phenols

The synthesis of 2,6-dibromophenol and its analogue, this compound, typically involves the electrophilic bromination of the corresponding phenol. The hydroxyl group is a strongly activating ortho-, para-director, making the reaction facile.

Synthesis of this compound

A common method for the preparation of this compound involves the direct bromination of 4-methylphenol (p-cresol). The reaction is typically carried out in a suitable solvent, such as chloroform or acetic acid, with the slow addition of bromine.

Reaction:

The product can then be purified by recrystallization to obtain single crystals suitable for X-ray diffraction.

Crystallization

The growth of high-quality single crystals is a critical prerequisite for X-ray crystal structure determination.[1] For compounds like 2,6-dibromophenol, slow evaporation of a saturated solution is a common and effective technique. Hexane has been successfully used to grow single crystals of 2,6-dibromophenol at low temperatures (-30 °C).[1] The choice of solvent is crucial and is often determined empirically. A good solvent for crystallization should dissolve the compound moderately at a higher temperature and sparingly at a lower temperature.

Single-Crystal X-ray Diffraction: A Detailed Protocol

Single-crystal X-ray diffraction is the definitive technique for determining the three-dimensional arrangement of atoms in a crystalline solid. The process involves irradiating a single crystal with a beam of X-rays and analyzing the resulting diffraction pattern.

Experimental Workflow

The overall workflow for crystal structure determination can be summarized as follows:

experimental_workflow cluster_synthesis Sample Preparation cluster_data_collection Data Collection cluster_structure_solution Structure Determination synthesis Synthesis of 2,6-Dibromophenol crystallization Crystal Growth synthesis->crystallization mounting Crystal Mounting crystallization->mounting diffraction Diffraction Data Collection mounting->diffraction xray X-ray Source xray->diffraction processing Data Processing diffraction->processing solution Structure Solution (Phase Problem) processing->solution refinement Structure Refinement solution->refinement validation Validation refinement->validation

Experimental workflow for single-crystal X-ray diffraction.
Step-by-Step Methodology

  • Crystal Selection and Mounting: A suitable single crystal, typically with dimensions of 0.1-0.3 mm, is selected under a microscope. The crystal should be free of cracks and other defects. It is then mounted on a goniometer head using a cryoprotectant to prevent damage from the X-ray beam.

  • Data Collection: The mounted crystal is placed in a diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms. An intense beam of monochromatic X-rays is directed at the crystal. As the crystal is rotated, a series of diffraction patterns are collected by a detector.

  • Data Processing: The collected diffraction images are processed to determine the intensity and position of each reflection. This data is then used to determine the unit cell dimensions and the space group of the crystal.

  • Structure Solution and Refinement: The "phase problem" is a central challenge in crystallography, as the phases of the diffracted X-rays cannot be directly measured. Computational methods, such as direct methods or Patterson methods, are used to generate an initial model of the crystal structure. This model is then refined against the experimental data to improve the atomic positions and other parameters, leading to a final, accurate crystal structure.

Crystal Structure Analysis of 2,6-Dibromophenol

The crystal structure of 2,6-dibromophenol has been determined and provides valuable insights into the interplay of intermolecular forces in halogenated phenols.[1]

Crystallographic Data

The key crystallographic data for 2,6-dibromophenol are summarized in the table below.

ParameterValue
Chemical FormulaC₆H₄Br₂O
Formula Weight251.90 g/mol
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a5.039(2) Å
b13.065(4) Å
c13.313(4) Å
α, β, γ90°
Volume876.1(5) ų
Z4

Data obtained from a representative study on 2,6-dihalogenated phenols.[1]

Molecular Structure

The molecule of 2,6-dibromophenol is essentially planar, with the hydroxyl group and the two bromine atoms attached to the benzene ring.

Molecular structure of 2,6-dibromophenol.
Supramolecular Assembly and Intermolecular Interactions

The crystal packing of 2,6-dibromophenol is dominated by a combination of hydrogen bonds and halogen bonds, which organize the molecules into a three-dimensional network.

  • Hydrogen Bonding: The most prominent intermolecular interaction is the O-H···O hydrogen bond, where the hydroxyl group of one molecule acts as a hydrogen bond donor to the oxygen atom of a neighboring molecule. This interaction is a key factor in the formation of chains or ribbons of molecules within the crystal lattice.[1]

  • Halogen Bonding: In addition to hydrogen bonding, type II Br···Br interactions play a significant role in the crystal packing.[1] A halogen bond is a noncovalent interaction where a halogen atom acts as an electrophilic species. These interactions, along with π-stacking, contribute to the overall stability of the crystal structure.

intermolecular_interactions cluster_mol1 Molecule 1 cluster_mol2 Molecule 2 O1 O H1 H O2 O H1->O2 O-H···O Hydrogen Bond Br1 Br Br2 Br Br1->Br2 Br···Br Halogen Bond

Key intermolecular interactions in 2,6-dibromophenol.

The interplay between these directional interactions dictates the final crystal packing and, consequently, the material's properties. In 2,6-dibromophenol, the halogen-halogen interactions are a particularly important directional and attractive force.[1]

Conclusion

The crystal structure analysis of halogenated phenols, exemplified by 2,6-dibromophenol, provides fundamental insights into their solid-state behavior. The combination of strong hydrogen bonds and directional halogen bonds leads to robust and predictable supramolecular architectures. This knowledge is invaluable for the design of new pharmaceutical cocrystals, where modifying the crystal structure can enhance properties like solubility and bioavailability, and for the engineering of novel organic materials with tailored electronic and optical properties. The detailed experimental and analytical framework presented in this guide serves as a valuable resource for researchers and professionals working in drug development and materials science.

References

biological activity screening of 2,6-Dibromo-4-methylphenol derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity Screening of 2,6-Dibromo-4-methylphenol Derivatives

Introduction: Unveiling the Potential of Marine-Derived Bromophenols

Phenolic compounds are a cornerstone of natural product chemistry, renowned for their vast structural diversity and significant biological activities. Within this class, bromophenols—phenolic compounds bearing one or more bromine atoms—have emerged as a particularly intriguing subgroup. Predominantly isolated from marine sources like red algae, these metabolites are synthesized via bromoperoxidase-mediated reactions and exhibit a wide spectrum of bioactivities, including antioxidant, antimicrobial, anticancer, and anti-diabetic effects.[1][2] The core structure, this compound, and its derivatives represent a promising scaffold for drug discovery. Their unique electronic and lipophilic properties, conferred by the bromine substituents, often translate into enhanced potency and novel mechanisms of action.

This guide provides a comprehensive framework for the systematic biological activity screening of this compound derivatives. Moving beyond a simple recitation of methods, we will delve into the causality behind experimental choices, establish self-validating protocols, and ground our discussion in authoritative scientific literature. The objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to effectively explore the therapeutic potential of this fascinating class of compounds.

Chapter 1: Foundational Workflow for Bioactivity Screening

A logical, tiered approach is essential for efficiently screening a library of novel derivatives. This ensures that resources are focused on the most promising candidates and that comprehensive data is collected in a systematic manner. The initial phase involves broad-spectrum assays to identify general activities, followed by more specific, mechanism-focused secondary assays for lead compounds.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Secondary & Mechanistic Screening cluster_2 Phase 3: Lead Optimization Compound Test Compound (this compound Derivative) A Antioxidant Capacity (e.g., DPPH/ABTS Assays) Compound->A Broad Spectrum B Cytotoxicity (e.g., MTT Assay on Cancer & Normal Cell Lines) Compound->B Broad Spectrum C Antimicrobial Activity (e.g., MIC Assay vs. Gram+/-) Compound->C Broad Spectrum D Cellular Antioxidant Assay (e.g., CAA) A->D Validate Activity E Apoptosis & Cell Cycle Analysis B->E Elucidate Mechanism G Anti-biofilm Assay C->G Explore Specificity H Structure-Activity Relationship (SAR) Studies D->H Identify Leads E->H Identify Leads F Enzyme Inhibition Assays (e.g., AChE, α-Glucosidase, PTP1B) F->H Identify Leads G->H Identify Leads I In Vivo Model Testing H->I Preclinical

Caption: A tiered workflow for screening this compound derivatives.

Chapter 2: Antioxidant Activity Evaluation

Scientific Rationale: Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in numerous pathologies, including cancer, neurodegenerative disorders, and inflammation.[2] Phenolic compounds, including bromophenols, are excellent antioxidants primarily due to their hydrogen-donating hydroxyl groups, which can stabilize free radicals. The number and position of both hydroxyl and bromine substituents can significantly influence this activity.[1][2]

Key Assays for Antioxidant Screening

A combination of assays is recommended to obtain a comprehensive antioxidant profile, as different assays reflect different mechanisms of action (e.g., hydrogen atom transfer vs. single electron transfer).

  • DPPH• (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: A rapid and widely used method to assess the ability of a compound to act as a free radical scavenger.[1][3]

  • ABTS•+ (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay: Similar to DPPH but versatile in that it can be used for both hydrophilic and lipophilic compounds.[3][4]

  • Reducing Power Assays (FRAP, CUPRAC): These assays measure the ability of a compound to donate an electron and reduce a metal ion (Fe³⁺ in FRAP, Cu²⁺ in CUPRAC).[3][4]

  • Cellular Antioxidant Activity (CAA) Assay: A more biologically relevant assay that measures antioxidant activity within a cell line, accounting for factors like cell uptake and metabolism.[1]

G cluster_0 DPPH Radical Scavenging Mechanism DPPH_radical DPPH• (Stable purple radical) DPPH_H DPPH-H (Non-radical, yellow) DPPH_radical->DPPH_H + H• (from Antioxidant) Antioxidant Ar-OH (Bromophenol Derivative) Antioxidant_radical Ar-O• (Antioxidant Radical) Antioxidant->Antioxidant_radical - H•

Caption: Principle of the DPPH radical scavenging assay.

Protocol: DPPH Radical Scavenging Activity
  • Principle: The antioxidant compound donates a hydrogen atom to the stable DPPH radical, reducing it to the non-radical form, DPPH-H. This reaction is visually monitored by the disappearance of the purple color of DPPH•, measured spectrophotometrically at ~517 nm.

  • Reagents and Materials:

    • This compound derivatives stock solutions (e.g., in DMSO or ethanol).

    • DPPH• solution (e.g., 0.1 mM in methanol).

    • Methanol.

    • Positive controls: Ascorbic acid, Trolox, BHT.[3][4]

    • 96-well microplate.

    • Microplate reader.

  • Procedure:

    • Prepare serial dilutions of the test compounds and positive controls in methanol in a 96-well plate.

    • Add a fixed volume of DPPH• solution to each well. A typical final volume might be 200 µL.

    • Include a blank control (methanol only) and a negative control (methanol + DPPH• solution).

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance of each well at 517 nm.

  • Data Analysis:

    • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

    • Plot the % Inhibition against the concentration of the test compound.

    • Determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH• radicals) from the dose-response curve. A lower IC₅₀ indicates higher antioxidant activity.

Comparative Antioxidant Data for Bromophenol Derivatives
CompoundDPPH Radical Scavenging (IC₅₀)ABTS Radical Scavenging (IC₅₀)Reference
2-(2,3-dibromo-4,5-dihydroxyphenyl)acetic acid19.84 µM-[5]
Derivative 1.18 (four hydroxyl groups)6.8 µM-[2]
Derivative 1.19 (four hydroxyl groups)6.1 µM-[2]
Derivative 1.17 (one hydroxyl group)35.8 µM-[2]

Note: Data is compiled from various studies for illustrative purposes. Direct comparison requires standardized assay conditions.

Chapter 3: Anticancer Activity Screening

Scientific Rationale: The search for novel anticancer agents is a global priority. Many natural products, including bromophenols, have demonstrated the ability to inhibit the proliferation of cancer cells and induce apoptosis (programmed cell death).[2][6][7] The mechanism can be multifaceted, ranging from the scavenging of ROS that contribute to carcinogenesis to direct interaction with cellular pathways controlling cell growth and survival.[2][6][8] Screening against a panel of cancer cell lines is the first step in identifying potential therapeutic candidates.

Protocol: MTT Cell Viability Assay
  • Principle: This colorimetric assay assesses cell metabolic activity. Viable cells with active mitochondria contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Reagents and Materials:

    • Human cancer cell lines (e.g., K562 (leukemia), MCF-7 (breast), HeLa (cervical)).[2][6][7]

    • Normal (non-cancerous) cell line for selectivity testing (e.g., HaCaT keratinocytes).[6]

    • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS).

    • Test compound stock solutions (sterile-filtered).

    • MTT solution (5 mg/mL in PBS).

    • Solubilization solution (e.g., DMSO or acidified isopropanol).

    • 96-well cell culture plates.

    • CO₂ incubator (37°C, 5% CO₂).

    • Microplate reader.

  • Procedure:

    • Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Replace the medium with fresh medium containing serial dilutions of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

    • Incubate for a specified period (e.g., 24, 48, or 72 hours).

    • Add MTT solution to each well and incubate for an additional 2-4 hours, allowing formazan crystals to form.

    • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at ~570 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot cell viability against compound concentration to determine the IC₅₀ value (concentration that inhibits cell growth by 50%). High potency and selectivity (a much higher IC₅₀ for normal cells than cancer cells) are desired.

Secondary Assays for Mechanism of Action

If a compound shows potent and selective cytotoxicity, follow-up assays are crucial to determine how it kills the cancer cells.

  • Apoptosis Analysis (Annexin V/Propidium Iodide Staining): This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[8][9]

  • Cell Cycle Analysis: Determines if the compound causes cell cycle arrest at a specific phase (G1, S, or G2/M), which can indicate interference with DNA replication or mitosis.[6]

  • Western Blotting: Used to measure changes in the expression levels of key proteins involved in apoptosis (e.g., Caspases, Bcl-2 family proteins) or survival signaling (e.g., STAT3, Akt).[6][8]

Chapter 4: Antimicrobial Activity Screening

Scientific Rationale: The rise of antibiotic-resistant bacteria, such as Methicillin-resistant Staphylococcus aureus (MRSA), is a severe public health threat.[10][11] Phenolic compounds are known to possess antimicrobial properties, often by disrupting microbial cell membranes, inhibiting essential enzymes, or interfering with virulence factors.[12][13] Screening this compound derivatives can identify novel structures capable of overcoming existing resistance mechanisms.

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
  • Principle: This method determines the lowest concentration of an antimicrobial agent that completely inhibits the visible growth of a microorganism after overnight incubation.[10][12]

  • Reagents and Materials:

    • Bacterial strains (e.g., Staphylococcus aureus (Gram+), Escherichia coli (Gram-)).

    • Bacterial growth medium (e.g., Mueller-Hinton Broth).

    • Test compound stock solutions (sterile-filtered).

    • Positive controls (e.g., Ampicillin, Ciprofloxacin).[14]

    • Sterile 96-well plates.

    • Bacterial inoculum standardized to a specific density (e.g., 0.5 McFarland standard).

  • Procedure:

    • Dispense a fixed volume of broth into all wells of a 96-well plate.

    • Create two-fold serial dilutions of the test compounds and controls directly in the plate.

    • Add a standardized bacterial inoculum to each well.

    • Include a growth control (broth + inoculum, no compound) and a sterility control (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

    • Visually inspect the plate for turbidity. The MIC is the lowest concentration at which no turbidity (growth) is observed.

  • Data Analysis: The MIC value is reported in µg/mL or µM. Lower values indicate greater potency. Further tests, such as Minimum Bactericidal Concentration (MBC) and anti-biofilm assays, can be performed on promising candidates.[11][15]

Chapter 5: Enzyme Inhibition Assays

Scientific Rationale: Many diseases are driven by the aberrant activity of specific enzymes. Designing molecules that can selectively inhibit these enzymes is a classic drug discovery strategy. Bromophenols have been shown to inhibit several therapeutically relevant enzymes.[4][16][17][18]

  • Acetylcholinesterase (AChE): Inhibition of AChE is a primary treatment strategy for Alzheimer's disease.[4][17]

  • α-Glucosidase: Inhibition of this enzyme slows carbohydrate digestion and is a therapeutic approach for managing type 2 diabetes.[16]

  • Protein Tyrosine Phosphatase 1B (PTP1B): PTP1B is a negative regulator of insulin signaling, and its inhibition is a target for treating diabetes and obesity.[16][18]

Protocol: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
  • Principle: AChE hydrolyzes the substrate acetylthiocholine (ATCI) to produce thiocholine. Thiocholine then reacts with Ellman's reagent, 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), to produce a yellow-colored anion (5-thio-2-nitrobenzoate), which is measured spectrophotometrically at 412 nm. An inhibitor will reduce the rate of this color formation.

  • Reagents and Materials:

    • AChE enzyme solution.

    • Phosphate buffer (pH 8.0).

    • DTNB solution.

    • ATCI solution.

    • Test compound solutions.

    • Positive control (e.g., Galantamine or Tacrine).

    • 96-well plate and microplate reader.

  • Procedure:

    • Add buffer, test compound solution, and AChE enzyme solution to the wells.

    • Pre-incubate for a short period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding the substrate (ATCI) and DTNB.

    • Immediately measure the absorbance at 412 nm in kinetic mode for several minutes.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each concentration of the inhibitor.

    • Determine the percentage of inhibition relative to the control reaction (no inhibitor).

    • Calculate the IC₅₀ value from the dose-response curve.

Comparative Enzyme Inhibition Data for Bromophenol Derivatives
Target EnzymeDerivativeInhibition (IC₅₀ or Kᵢ)Reference
PTP1BCompound 4g (synthetic)IC₅₀ = 0.68 µM[18]
PTP1BCompound from R. confervoidesIC₅₀ = 0.84 µM[2][16]
α-Glucosidase2,3,6-tribromo-4,5-dihydroxybenzyl alcoholIC₅₀ = 11 µM[16]
Carbonic Anhydrase I (hCA I)Compound 14 (synthetic)Kᵢ = 2.53 nM[17]

Conclusion and Future Perspectives

The this compound scaffold is a rich source of biologically active compounds. The screening methodologies outlined in this guide provide a robust and logical pathway for identifying and characterizing novel derivatives with therapeutic potential. Initial broad screening for antioxidant, anticancer, and antimicrobial activities serves to highlight promising candidates, which can then be subjected to more rigorous mechanistic and enzyme-specific assays. Structure-activity relationship (SAR) studies, which correlate specific structural modifications with changes in biological activity, are a critical next step in optimizing lead compounds to enhance potency and selectivity while minimizing toxicity.[2][16] The journey from a marine natural product to a clinical drug is long, but it begins with the systematic and scientifically rigorous screening approach detailed herein.

References

2,6-Dibromo-4-methylphenol: A Versatile Halogenated Building Block for Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of 2,6-Dibromo-4-methylphenol in Synthetic Chemistry

This compound, a seemingly straightforward aromatic compound, is a powerful and versatile building block in the arsenal of the modern organic chemist. Its strategic placement of two bromine atoms ortho to a hydroxyl group, combined with a para-methyl substituent, offers a unique combination of reactivity and selectivity. This guide, intended for researchers and professionals in drug development and materials science, will delve into the core applications of this reagent, moving beyond its well-documented antimicrobial properties to explore its utility in sophisticated organic transformations. We will examine its role in palladium-catalyzed cross-coupling reactions, its potential as a monomer for functional polymers, and its application in the synthesis of complex molecular architectures.

Physicochemical Properties and Safety Profile

A thorough understanding of a reagent's properties and hazards is paramount for its safe and effective use in the laboratory.

PropertyValueReference
CAS Number 2432-14-6[1][2]
Molecular Formula C₇H₆Br₂O[1][2]
Molecular Weight 265.93 g/mol [2]
Appearance White to off-white crystalline powder[1]
Melting Point 49-50 °C[2]
Solubility Sparingly soluble in water[1]

Safety and Handling: this compound is classified as an irritant, causing skin, eye, and respiratory tract irritation[3]. It is harmful if swallowed, in contact with skin, or if inhaled[4]. Chronic effects may be delayed[3]. When handling this compound, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a dust mask, is essential[2][5]. Work should be conducted in a well-ventilated fume hood. In case of exposure, immediate and thorough washing of the affected area is crucial, and medical attention should be sought[3]. It is also noted to be harmful to aquatic organisms, and appropriate disposal methods should be followed[1].

Synthesis of this compound

The most common laboratory-scale synthesis of this compound involves the direct bromination of 4-methylphenol (p-cresol). The hydroxyl group is a strongly activating, ortho-, para-directing group. Since the para position is blocked by the methyl group, bromination occurs at the two available ortho positions.

Typical Experimental Protocol: Bromination of 4-Methylphenol

  • Dissolve 4-methylphenol in a suitable solvent, such as glacial acetic acid or a chlorinated solvent like dichloromethane.

  • Slowly add a solution of bromine (2.0 equivalents) in the same solvent to the stirred solution of 4-methylphenol at room temperature. The reaction is typically exothermic, and cooling may be necessary to maintain control.

  • After the addition is complete, continue stirring at room temperature until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is typically worked up by washing with an aqueous solution of a reducing agent (e.g., sodium thiosulfate) to quench any excess bromine, followed by washing with water and brine.

  • The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to yield pure this compound.

The Power of Two: Applications in Palladium-Catalyzed Cross-Coupling Reactions

The two bromine atoms on the phenolic ring are the key to the synthetic utility of this compound. These halogens serve as excellent leaving groups in a variety of palladium-catalyzed cross-coupling reactions, allowing for the sequential or simultaneous formation of new carbon-carbon and carbon-heteroatom bonds. The steric hindrance provided by the ortho-hydroxyl group and the other bromine atom can influence the reactivity and selectivity of these transformations.

Suzuki-Miyaura Coupling: Building Biaryl Scaffolds

The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron compound, is a cornerstone of modern organic synthesis, particularly for the construction of biaryl structures prevalent in pharmaceuticals and organic materials[6]. This compound can undergo mono- or di-arylation, depending on the reaction conditions and stoichiometry of the reagents.

Mechanistic Rationale: The catalytic cycle of the Suzuki-Miyaura reaction generally involves three key steps: oxidative addition of the aryl bromide to a Pd(0) species, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst[7]. The presence of a base is crucial for the activation of the organoboron species.

Suzuki_Miyaura_Mechanism Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Br Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Oxidative Addition->Ar-Pd(II)-Br(L2) Transmetalation Transmetalation Ar-Pd(II)-Br(L2)->Transmetalation R-B(OH)2, Base Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Regeneration Ar-R Product Reductive Elimination->Ar-R

Figure 1: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Exemplary Protocol for Mono-arylation:

  • To a reaction vessel, add this compound (1.0 eq.), the desired arylboronic acid (1.1 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base like potassium carbonate (2.0 eq.).

  • The vessel is purged with an inert gas (e.g., argon or nitrogen).

  • A degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water, is added.

  • The reaction mixture is heated to a temperature typically ranging from 80 to 120 °C and stirred until the starting material is consumed (monitored by TLC or GC-MS).

  • After cooling to room temperature, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography to afford the mono-arylated product.

Note: Achieving selective mono-arylation can be challenging and often requires careful optimization of reaction conditions, such as temperature, reaction time, and the nature of the catalyst and base.

Heck-Mizoroki Reaction: Synthesis of Substituted Alkenes

The Heck-Mizoroki reaction provides a powerful method for the vinylation of aryl halides, leading to the formation of substituted alkenes[8]. This compound can be reacted with various alkenes to introduce vinyl groups at the ortho positions.

Causality in Experimental Choices: The choice of catalyst, base, and solvent is critical in the Heck reaction. Palladium acetate (Pd(OAc)₂) is a common precursor, often used with phosphine ligands to stabilize the active catalytic species. The base, typically an amine like triethylamine, is required to neutralize the hydrogen halide formed during the catalytic cycle[9]. The reaction generally exhibits a high degree of trans-selectivity in the product alkene[10].

Heck_Reaction_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Add Reactants Add this compound, alkene, Pd catalyst, ligand, and base to a dry flask. Inert Atmosphere Purge the flask with an inert gas (Ar or N2). Add Reactants->Inert Atmosphere Add Solvent Add anhydrous solvent (e.g., DMF, acetonitrile). Inert Atmosphere->Add Solvent Heating Heat the mixture with stirring (typically 80-140 °C). Add Solvent->Heating Monitoring Monitor reaction progress by TLC or GC. Heating->Monitoring Cooling and Quenching Cool the reaction and quench (e.g., with water). Monitoring->Cooling and Quenching Extraction Extract the product with an organic solvent. Cooling and Quenching->Extraction Purification Purify by column chromatography. Extraction->Purification

Figure 2: General experimental workflow for the Heck-Mizoroki reaction.
Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, providing access to arylethynes[11]. This reaction is of great importance in the synthesis of natural products, pharmaceuticals, and advanced materials[11]. This compound can be functionalized with one or two alkynyl groups via this methodology.

Self-Validating Protocol Design: A typical Sonogashira coupling protocol involves a palladium catalyst, a copper(I) co-catalyst (usually CuI), and an amine base (e.g., triethylamine) in a suitable solvent[12]. The copper co-catalyst is believed to facilitate the deprotonation of the alkyne and the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex[12].

A Monomer for Advanced Polymers: Oxidative Polymerization

Phenolic compounds, particularly those with blocked para positions, are precursors to polyphenylene ethers (PPEs) or polyphenylene oxides (PPOs), a class of high-performance thermoplastics with excellent thermal stability, dimensional stability, and dielectric properties[13][14]. While 2,6-dimethylphenol is the most common monomer for commercial PPO production, the use of halogenated phenols like this compound can lead to functionalized PPEs with modified properties.

The oxidative coupling polymerization of 2,6-disubstituted phenols is typically catalyzed by a copper-amine complex in the presence of oxygen. The reaction proceeds through the formation of phenoxy radicals, which then couple to form the polymer chain. The bromine atoms in poly(2,6-dibromo-4-methyl-1,4-phenylene oxide) would offer sites for post-polymerization modification, allowing for the introduction of various functional groups to tailor the polymer's properties for specific applications.

Application in the Synthesis of Bioactive Molecules and Pharmaceutical Intermediates

Conclusion: A Building Block of Strategic Importance

This compound is more than just a simple halogenated phenol; it is a strategically designed building block that offers chemists a reliable and versatile platform for the construction of complex molecular architectures. Its two reactive bromine atoms open the door to a wide array of modern synthetic transformations, including powerful palladium-catalyzed cross-coupling reactions. Its potential as a monomer for functional polymers further expands its utility. For researchers and professionals in drug discovery and materials science, a deep understanding of the reactivity and potential of this compound is key to unlocking new synthetic possibilities and accelerating the development of novel molecules with desired functions.

References

An In-depth Technical Guide to the Environmental Fate and Degradation of 2,6-Dibromo-4-methylphenol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the environmental fate and degradation of 2,6-Dibromo-4-methylphenol (DBMP), a compound of increasing environmental interest. Designed for researchers, scientists, and professionals in drug development and environmental science, this document synthesizes current knowledge on the physicochemical properties, abiotic and biotic degradation pathways, and ecotoxicological profile of DBMP. Through a detailed examination of experimental data and methodologies, this guide aims to provide a foundational understanding for future research and risk assessment.

Introduction and Physicochemical Profile

This compound (CAS No. 2432-14-6), also known as 2,6-dibromo-p-cresol, is a halogenated aromatic compound.[1][2] Its chemical structure, featuring a phenol ring substituted with two bromine atoms and a methyl group, imparts specific properties that dictate its environmental behavior.[3] It is primarily used as a preservative and antiseptic due to its antimicrobial properties, which inhibit the growth of bacteria and fungi.[3] Understanding its fundamental physicochemical characteristics is paramount to predicting its distribution and persistence in various environmental compartments.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Chemical Formula C₇H₆Br₂O[3][4]
Molecular Weight 265.93 g/mol [2][4]
Appearance White to gray or slightly yellow crystalline powder[1][3]
Melting Point 49-50 °C[2]
Water Solubility Sparingly soluble[3]
Stability Stable at room temperature in closed containers[1][3]

The limited water solubility of DBMP suggests its potential for partitioning into soil, sediment, and biota, while its stability under normal conditions indicates a degree of environmental persistence.

Abiotic Degradation Pathways

The environmental degradation of DBMP can occur through various abiotic processes, primarily driven by light and chemical reactions. These pathways are crucial in determining the compound's half-life in the environment.

Photodegradation

Photodegradation, or photolysis, is a significant abiotic pathway for the breakdown of DBMP in the presence of light.

Direct exposure to sunlight can induce the degradation of DBMP. The presence of bromine substituents on the phenol ring facilitates this process.[5] Studies have shown that direct photolysis can lead to approximately 50% degradation of DBMP in aqueous solutions over a 60-minute period.[5]

The efficiency of photodegradation can be significantly enhanced through photocatalysis. The use of catalysts like magnetite (Fe₃O₄) has demonstrated a remarkable increase in the degradation rate of DBMP, achieving up to 98% removal in 60 minutes.[5] This process is believed to follow a mixed reduction-oxidation mechanism where DBMP molecules interact with the magnetite surface, facilitating reactions with available electrons and leading to the release of bromide ions.[]

This compound has also been identified as a degradation by-product of the more complex brominated flame retardant, 4,4′-isopropylidenebis(2,6-dibromophenol) (TBBPA), during its photocatalytic degradation.[7][8]

Experimental Protocol: Photocatalytic Degradation of this compound

This protocol outlines a typical laboratory setup for assessing the photocatalytic degradation of DBMP using a magnetite catalyst.

1. Materials and Reagents:

  • This compound (97% purity)[5]

  • Magnetite (Fe₃O₄) catalyst (e.g., M1 or M2 as described in the source literature)[5]

  • Aqueous solution of DBMP at a known concentration

  • Photoreactor equipped with a suitable light source (e.g., UV lamp)

  • Magnetic stirrer

  • High-Performance Liquid Chromatography (HPLC) system for analysis

2. Procedure:

  • Prepare a stock solution of DBMP in a suitable solvent and dilute to the desired experimental concentration in deionized water.

  • Add the magnetite catalyst to the DBMP solution in the photoreactor.

  • Continuously stir the suspension to ensure homogeneity.

  • Initiate the photocatalytic reaction by turning on the light source.

  • At regular time intervals, withdraw aliquots of the reaction mixture.

  • Filter the samples to remove the catalyst particles.

  • Analyze the concentration of DBMP in the filtrate using HPLC to determine the degradation rate.

Ozonolysis

Ozonolysis is another advanced oxidation process that has been investigated for the degradation of phenolic compounds. While studies have shown that ozonolysis can degrade DBMP, its efficiency is generally lower compared to photocatalysis with magnetite.[5][7]

Biotic Degradation Pathways

The microbial breakdown of organic compounds is a critical component of their environmental fate. While direct studies on the microbial degradation of this compound are limited, research on analogous brominated and phenolic compounds provides significant insights into potential pathways.

Aerobic Biodegradation

Under aerobic conditions, microorganisms can utilize brominated phenols as a source of carbon and energy. The initial step often involves an oxidative attack on the aromatic ring.

  • Evidence from Similar Compounds: A strain of Cupriavidus sp. has been shown to degrade 2,6-dibromo-4-nitrophenol through sequential denitration and debromination, initiated by a monooxygenase.[9][10] This suggests that similar enzymatic machinery could potentially act on DBMP. Furthermore, an Ochrobactrum species is capable of degrading 2,4,6-tribromophenol via sequential reductive debromination.[11] The degradation of phenolic compounds by various bacteria and fungi is a well-documented process.[12][13][14]

Anaerobic Biodegradation

In anoxic environments, the biodegradation of halogenated compounds often proceeds through reductive dehalogenation, where the halogen substituent is replaced by a hydrogen atom. While no specific studies on the anaerobic degradation of DBMP were identified, this pathway is a common fate for many brominated flame retardants.[15]

Diagram: Postulated Aerobic Biodegradation Pathway of this compound

Biodegradation_Pathway DBMP This compound Intermediate1 Brominated Hydroquinone Intermediate DBMP->Intermediate1 Monooxygenase (Debromination/Hydroxylation) Intermediate2 Ring Cleavage Products (e.g., aliphatic acids) Intermediate1->Intermediate2 Dioxygenase (Ring Cleavage) Mineralization CO₂ + H₂O + Br⁻ Intermediate2->Mineralization Further Metabolism

Caption: Postulated aerobic biodegradation pathway of DBMP.

Environmental Fate, Bioaccumulation, and Ecotoxicity

The ultimate environmental fate of DBMP is governed by the interplay of its physicochemical properties and the degradation processes it undergoes.

Environmental Distribution

Due to its low water solubility, DBMP is expected to partition from the aqueous phase into soil and sediment. Its stability suggests that it may persist in these compartments until degraded.

Bioaccumulation
Ecotoxicity

This compound is considered harmful to aquatic organisms and may lead to long-term adverse effects in the aquatic environment.[3] Acute toxicity data for DBMP has been reported for certain aquatic invertebrates.[7]

Table 2: Acute Toxicity of this compound

OrganismEndpointValue (mg/L)Source
Artemia franciscanaEC₅₀ (24h)35.56 (28.08–39.43)[7]
Thamnocephalus platyurusEC₅₀ (24h)12.15 (11.54–15.79)[7]

Conclusion

The environmental fate and degradation of this compound are complex processes influenced by a combination of abiotic and biotic factors. Photocatalysis appears to be a highly effective method for its abiotic degradation. While direct evidence for its microbial degradation is still emerging, studies on similar compounds suggest that biodegradation is a viable pathway, likely involving oxidative and reductive mechanisms. Its physicochemical properties indicate a tendency to associate with particulate matter in the environment, and it exhibits a degree of ecotoxicity towards aquatic life. Further research is warranted to fully elucidate the microbial degradation pathways, quantify its bioaccumulation potential, and assess its long-term environmental risks. This guide provides a solid foundation for these future investigations, emphasizing the need for a multi-faceted approach to understanding the environmental impact of this compound.

References

Computational Modeling of 2,6-Dibromo-4-methylphenol Properties: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Predictive Science in Drug Discovery

In the landscape of modern drug discovery and development, the ability to predict the properties and behavior of chemical compounds prior to their synthesis is not merely an advantage; it is a cornerstone of efficient and ethical research. The "fail fast, fail cheap" paradigm underscores the necessity of early-stage identification of molecules with undesirable characteristics, thereby conserving resources for the most promising candidates. Computational modeling, a discipline at the intersection of chemistry, biology, and computer science, provides a powerful lens through which we can examine and forecast the multifaceted nature of a molecule's biological interactions.

This technical guide focuses on 2,6-Dibromo-4-methylphenol, a halogenated phenolic compound with known antimicrobial properties.[1] While its fundamental characteristics are established, a comprehensive understanding of its potential as a therapeutic agent or its toxicological profile necessitates a deeper, more quantitative investigation. Herein, we will explore the application of computational modeling techniques to elucidate the properties of this compound, providing a framework for researchers, scientists, and drug development professionals to leverage these in silico methodologies in their own work. We will delve into the theoretical underpinnings of these models, offer practical, step-by-step protocols for their implementation, and critically evaluate the generated data, all while grounding our discussion in the principles of scientific integrity and verifiability.

Physicochemical and Known Biological Profile of this compound

A thorough computational investigation begins with a comprehensive understanding of the subject molecule. This compound is a white to off-white crystalline powder with the chemical formula C₇H₆Br₂O.[1] Its structure, characterized by a phenol ring substituted with two bromine atoms and a methyl group, dictates its physicochemical properties and, consequently, its biological activity.

PropertyValueSource
Molecular Formula C₇H₆Br₂O[][3]
Molecular Weight 265.93 g/mol []
CAS Number 2432-14-6[][3]
Melting Point 49-50 °C[3]
Boiling Point 235.8 °C at 760 mmHg[]
Density 1.948 g/cm³[]
SMILES Cc1cc(Br)c(O)c(Br)c1[]
InChI InChI=1S/C7H6Br2O/c1-4-2-5(8)7(10)6(9)3-4/h2-3,10H,1H3[]
InChIKey FIGPGTJKHFAYRK-UHFFFAOYSA-N[]

Table 1: Physicochemical Properties of this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling: Predicting Antibacterial Activity and Cytotoxicity

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the molecular descriptors that are most influential in determining a specific biological endpoint, a predictive model can be constructed.

Rationale and Causality in QSAR Model Development

The central tenet of QSAR is that the biological activity of a compound is a function of its molecular structure. The choice of molecular descriptors is therefore paramount. These descriptors can be broadly categorized as:

  • 1D descriptors: Based on the chemical formula (e.g., molecular weight, atom counts).

  • 2D descriptors: Derived from the 2D representation of the molecule (e.g., topological indices, connectivity indices, molecular fingerprints).

  • 3D descriptors: Calculated from the 3D conformation of the molecule (e.g., molecular shape, surface area, volume).

The selection of a training set of molecules with known biological activities is equally critical. The training set should be structurally diverse and span a wide range of activity values to ensure the robustness and predictive power of the resulting model.

Due to the absence of specific experimental data for this compound, we will construct a QSAR model based on the antibacterial activity and cytotoxicity of structurally related bromophenol derivatives reported in the literature.[5] This approach allows us to demonstrate the QSAR workflow and generate a predictive model that can then be used to estimate the activity of our target compound.

Experimental Protocol: Building a QSAR Model for Antibacterial Activity

This protocol outlines the steps to build a QSAR model for predicting the Minimum Inhibitory Concentration (MIC) of bromophenol derivatives against Staphylococcus aureus.

Step 1: Data Curation

  • Assemble a dataset: Collect a series of bromophenol derivatives with experimentally determined MIC values against S. aureus. For this example, we will use the data from the study by Ming Liu et al., which includes MIC values for several bromophenol compounds.[5]

  • Data standardization: Ensure consistency in the data. Convert all MIC values to a uniform unit (e.g., µM).

Step 2: Molecular Descriptor Calculation

  • Generate 2D structures: Draw the chemical structures of all compounds in the dataset using a chemical drawing software (e.g., MarvinSketch, ChemDraw).

  • Calculate descriptors: Use a molecular descriptor calculation software (e.g., PaDEL-Descriptor, Mordred) to generate a wide range of 1D and 2D descriptors for each molecule.

Step 3: Data Preprocessing and Feature Selection

  • Data splitting: Divide the dataset into a training set (typically 70-80% of the data) and a test set (20-30%). The training set is used to build the model, while the test set is used to evaluate its predictive performance on unseen data.

  • Descriptor filtering: Remove descriptors with little or no variance (i.e., constant or near-constant values) and those that are highly correlated with each other.

  • Feature selection: Employ a feature selection algorithm (e.g., genetic algorithm, recursive feature elimination) to identify the subset of descriptors that are most relevant to the biological activity.

Step 4: Model Building and Validation

  • Model generation: Use a machine learning algorithm (e.g., multiple linear regression, partial least squares, random forest) to build the QSAR model using the selected descriptors and the training set data.

  • Internal validation: Assess the robustness and stability of the model using cross-validation techniques (e.g., leave-one-out cross-validation) on the training set.

  • External validation: Evaluate the predictive power of the model on the independent test set. Key statistical parameters to consider include the coefficient of determination (R²), the cross-validated coefficient of determination (Q²), and the root mean square error (RMSE).

Step 5: Prediction for this compound

  • Calculate descriptors: Calculate the same set of selected molecular descriptors for this compound.

  • Predict activity: Use the validated QSAR model to predict the MIC value of this compound against S. aureus.

QSAR_Workflow cluster_0 Data Preparation cluster_1 Model Development cluster_2 Model Validation & Prediction DataCuration Data Curation (Bromophenol Derivatives) DescriptorCalc Molecular Descriptor Calculation DataCuration->DescriptorCalc DataSplit Data Splitting (Training & Test Sets) DescriptorCalc->DataSplit FeatureSelect Feature Selection DataSplit->FeatureSelect ModelBuild Model Building FeatureSelect->ModelBuild InternalVal Internal Validation (Cross-Validation) ModelBuild->InternalVal ExternalVal External Validation (Test Set) ModelBuild->ExternalVal Prediction Prediction for This compound ExternalVal->Prediction

QSAR Model Development Workflow.

Molecular Docking: Unveiling Potential Protein-Ligand Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is used to predict how a small molecule (ligand), such as this compound, might interact with a protein target.

Identifying a Relevant Protein Target

The selection of an appropriate protein target is crucial for a meaningful docking study. Based on the known biological activities of bromophenols, several potential targets can be considered:

  • Tyrosinase: A key enzyme in melanin synthesis, and its inhibition is relevant for applications in cosmetics and the treatment of hyperpigmentation disorders. Several bromophenols have been shown to be tyrosinase inhibitors.

  • α-Glucosidase: An enzyme involved in carbohydrate digestion. Its inhibition is a therapeutic strategy for managing type 2 diabetes.[6][7] Bromophenols have also been identified as inhibitors of this enzyme.[6][7]

  • Bacterial enzymes: Given the antimicrobial properties of this compound, enzymes essential for bacterial survival, such as DNA gyrase or dihydrofolate reductase, could be relevant targets.

For this guide, we will focus on tyrosinase as a representative protein target.

Experimental Protocol: Molecular Docking of this compound with Tyrosinase

This protocol outlines the steps for performing a molecular docking study using AutoDock Vina, a widely used open-source docking program.

Step 1: Preparation of the Receptor (Tyrosinase)

  • Obtain the protein structure: Download the 3D structure of tyrosinase from the Protein Data Bank (PDB) (e.g., PDB ID: 2Y9X).

  • Prepare the protein: Using a molecular modeling software (e.g., AutoDock Tools, PyMOL, Chimera), remove water molecules and any co-crystallized ligands from the protein structure. Add polar hydrogens and assign charges (e.g., Gasteiger charges). Save the prepared protein in the PDBQT format.

Step 2: Preparation of the Ligand (this compound)

  • Generate the 3D structure: Create the 3D structure of this compound using a chemical drawing software and save it in a suitable format (e.g., MOL, SDF).

  • Prepare the ligand: Use a tool like Open Babel or AutoDock Tools to convert the ligand structure to the PDBQT format. This step involves adding hydrogens, assigning charges, and defining the rotatable bonds.

Step 3: Defining the Binding Site (Grid Box)

  • Identify the active site: The active site of the enzyme is the region where the substrate binds. This information can often be obtained from the PDB entry or from the literature.

  • Define the grid box: Using AutoDock Tools, define a 3D grid box that encompasses the entire active site of the protein. The size and center of the grid box are critical parameters that will define the search space for the docking algorithm.

Step 4: Running the Docking Simulation

  • Configure the docking parameters: Create a configuration file that specifies the paths to the prepared receptor and ligand files, the coordinates of the grid box, and other docking parameters (e.g., number of binding modes to generate, exhaustiveness of the search).

  • Run AutoDock Vina: Execute the docking simulation from the command line using the prepared configuration file.

Step 5: Analysis of Docking Results

  • Examine the binding affinity: The output of the docking simulation will include a ranked list of predicted binding poses for the ligand, along with their corresponding binding affinities (in kcal/mol). A more negative binding affinity indicates a more favorable binding interaction.

  • Visualize the binding pose: Use a molecular visualization software to analyze the predicted binding pose of this compound within the active site of tyrosinase. Identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein residues.

Docking_Workflow cluster_0 Input Preparation cluster_1 Docking Simulation cluster_2 Results Analysis ReceptorPrep Receptor Preparation (Tyrosinase) GridBox Define Binding Site (Grid Box) ReceptorPrep->GridBox LigandPrep Ligand Preparation (this compound) RunDocking Run Docking Simulation (AutoDock Vina) LigandPrep->RunDocking GridBox->RunDocking AnalyzeAffinity Analyze Binding Affinity RunDocking->AnalyzeAffinity VisualizePose Visualize Binding Pose AnalyzeAffinity->VisualizePose

Molecular Docking Workflow.

ADMET Prediction: Assessing Drug-Likeness and Toxicological Profile

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties are critical for determining the success of a drug candidate. In silico ADMET prediction tools provide a rapid and cost-effective way to assess these properties early in the drug discovery process.

Key ADMET Properties and Their Significance
  • Absorption: The process by which a drug enters the bloodstream. Key parameters include intestinal absorption and cell permeability (e.g., Caco-2 permeability).

  • Distribution: The reversible transfer of a drug from the bloodstream to various tissues in the body. Important factors include plasma protein binding and blood-brain barrier penetration.

  • Metabolism: The chemical modification of a drug by the body, primarily by enzymes such as the cytochrome P450 family. Metabolism can lead to the activation or inactivation of a drug, or the formation of toxic metabolites.

  • Excretion: The removal of a drug and its metabolites from the body, primarily through the kidneys and liver.

  • Toxicity: The potential of a drug to cause adverse effects. This includes a wide range of endpoints, such as carcinogenicity, mutagenicity, and organ-specific toxicity (e.g., hepatotoxicity, cardiotoxicity).

Protocol for In Silico ADMET Prediction

Numerous web-based tools and standalone software are available for ADMET prediction. This protocol provides a general workflow that can be adapted for most of these platforms (e.g., SwissADME, admetSAR, ProTox-II).

Step 1: Input the Molecule

  • Provide the chemical structure: Input the structure of this compound into the ADMET prediction tool. This can usually be done by providing the SMILES string or by drawing the structure.

Step 2: Run the Prediction

  • Initiate the calculation: Start the ADMET prediction process. The tool will calculate a variety of physicochemical and ADMET-related properties.

Step 3: Analyze the Results

  • Physicochemical properties: Review the calculated physicochemical properties, such as molecular weight, logP (lipophilicity), and topological polar surface area (TPSA). These properties are important determinants of drug-likeness.

  • Pharmacokinetics:

    • Absorption: Assess the predicted intestinal absorption and Caco-2 permeability.

    • Distribution: Examine the predicted plasma protein binding and blood-brain barrier penetration.

    • Metabolism: Check for potential interactions with cytochrome P450 enzymes (e.g., inhibition of CYP isoforms).

  • Drug-likeness: Evaluate the molecule's compliance with various drug-likeness rules, such as Lipinski's rule of five. These rules provide a general indication of whether a compound is likely to be orally bioavailable.

  • Toxicity: Analyze the predicted toxicity endpoints. This may include predictions for mutagenicity (Ames test), carcinogenicity, hepatotoxicity, and cardiotoxicity (hERG inhibition).

ADMET PropertyPredicted Value/ClassificationInterpretation
Intestinal Absorption High/LowLikelihood of being absorbed from the gut.
Caco-2 Permeability High/LowA measure of cell membrane permeability.
Blood-Brain Barrier Permeable/Non-permeableAbility to cross into the central nervous system.
CYP450 Inhibition Inhibitor/Non-inhibitor of specific isoformsPotential for drug-drug interactions.
Ames Mutagenicity Mutagenic/Non-mutagenicPotential to cause DNA mutations.
hERG Inhibition Inhibitor/Non-inhibitorRisk of cardiotoxicity.
Hepatotoxicity Toxic/Non-toxicPotential to cause liver damage.

Table 2: Representative Output of an In Silico ADMET Prediction for this compound.

Conclusion and Future Directions

This technical guide has provided a comprehensive overview of the application of computational modeling to elucidate the properties of this compound. We have explored the theoretical foundations and provided detailed, step-by-step protocols for QSAR modeling, molecular docking, and ADMET prediction. The presented workflows are designed to be adaptable and serve as a practical starting point for researchers in the field.

It is crucial to emphasize that in silico predictions are not a substitute for experimental validation. Rather, they are powerful tools for hypothesis generation, prioritization of candidates for synthesis and testing, and for gaining a deeper understanding of the molecular mechanisms underlying biological activity. The QSAR models presented, for instance, are based on data from related compounds and provide a valuable starting point for predicting the activity of this compound. However, these predictions should be confirmed by experimental testing.

The future of computational modeling in drug discovery is bright, with the continuous development of more accurate algorithms, the integration of artificial intelligence and machine learning, and the increasing availability of high-quality biological data. By embracing these computational approaches, the scientific community can accelerate the pace of discovery and bring safer, more effective therapeutics to patients in need.

References

physical and chemical properties of 2,6-Dibromo-4-methylphenol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2,6-Dibromo-4-methylphenol for Advanced Research

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of this compound (CAS No. 2432-14-6). Designed for researchers, medicinal chemists, and process development scientists, this document synthesizes critical data from peer-reviewed literature and established chemical databases. We delve into the compound's structural attributes, characteristic reactivity, a detailed laboratory-scale synthesis protocol, and its applications as a versatile intermediate in organic synthesis and materials science. Safety protocols and handling guidelines are also detailed to ensure safe and effective utilization in a research environment.

Compound Identification and Structure

This compound, also commonly known as 2,6-Dibromo-p-cresol, is a halogenated aromatic compound. Its structure consists of a phenol core substituted with a methyl group at the para position (position 4) and two bromine atoms at the ortho positions (positions 2 and 6) relative to the hydroxyl group. This substitution pattern sterically hinders the hydroxyl group and significantly influences the electronic properties of the aromatic ring, dictating its reactivity and physical characteristics.

The key identifiers for this compound are summarized in the table below.

IdentifierValueReference(s)
CAS Number 2432-14-6[1][2][3]
Molecular Formula C₇H₆Br₂O[1][2][4]
Molecular Weight 265.93 g/mol [2][3]
IUPAC Name This compound[4]
Common Synonyms 2,6-Dibromo-p-cresol, 3,5-Dibromo-4-hydroxytoluene[1][4][5]
InChI Key FIGPGTJKHFAYRK-UHFFFAOYSA-N[4][6]
SMILES Cc1cc(Br)c(O)c(Br)c1[3]

Physical and Thermochemical Properties

This compound is a white to off-white or light-yellow crystalline solid at ambient temperature.[1] Its physical properties are critical for determining appropriate solvents for reactions and purification, as well as for understanding its behavior in various physical states.

PropertyValueReference(s)
Appearance White to light yellow crystalline powder[1][5][]
Melting Point 49-50 °C[5][8]
Boiling Point 140 °C @ 11 mmHg; 235.8 °C @ 760 mmHg[5][][8]
Solubility Insoluble in water; Soluble in methanol, chloroform[1][8]
Density 1.948 g/cm³ (estimate)[]
Vapor Pressure 0.0321 mmHg @ 25 °C[1]
Flash Point >110 °C (>230 °F)[3][8]
pKa 7.21 ± 0.23 (Predicted)[1][8]

Spectroscopic Characterization

Spectroscopic data is essential for the unambiguous identification and quality control of this compound. Below is a summary of expected spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is relatively simple due to the molecule's symmetry.

    • ~2.25 ppm (s, 3H): A singlet corresponding to the three protons of the para-methyl group (CH₃).

    • ~5.5-6.0 ppm (s, 1H): A broad singlet for the phenolic hydroxyl proton (-OH). This peak is exchangeable with D₂O and its chemical shift can vary with concentration and solvent.

    • ~7.20 ppm (s, 2H): A singlet representing the two equivalent aromatic protons at positions 3 and 5. The symmetry of the substitution pattern results in these protons having the same chemical environment.[6]

  • ¹³C NMR: The carbon NMR spectrum will show five distinct signals corresponding to the unique carbon atoms in the structure.

    • ~20 ppm: Methyl carbon (C4-CH₃).

    • ~110 ppm: Brominated aromatic carbons (C2, C6).

    • ~130 ppm: Methyl-substituted aromatic carbon (C4).

    • ~132 ppm: Unsubstituted aromatic carbons (C3, C5).

    • ~148 ppm: Hydroxyl-bearing aromatic carbon (C1).[9][10]

Infrared (IR) Spectroscopy

The IR spectrum provides confirmation of key functional groups.[4][11]

  • 3450-3550 cm⁻¹ (sharp, medium): O-H stretching vibration of the sterically hindered phenolic group.

  • 2850-3000 cm⁻¹ (weak to medium): C-H stretching from the methyl and aromatic groups.

  • ~1550-1600 cm⁻¹ (medium): C=C stretching vibrations within the aromatic ring.

  • ~1200 cm⁻¹ (strong): C-O stretching of the phenol group.

  • 550-650 cm⁻¹ (strong): C-Br stretching vibrations.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) will show a characteristic isotopic pattern for a molecule containing two bromine atoms (isotopes ⁷⁹Br and ⁸¹Br).

  • Molecular Ion (M⁺): A cluster of peaks around m/z 264, 266, and 268, with a characteristic intensity ratio of approximately 1:2:1, corresponding to the [C₇H₆⁷⁹Br₂O]⁺, [C₇H₆⁷⁹Br⁸¹BrO]⁺, and [C₇H₆⁸¹Br₂O]⁺ ions, respectively.[4]

  • Key Fragments: Common fragmentation pathways include the loss of a bromine radical ([M-Br]⁺), showing a doublet peak cluster around m/z 185/187, and the loss of a methyl radical ([M-CH₃]⁺).[12][13]

Synthesis Protocol: Electrophilic Bromination of p-Cresol

The most direct and common synthesis of this compound involves the electrophilic aromatic substitution of 4-methylphenol (p-cresol) using elemental bromine. The hydroxyl and methyl groups are activating and ortho-, para-directing. Since the para position is blocked by the methyl group, substitution occurs exclusively at the two equivalent ortho positions.

Causality and Experimental Design

The choice of a non-polar solvent like chloroform (CHCl₃) or dichloromethane (CH₂Cl₂) is crucial to moderate the reactivity of bromine and prevent over-bromination or side reactions.[1][14] The reaction is highly exothermic; therefore, maintaining a low temperature (0-5 °C) during the bromine addition is critical for selectivity and safety. An aqueous workup is employed to quench any remaining bromine and remove the hydrogen bromide (HBr) byproduct.

Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Bromination Reaction cluster_workup Workup & Purification p_cresol Dissolve p-Cresol in Chloroform cooling Cool solution to 0-5 °C (Ice Bath) p_cresol->cooling add_br2 Add Bromine solution dropwise (Maintain 0-5 °C) cooling->add_br2 Start Reaction br2_sol Prepare Bromine solution in Chloroform br2_sol->add_br2 stir Stir at room temperature (1-2 hours) add_br2->stir wash Wash with Na₂S₂O₃ (aq) to quench excess Br₂ stir->wash Initiate Workup extract Separate organic layer, wash with brine wash->extract dry Dry over Na₂SO₄ extract->dry evap Evaporate solvent (Rotary Evaporator) dry->evap recrys Recrystallize from Hexane or Methanol/Water evap->recrys product Yields pure this compound as crystalline solid recrys->product

Caption: Workflow for the synthesis of this compound.

Step-by-Step Methodology

This protocol is adapted from established procedures for phenol bromination and should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[14][15]

  • Preparation: In a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 10.8 g (0.10 mol) of 4-methylphenol in 100 mL of dichloromethane.

  • Cooling: Cool the flask in an ice-water bath until the internal temperature reaches 0-5 °C.

  • Bromine Addition: In the dropping funnel, prepare a solution of 32.0 g (10.3 mL, 0.20 mol) of bromine in 25 mL of dichloromethane. Add this solution dropwise to the stirred p-cresol solution over approximately 1 hour, ensuring the internal temperature does not exceed 5 °C. A significant color change and evolution of HBr gas (which should be vented to a scrubber) will be observed.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 1-2 hours to ensure the reaction goes to completion.

  • Workup:

    • Slowly pour the reaction mixture into 100 mL of a cold, saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench any unreacted bromine. The deep red/brown color should dissipate.

    • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 100 mL of water and 100 mL of saturated sodium chloride (brine) solution.

    • Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system, such as hexanes or a methanol/water mixture, to yield pure this compound as a white crystalline solid.

Chemical Reactivity and Applications

The reactivity of this compound is dominated by the phenolic hydroxyl group and its role as a precursor in more complex syntheses.

Reactivity_Profile cluster_OH_reactions Reactions at the Hydroxyl Group cluster_applications Key Applications main This compound ether Williamson Ether Synthesis (O-Alkylation) main->ether Nucleophilic -OH ester Esterification (O-Acylation) main->ester catalyst Ligand for Catalysis (e.g., Olefin Metathesis) main->catalyst Used As antimicrobial Antimicrobial Agent (Disinfectant, Preservative) main->antimicrobial intermediate Building Block (Organic Synthesis) main->intermediate product_ether 2,6-Dibromo-4-methyl-alkoxybenzene ether->product_ether Forms Ether product_ester 2,6-Dibromo-4-methylphenyl Ester ester->product_ester Forms Ester reagent_ether + R-X, Base (e.g., NaH, K₂CO₃) reagent_ester + Acyl Chloride or Anhydride, Base

Caption: Key reactivity pathways and applications of this compound.

Reactions of the Hydroxyl Group

The phenolic proton is acidic (predicted pKa ≈ 7.21) and can be removed by a suitable base.[1] The resulting phenoxide is a potent nucleophile.

  • O-Alkylation (Williamson Ether Synthesis): Reaction with alkyl halides (R-X) in the presence of a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃) yields the corresponding ether.

  • O-Acylation (Esterification): Treatment with acyl chlorides (RCOCl) or acid anhydrides ((RCO)₂O), typically in the presence of a base like pyridine or triethylamine, produces the corresponding phenyl ester.[16][17]

Applications in Research and Development
  • Catalysis: this compound has been utilized in the development of advanced catalysts. It is specifically cited for its use in studying noncovalent interactions that enhance the efficiency of molybdenum imido alkylidene catalysts for olefin metathesis, a powerful carbon-carbon bond-forming reaction in organic synthesis.[][8]

  • Organic Synthesis Intermediate: As a functionalized building block, it serves as a precursor for more complex molecules. The bromine atoms can be replaced or used in cross-coupling reactions, and the hydroxyl group provides a handle for further modification.[5][18]

  • Antimicrobial and Preservative: Its broad-spectrum activity against bacteria and fungi makes it an effective disinfectant and preservative in various industrial and personal care formulations.[1]

  • Environmental Science: The compound has been used as a model halogenated aromatic pollutant in studies on advanced oxidation processes for water treatment, such as photocatalytic degradation.[]

Safety, Handling, and Storage

This compound is an irritant and requires careful handling.

  • Hazard Identification:

    • Causes serious eye irritation (H319).[3]

    • Causes skin irritation (H315).[3]

    • May cause respiratory irritation (H335).[3]

    • Harmful to aquatic life.[1]

  • Recommended PPE:

    • Wear protective gloves (nitrile or neoprene), chemical safety goggles, and a lab coat.

    • Use in a well-ventilated area or a chemical fume hood. If dust is generated, use a NIOSH/MSHA-approved respirator.

  • Handling and Storage:

    • Store in a tightly sealed container in a cool, dry, dark place away from incompatible materials such as strong oxidizing agents, acid chlorides, and acid anhydrides.[8]

    • Avoid generating dust. Minimize contact with skin, eyes, and clothing.

  • First Aid Measures:

    • Eyes: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.

    • Skin: Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation persists.

    • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

References

An In-Depth Technical Guide to the Antimicrobial Properties of 2,6-Dibromo-4-methylphenol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

2,6-Dibromo-4-methylphenol, a halogenated derivative of p-cresol, is a compound of significant interest due to its pronounced antimicrobial properties. This technical guide provides a comprehensive overview of its chemical characteristics, synthesis, and broad-spectrum activity against a range of pathogenic and spoilage microorganisms. We delve into the mechanistic underpinnings of its antimicrobial action, detailing its disruptive effects on microbial cell integrity. Furthermore, this guide presents detailed protocols for the synthesis of this compound and the in vitro evaluation of its antimicrobial efficacy through standardized microdilution techniques. The information synthesized herein is intended to serve as a foundational resource for researchers and professionals engaged in the discovery and development of novel antimicrobial agents and preservatives.

Introduction: The Imperative for Novel Antimicrobial Agents

The escalating threat of antimicrobial resistance necessitates the exploration of new chemical entities with potent and broad-spectrum activity. Phenolic compounds have long been recognized for their disinfectant and preservative properties.[1] Halogenation of these structures can significantly enhance their antimicrobial efficacy. This compound (DBMP), with the chemical formula C₇H₆Br₂O, is a prime example of such a molecule, demonstrating activity against bacteria, fungi, and algae.[2] This guide offers a detailed exploration of the antimicrobial attributes of this compound, providing a scientific basis for its potential applications in diverse fields, including healthcare and industrial preservation.

Chemical Structure and Properties of this compound

  • IUPAC Name: this compound

  • CAS Number: 2432-14-6[2]

  • Molecular Formula: C₇H₆Br₂O[2]

  • Molecular Weight: 265.93 g/mol

  • Appearance: White to off-white crystalline powder[2]

  • Melting Point: 49-50 °C

  • Solubility: Sparingly soluble in water[2]

Synthesis of this compound

The synthesis of this compound is typically achieved through the electrophilic bromination of p-cresol (4-methylphenol). The hydroxyl and methyl groups of p-cresol are ortho-, para-directing, activating the aromatic ring for electrophilic substitution. The introduction of two bromine atoms at the positions ortho to the hydroxyl group is a common synthetic route.

Experimental Protocol: Laboratory-Scale Synthesis

This protocol is adapted from established methods for the bromination of phenols.[3][4]

Materials:

  • p-Cresol (4-methylphenol)

  • Liquid Bromine (Br₂)

  • Carbon Tetrachloride (CCl₄) or other suitable inert solvent (e.g., chloroform, dichloroethane)[2][3]

  • Sodium bicarbonate (NaHCO₃) solution (5% aqueous)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve p-cresol in a suitable inert solvent like carbon tetrachloride. The reaction should be protected from light.[3][4]

  • Cooling: Cool the solution in an ice bath to a temperature between 0 and 5 °C.

  • Bromination: Slowly add a solution of liquid bromine (2 molar equivalents) dissolved in the same solvent to the stirred p-cresol solution via the dropping funnel. Maintain the temperature below 10 °C throughout the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the reaction is complete, which can be monitored by techniques like Thin Layer Chromatography (TLC).

  • Work-up:

    • Transfer the reaction mixture to a separatory funnel.

    • Wash the organic layer sequentially with a 5% sodium bicarbonate solution to neutralize any remaining HBr and then with water.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Isolation: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain a crystalline solid.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification pCresol p-Cresol in Inert Solvent ReactionVessel Reaction at 0-10°C (Protected from Light) pCresol->ReactionVessel Bromine Bromine in Inert Solvent Bromine->ReactionVessel Wash Wash with NaHCO₃ and Water ReactionVessel->Wash Reaction Mixture Dry Dry with Na₂SO₄ Wash->Dry Evaporation Solvent Evaporation Dry->Evaporation Recrystallization Recrystallization Evaporation->Recrystallization Crude Product FinalProduct Pure 2,6-Dibromo- 4-methylphenol Recrystallization->FinalProduct

Caption: Workflow for the synthesis of this compound.

Antimicrobial Spectrum and Potency

This compound exhibits a broad spectrum of antimicrobial activity, effectively inhibiting the growth of both Gram-positive and Gram-negative bacteria, as well as fungi.[2] While specific MIC and MBC values for this compound are not extensively documented in publicly available literature, data from related bromophenols and the general understanding of halogenated phenols suggest potent activity. For context, other bromophenol derivatives have shown significant activity against pathogens like Staphylococcus aureus and MRSA.[5]

Table 1: Anticipated Antimicrobial Activity of this compound (Hypothetical Data for Illustrative Purposes)

MicroorganismTypeExpected MIC Range (µg/mL)Expected MBC Range (µg/mL)
Staphylococcus aureusGram-positive10 - 5020 - 100
Escherichia coliGram-negative25 - 10050 - 200
Candida albicansYeast15 - 7530 - 150
Aspergillus nigerMold50 - 200100 - 400

Note: These values are illustrative and based on the known activity of similar compounds. Experimental determination is necessary for precise quantification.

Mechanism of Antimicrobial Action

The primary mechanism of antimicrobial action for phenolic compounds, including this compound, involves the disruption of the microbial cell membrane.[1] The lipophilic nature of the molecule allows it to partition into the lipid bilayer of the cell membrane, leading to a loss of structural integrity and increased permeability. This compromises the cell's ability to maintain essential gradients and leads to the leakage of intracellular components, ultimately resulting in cell death. The presence of bromine atoms is thought to enhance the lipophilicity and electronic properties of the phenol, thereby increasing its antimicrobial potency.

Action_Mechanism cluster_effects Cellular Effects DBMP This compound Membrane Microbial Cell Membrane (Lipid Bilayer) DBMP->Membrane Partitions into Disruption Membrane Disruption & Increased Permeability Membrane->Disruption Leads to Leakage Leakage of Intracellular Components Disruption->Leakage Death Cell Death Leakage->Death

Caption: Proposed mechanism of antimicrobial action of this compound.

Experimental Evaluation of Antimicrobial Activity

To quantify the antimicrobial potency of this compound, the determination of the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) is essential. The broth microdilution method is a standardized and widely accepted technique for this purpose.

Protocol: Broth Microdilution Assay for MIC and MBC Determination

Materials:

  • This compound

  • Microbial strains (e.g., S. aureus, E. coli, C. albicans)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for yeast)

  • 96-well microtiter plates

  • Sterile pipette tips and multichannel pipette

  • Incubator

  • Microplate reader (optional, for spectrophotometric reading)

  • Agar plates for MBC determination

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration.

  • Serial Dilutions: In a 96-well plate, perform serial two-fold dilutions of the stock solution in the appropriate broth to achieve a range of desired concentrations.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in broth, adjusted to a specific cell density (e.g., 0.5 McFarland standard).

  • Inoculation: Add the prepared inoculum to each well of the microtiter plate containing the serially diluted compound. Include positive (microorganism in broth without the compound) and negative (broth only) controls.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for yeast).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density using a microplate reader.

  • MBC Determination: To determine the MBC, take an aliquot from the wells that showed no visible growth (at and above the MIC) and plate it onto agar plates. Incubate the agar plates under appropriate conditions. The MBC is the lowest concentration that results in a significant reduction (e.g., ≥99.9%) in the number of colony-forming units (CFUs) compared to the initial inoculum.[6][7][8]

MIC_MBC_Workflow Start Start Stock Prepare Stock Solution of This compound Start->Stock Dilutions Perform Serial Dilutions in 96-well Plate Stock->Dilutions Inoculate Inoculate Wells Dilutions->Inoculate Inoculum Prepare Standardized Microbial Inoculum Inoculum->Inoculate Incubate Incubate Plate Inoculate->Incubate Read_MIC Determine MIC (Lowest concentration with no growth) Incubate->Read_MIC Plate_MBC Plate Aliquots from Clear Wells onto Agar Read_MIC->Plate_MBC Incubate_Agar Incubate Agar Plates Plate_MBC->Incubate_Agar Read_MBC Determine MBC (≥99.9% killing) Incubate_Agar->Read_MBC End End Read_MBC->End

Caption: Workflow for MIC and MBC determination by broth microdilution.

Potential Applications and Future Directions

The potent and broad-spectrum antimicrobial activity of this compound positions it as a valuable compound for various applications.

  • Preservative: Its efficacy against bacteria and fungi makes it a candidate for use as a preservative in cosmetics, personal care products, and industrial formulations to prevent microbial spoilage and extend shelf life.[2]

  • Disinfectant: It can be formulated into disinfectant solutions for surfaces in healthcare and other settings where microbial control is critical.

  • Antifouling Agent: Its activity against algae suggests potential use in antifouling coatings to prevent the growth of aquatic organisms on submerged surfaces.

  • Therapeutic Development: While further research is needed on its toxicity and pharmacokinetic profiles, its antimicrobial properties warrant investigation as a potential lead compound for the development of new anti-infective drugs, particularly for topical applications.

Future research should focus on obtaining comprehensive quantitative data on its antimicrobial spectrum, including activity against a wider range of clinically relevant and drug-resistant pathogens. Elucidating the precise molecular interactions with the microbial cell membrane and investigating potential secondary mechanisms of action will provide a more complete understanding of its antimicrobial effects. Furthermore, studies on its safety profile and formulation development are crucial for translating its potential into practical applications.

Conclusion

This compound is a halogenated phenolic compound with significant antimicrobial properties. Its broad-spectrum activity, coupled with a well-understood primary mechanism of action involving membrane disruption, makes it a compelling candidate for further research and development. The synthetic and analytical protocols detailed in this guide provide a framework for its continued investigation. As the need for novel antimicrobial solutions grows, compounds like this compound represent a promising area of exploration for scientists and drug development professionals.

References

An In-depth Technical Guide to the Solubility of 2,6-Dibromo-4-methylphenol in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2,6-Dibromo-4-methylphenol, a compound of interest in pharmaceutical and chemical synthesis. Directed at researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of solubility, presents available qualitative and estimated quantitative solubility data, and offers detailed, field-proven experimental protocols for accurate solubility determination. By synthesizing theoretical principles with practical methodologies, this guide aims to be an essential resource for the effective use and study of this compound in various organic solvent systems.

Introduction: Understanding the Significance of this compound

This compound, also known as 2,6-dibromo-p-cresol, is a halogenated phenolic compound with a molecular formula of C₇H₆Br₂O. Its structure, featuring a hydroxyl group and two bromine atoms attached to a toluene backbone, imparts specific physicochemical properties that are crucial for its application in various fields. In the realm of drug development and organic synthesis, understanding the solubility of this compound is paramount. Solubility dictates the choice of reaction media, purification strategies, and formulation approaches.

This guide provides a detailed exploration of the solubility of this compound in a range of common organic solvents. Due to a scarcity of published quantitative data for this specific compound, this guide also presents solubility data for structurally similar compounds—p-cresol, 2,6-dibromophenol, and 2,4,6-tribromophenol—to provide a scientifically grounded estimation of its solubility behavior.

Theoretical Framework of Solubility

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules. The dissolution process can be understood as a two-step phenomenon: the breaking of the solute-solute and solvent-solvent interactions and the formation of new solute-solvent interactions.

For this compound, the key structural features influencing its solubility are:

  • Phenolic Hydroxyl Group (-OH): This group is polar and capable of acting as a hydrogen bond donor and acceptor.

  • Aromatic Ring: The benzene ring is largely nonpolar and can participate in van der Waals forces and π-π stacking interactions.

  • Bromine Atoms (-Br): The two bromine atoms are electron-withdrawing and increase the molecular weight and hydrophobicity of the molecule.

  • Methyl Group (-CH₃): This is a nonpolar, electron-donating group.

The interplay of these functional groups determines the overall polarity of the molecule and its ability to interact with different types of organic solvents.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility.

PropertyValueSource
CAS Number 2432-14-6
Molecular Formula C₇H₆Br₂O
Molecular Weight 265.93 g/mol [1]
Appearance White to light yellow powder/crystal[2]
Melting Point 46-50 °C[2]
Boiling Point 140 °C at 11 mmHg[2]
Water Solubility Insoluble/Slightly Soluble[3][4]

Solubility Profile of this compound

Qualitative Solubility

Published data and supplier information indicate that this compound is generally soluble in organic solvents.

  • Soluble in: Methanol[2][5], Ethanol[6], Ether[6]

Estimated Quantitative Solubility in Organic Solvents

In the absence of direct experimental quantitative data for this compound, we can estimate its solubility by examining the behavior of structurally analogous compounds. The following table presents solubility data for p-cresol, 2,6-dibromophenol, and 2,4,6-tribromophenol.

Table 1: Solubility of Structurally Similar Phenolic Compounds in Various Organic Solvents

Solventp-Cresol2,6-Dibromophenol2,4,6-Tribromophenol
Methanol SolubleVery SolubleSoluble
Ethanol Soluble[7]Very Soluble[8][9]Soluble
Acetone Soluble-Soluble[10]
Diethyl Ether Soluble[7]Very Soluble[8][9]Soluble
Dichloromethane --Soluble[11]
Chloroform Soluble[7]-Soluble[10]
Benzene --Soluble
Water 24 g/L (25 °C)[12]Slightly Soluble[9]70 mg/L (25 °C)

Analysis and Estimation for this compound:

  • Polar Protic Solvents (e.g., Methanol, Ethanol): Based on the high solubility of the parent compound p-cresol and the brominated analogues, this compound is expected to be highly soluble in these solvents. The hydroxyl group's ability to form hydrogen bonds with the alcohol solvents is a key factor.

  • Polar Aprotic Solvents (e.g., Acetone): Given the solubility of 2,4,6-tribromophenol in acetone, it is anticipated that this compound will also exhibit good solubility in this type of solvent.

  • Nonpolar/Slightly Polar Solvents (e.g., Dichloromethane, Chloroform, Ether, Benzene): The presence of the nonpolar aromatic ring and the hydrophobic bromine atoms suggests that this compound will be soluble in these solvents.

Experimental Determination of Solubility

For precise quantitative data, experimental determination of solubility is essential. The following section provides detailed protocols for the widely accepted shake-flask method, coupled with two common analytical techniques: gravimetric analysis and UV-Vis spectrophotometry.

Shake-Flask Method: A Foundational Protocol

The shake-flask method is a reliable technique for determining the equilibrium solubility of a compound in a given solvent.[13]

Diagram of the Shake-Flask Experimental Workflow:

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_analysis Analysis prep1 Weigh excess solute prep2 Add known volume of solvent prep1->prep2 Combine in a sealed vial equil Agitate at constant temperature (e.g., 24-48 hours) prep2->equil sep Centrifuge or filter to remove undissolved solid equil->sep analysis Analyze supernatant sep->analysis grav Gravimetric Method analysis->grav spec Spectrophotometric Method analysis->spec G start Prepare standard solutions of known concentrations calib Measure absorbance of standards and create a calibration curve start->calib sample_prep Dilute the saturated supernatant to fall within the calibration range calib->sample_prep measure Measure absorbance of the diluted sample sample_prep->measure calc Calculate concentration using the calibration curve and dilution factor measure->calc

References

Leveraging 2,6-Dibromo-4-methylphenol as a Versatile Precursor for the Synthesis of Novel Compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Value of a Substituted Phenol

In the landscape of synthetic chemistry and drug discovery, the selection of a starting material is a critical decision that dictates the feasibility, efficiency, and novelty of the synthetic routes that follow. 2,6-Dibromo-4-methylphenol is a seemingly simple molecule, yet it represents a powerful and versatile scaffold. Its true value lies in the strategic placement of its functional groups: a nucleophilic hydroxyl group, a sterically hindered environment, and two ortho-positioned bromine atoms that are excellent leaving groups for modern cross-coupling reactions. This guide moves beyond a simple recitation of facts to provide a deeper understanding of why and how this precursor can be effectively utilized to construct complex molecular architectures with significant potential in medicinal chemistry and materials science. We will explore the causality behind its reactivity and provide field-proven insights into its transformation into novel, high-value compounds.

Core Characteristics of the Precursor: this compound

A thorough understanding of the precursor's fundamental properties is paramount before embarking on any synthetic campaign. These characteristics are not merely data points; they inform reaction conditions, purification strategies, and safety protocols.

Physicochemical Properties

The physical and chemical identity of this compound provides the foundational data for its use in the laboratory.

PropertyValueSource(s)
CAS Number 2432-14-6[1][2]
Molecular Formula C₇H₆Br₂O[1][][4]
Molecular Weight 265.93 g/mol [][4]
Appearance White to off-white or gray crystalline powder[][5]
Melting Point 49-50 °C[2]
Boiling Point 235.8 °C at 760 mmHg[]
Solubility Sparingly soluble in water[5]
Structural Features and Inherent Reactivity

The utility of this compound stems from its unique electronic and steric profile. The electron-donating methyl group enhances electron density on the aromatic ring, while the two bulky, electron-withdrawing bromine atoms create a sterically hindered environment around the phenolic hydroxyl group and provide two key sites for functionalization.[6]

This architecture allows for three primary vectors of reactivity, which can be exploited either sequentially or in concert to build molecular complexity.

G main This compound r1 C-C Bond Formation (e.g., Suzuki Coupling) main->r1 Reaction at C-Br bonds r2 C-O Bond Formation (e.g., Ullmann Condensation) main->r2 Reaction at C-Br bonds r3 Hydroxyl Group Derivatization (Alkylation/Acylation) main->r3 Reaction at O-H bond

Figure 1: Primary reactivity pathways of this compound.

Critical Safety and Handling Protocols

As a halogenated phenol, this compound requires careful handling. It is classified as an irritant, causing potential irritation to the skin, eyes, and respiratory tract.[7]

  • Personal Protective Equipment (PPE): Always use chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.

  • Stability: The compound is stable under normal storage conditions but is incompatible with strong oxidizing agents, acid chlorides, and acid anhydrides.[7]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations for halogenated organic compounds.

Key Synthetic Transformations: A Gateway to Novel Scaffolds

The two bromine atoms are the primary loci for building novel molecular frameworks through cross-coupling reactions. These methods are pillars of modern organic synthesis, enabling the construction of C-C and C-O bonds with high efficiency and predictability.

C-C Bond Formation: The Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of synthetic chemistry, prized for its functional group tolerance, mild conditions, and the commercial availability of a vast array of boronic acids.[8][9] For this compound, this reaction provides a direct route to substituted biaryl and heterobiaryl compounds, which are privileged structures in medicinal chemistry.

Causality of the Workflow: The choice of a palladium catalyst, a suitable phosphine ligand, and a base is critical. The base activates the boronic acid, facilitating the transmetalation step in the catalytic cycle. The ligand stabilizes the palladium center and modulates its reactivity. Dioxane is often used as a solvent due to its ability to dissolve both organic and inorganic reagents and its relatively high boiling point.

G cluster_prep Reaction Setup cluster_reaction Catalysis cluster_workup Workup & Purification A Combine 2,6-Dibromo- 4-methylphenol, Arylboronic Acid, & Base (e.g., K₃PO₄) in a flask B Add Solvent (e.g., 1,4-Dioxane/Water) A->B C Degas the mixture (e.g., N₂ or Ar bubbling) to remove O₂ B->C D Add Pd Catalyst (e.g., Pd(PPh₃)₄) C->D E Heat reaction mixture (e.g., 90 °C) under inert atmosphere D->E F Cool to RT, dilute with organic solvent (e.g., Ethyl Acetate) E->F G Wash with water and brine F->G H Dry over Na₂SO₄, filter, and concentrate G->H I Purify via column chromatography H->I

Figure 2: Standard experimental workflow for a Suzuki-Miyaura coupling reaction.

Experimental Protocol: Synthesis of a 2,6-Diaryl-4-methylphenol Derivative

  • Reagent Preparation: To a flame-dried Schlenk flask, add this compound (1.0 eq.), the desired arylboronic acid (2.5 eq.), and potassium phosphate (K₃PO₄, 3.0 eq.).

  • Solvent Addition: Add a 6:1 mixture of 1,4-dioxane and water.

  • Inerting: Seal the flask and degas the mixture by bubbling argon through the solution for 15-20 minutes.

  • Catalyst Addition: Under a positive pressure of argon, add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq.).

  • Reaction: Heat the reaction mixture to 90 °C and stir overnight (typically 12-16 hours), monitoring by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and then brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl compound.[10]

C-O Bond Formation: The Ullmann Condensation

The Ullmann condensation is a classical, copper-catalyzed method for the formation of diaryl ethers.[11][12] This reaction is particularly valuable for coupling aryl halides with phenols. For this compound, this opens a pathway to complex polyether structures. While traditional Ullmann reactions required harsh conditions (high temperatures, stoichiometric copper), modern protocols often use soluble copper catalysts with ligands, allowing for milder conditions.[11][13]

Mechanistic Insight: The reaction is believed to proceed through a catalytic cycle involving a copper(I) species. The cycle involves oxidative addition of the aryl halide to the Cu(I) center, followed by reaction with the deprotonated phenol (phenoxide) and subsequent reductive elimination to form the diaryl ether and regenerate the Cu(I) catalyst.

G CuI Cu(I)L₂ B Ar-Cu(III)(X)L₂ CuI->B Ar-X A Ar-X Oxidative Addition D Ar-Cu(III)(OAr')L₂ B->D Ar'-O⁻ C Ar'-O⁻ Ligand Exchange D->CuI Ar-O-Ar' L3 Diaryl Ether Product Exits E Ar-O-Ar' Reductive Elimination L1 Aryl Halide Enters L2 Phenoxide Enters

Figure 3: A postulated catalytic cycle for the Ullmann C-O coupling reaction.

Experimental Protocol: Synthesis of a Diaryl Ether Derivative

  • Reagent Preparation: In an oven-dried flask, combine this compound (1.0 eq.), a substituted phenol (1.2 eq.), a copper(I) salt (e.g., CuI, 0.1 eq.), a ligand (e.g., phenanthroline, 0.2 eq.), and a base (e.g., Cs₂CO₃, 2.0 eq.).

  • Solvent Addition: Add a polar aprotic solvent such as DMF or N-methylpyrrolidone (NMP).

  • Reaction: Heat the mixture under an inert atmosphere (N₂ or Ar) to 100-120 °C until the starting material is consumed (monitor by TLC).

  • Workup: Cool the reaction, dilute with an organic solvent like ethyl acetate, and filter through a pad of celite to remove insoluble copper salts.

  • Extraction: Wash the filtrate sequentially with aqueous ammonium chloride solution (to remove residual copper) and brine.

  • Isolation and Purification: Dry the organic phase, concentrate, and purify the residue by column chromatography.

Applications of Novel Compounds Derived from this compound

The synthetic utility of this precursor is ultimately measured by the functional value of the compounds it helps create. Derivatives of this compound have shown promise in diverse fields, from medicine to materials science.

Bioactive Molecules and Drug Development

The phenolic scaffold is a common feature in many bioactive natural products and synthetic drugs.

  • Antioxidants: The phenolic hydroxyl group is a key pharmacophore for antioxidant activity, capable of scavenging harmful free radicals.[14] Synthetic modifications of the core structure can enhance this property. For instance, new bromophenol derivatives have been synthesized and shown to ameliorate oxidative damage in cell-based assays.[15] The steric hindrance provided by the ortho-substituents can increase the stability of the resulting phenoxyl radical, prolonging its antioxidant effect.

  • Anticancer and Enzyme Inhibitory Activity: The structural diversity achievable from this precursor allows for the development of molecules that can interact with specific biological targets.

    • Certain synthesized bromophenol derivatives have been shown to inhibit the viability and induce apoptosis in leukemia cells.[15]

    • Novel diaryl methane bromophenols have demonstrated potent inhibition of metabolic enzymes like carbonic anhydrase and acetylcholinesterase, suggesting potential applications in treating glaucoma or Alzheimer's disease.[16]

Advanced Materials and Catalysis

The rigid, well-defined structures that can be synthesized from this compound are also of great interest in materials science.

  • Ligands for Catalysis: The precursor has been used to develop ligands for highly efficient molybdenum imido alkylidene catalysts used in olefin metathesis.[2][] The bulky 2,6-dibromo substituents play a crucial role in the catalyst's stability and performance.

  • Building Blocks for Functional Polymers: The C-C and C-O coupling reactions described can be adapted for polymerization. Using the dibromo-functionality, this precursor can serve as a monomer for synthesizing novel conjugated polymers with interesting electronic or photophysical properties. Surface-assisted Ullmann reactions have been used to create 1D and 2D polymers on metal surfaces, pointing towards applications in nanoelectronics.[17]

Conclusion and Future Outlook

This compound is far more than a simple chemical commodity; it is a strategic starting material that offers multiple, orthogonal handles for synthetic manipulation. Its true power is unlocked through the application of modern synthetic methodologies, particularly palladium- and copper-catalyzed cross-coupling reactions. By understanding the interplay of its steric and electronic properties, researchers can rationally design and execute synthetic routes to novel compounds with tailored functions. The demonstrated applications in drug discovery and materials science underscore its continuing importance. Future work will likely focus on developing asymmetric coupling reactions to introduce chirality, expanding the library of accessible bioactive molecules, and leveraging its structure for the creation of next-generation catalysts and functional materials.

References

Methodological & Application

GC/MS analysis of 2,6-Dibromo-4-methylphenol in biological samples

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Gas Chromatography-Mass Spectrometry (GC/MS) Analysis of 2,6-Dibromo-4-methylphenol in Biological Samples

Introduction

This compound (DBMP) is a halogenated phenolic compound used as a disinfectant and preservative in various industries due to its antimicrobial properties.[1] Its presence in the environment and the potential for human exposure raise toxicological concerns, necessitating sensitive and reliable analytical methods for its detection in biological matrices. Furthermore, DBMP may arise as a metabolite from more complex brominated compounds, such as polybrominated diphenyl ethers (PBDEs), making it a potential biomarker for exposure to these widespread flame retardants.[2]

Gas Chromatography coupled with Mass Spectrometry (GC/MS) is a powerful and definitive technique for the analysis of semi-volatile organic compounds like DBMP.[3] However, the direct analysis of phenols in complex biological samples such as urine or blood presents significant challenges. These include the low volatility and high polarity of the phenolic hydroxyl group, which leads to poor chromatographic peak shape and thermal instability. Additionally, the complex sample matrix can interfere with analysis and suppress the instrument signal.[4]

To overcome these obstacles, a robust protocol involving sample extraction, enzymatic hydrolysis of potential conjugates, and chemical derivatization is required.[5] Derivatization is a critical step that chemically modifies the analyte to increase its volatility and thermal stability, making it amenable to GC/MS analysis.[6][7] This application note provides a comprehensive, step-by-step protocol for the extraction, derivatization, and quantification of this compound in biological samples, designed for researchers in toxicology, environmental health, and drug metabolism.

Analyte Physicochemical Properties

A thorough understanding of the analyte's properties is fundamental to method development.

PropertyValueReference
CAS Number 2432-14-6[8][9]
Molecular Formula C₇H₆Br₂O[10]
Molecular Weight 265.93 g/mol [9][10]
Appearance White to off-white crystalline powder[1][]
Melting Point 49-50 °C[9][12]
Boiling Point 235.8 °C at 760 mmHg[]
SMILES Cc1cc(Br)c(O)c(Br)c1[9]

Principle of the Method

The analytical workflow is designed to isolate DBMP from the biological matrix, convert it into a form suitable for gas chromatography, and then separate, identify, and quantify it using mass spectrometry. The process begins with the enzymatic treatment of the sample (e.g., urine) to hydrolyze glucuronide and sulfate conjugates, releasing the free form of DBMP. This is followed by Solid-Phase Extraction (SPE) for sample cleanup and concentration. The extracted DBMP is then derivatized via in-situ acetylation, converting the polar hydroxyl group into a less polar acetate ester. The resulting derivative is analyzed by GC/MS, with quantification achieved using an internal standard.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis A Biological Sample (e.g., Urine) B Enzymatic Hydrolysis (β-glucuronidase) A->B Release of conjugated DBMP C Solid-Phase Extraction (SPE) B->C Cleanup & Concentration D In-Situ Acetylation (Derivatization) C->D Increase Volatility E GC/MS Injection D->E F GC Separation E->F Separation by Boiling Point G MS Detection (SIM/Scan) F->G Ionization & Mass Filtering H Data Processing G->H Quantification

Overall analytical workflow for DBMP analysis.

Materials and Reagents

  • Standards: this compound (≥98% purity), 2,4,6-Tribromophenol (Internal Standard, IS, ≥98% purity).

  • Solvents: Methanol, Acetonitrile, Hexane, Ethyl Acetate (all HPLC or GC-MS grade).

  • Reagents: Acetic Anhydride, Potassium Carbonate (K₂CO₃), β-glucuronidase/arylsulfatase (from Helix pomatia), Formic Acid, Ammonium Acetate.

  • Water: Deionized water (18.2 MΩ·cm).

  • SPE Cartridges: Polymeric reversed-phase SPE cartridges (e.g., Bond Elut Plexa or Oasis HLB), 60 mg, 3 mL.[13]

  • Vials: 2 mL amber glass autosampler vials with PTFE-lined caps.

Instrumentation and Analytical Conditions

The following parameters provide a robust starting point for analysis and should be optimized for the specific instrumentation used.

ParameterSettingRationale
Gas Chromatograph (GC)
InjectorSplitless, 275 °CEnsures efficient transfer of the analyte onto the column while minimizing thermal degradation.
Injection Volume1 µL
Carrier GasHelium, Constant Flow @ 1.2 mL/minInert carrier gas providing good chromatographic efficiency.
ColumnHP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thicknessA 5% phenyl-methylpolysiloxane phase provides excellent separation for a wide range of semi-volatile compounds.[14][15]
Oven ProgramInitial 60°C (hold 2 min), ramp 15°C/min to 220°C, ramp 30°C/min to 300°C (hold 5 min)The temperature program is designed to separate the analyte from matrix components and elute it with a sharp, symmetrical peak.
Mass Spectrometer (MS)
Ionization ModeElectron Impact (EI), 70 eVStandard, robust ionization technique that produces reproducible fragmentation patterns for library matching.
Source Temperature230 °C
Transfer Line280 °CPrevents condensation of the analyte between the GC and MS.
Acquisition ModeSelected Ion Monitoring (SIM)Maximizes sensitivity and selectivity by monitoring only characteristic ions of the target analytes.
SIM Ions (Acetylated)
DBMP-acetatem/z 308 (M⁺), 266, 187The molecular ion (M⁺) and key fragment ions are selected for quantification and confirmation.
2,4,6-TBP-acetate (IS)m/z 372 (M⁺), 330, 251

Detailed Experimental Protocol

Step 1: Preparation of Standards and Solutions
  • Stock Solutions (1000 µg/mL): Accurately weigh and dissolve 10 mg of DBMP and the 2,4,6-TBP (IS) in 10 mL of methanol, respectively. Store at -20°C.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 0.1, 0.5, 2, 10, 50, 100 ng/mL) by serial dilution of the stock solution in methanol.

  • Internal Standard Spiking Solution (1 µg/mL): Dilute the IS stock solution in methanol.

  • Ammonium Acetate Buffer (0.1 M, pH 5): Dissolve ammonium acetate in deionized water and adjust pH with formic acid.

  • Potassium Carbonate Solution (10% w/v): Dissolve 10 g of K₂CO₃ in 100 mL of deionized water.

Step 2: Sample Preparation (Urine)
  • Aliquot and Spike: Transfer 2 mL of urine sample into a glass tube. Add 20 µL of the 1 µg/mL IS spiking solution.

  • Enzymatic Hydrolysis: Add 1 mL of ammonium acetate buffer (pH 5) and 20 µL of β-glucuronidase/arylsulfatase solution. Vortex briefly and incubate in a water bath at 37°C for at least 4 hours (or overnight). This step is crucial for cleaving conjugated metabolites, which is a common metabolic pathway for phenols.[5][16]

  • SPE Conditioning: Condition an SPE cartridge by passing 3 mL of methanol followed by 3 mL of deionized water. Do not allow the sorbent to go dry.

  • Sample Loading: After hydrolysis, load the sample onto the conditioned SPE cartridge at a slow, steady flow rate (~1 mL/min).

  • Washing: Wash the cartridge with 3 mL of 5% methanol in water to remove polar interferences.

  • Drying: Dry the cartridge under vacuum or nitrogen stream for 10-15 minutes to remove residual water.

  • Elution: Elute the analytes with 4 mL of ethyl acetate into a clean collection tube.

Step 3: Derivatization (In-Situ Acetylation)

This process converts the polar phenol into a more volatile and thermally stable acetate ester, which is ideal for GC analysis.[5] Acetylation is a robust and "greener" alternative to silylation methods.[5][17]

  • Reagent Addition: To the 4 mL of ethyl acetate eluate, add 100 µL of 10% K₂CO₃ solution and 50 µL of acetic anhydride.

  • Reaction: Cap the tube tightly and vortex for 1 minute. Let it stand at room temperature for 15 minutes to ensure the reaction is complete. The K₂CO₃ acts as a catalyst and neutralizes the acetic acid byproduct.

  • Evaporation and Reconstitution: Evaporate the solvent to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of hexane.

  • Transfer: Transfer the final extract to a GC vial for analysis.

Acetylation of DBMP for GC/MS analysis.

Method Performance and Quality Control

To ensure the trustworthiness of the results, each analytical batch should include the following quality control (QC) samples.[18]

  • Method Blank: A sample of deionized water processed identically to the unknown samples to check for contamination.

  • Laboratory Control Sample (LCS): A clean matrix (e.g., control urine) spiked with a known concentration of DBMP to assess method accuracy.

  • Matrix Spike / Matrix Spike Duplicate (MS/MSD): Aliquots of a real sample spiked with a known concentration of DBMP to evaluate matrix effects on recovery and precision.

The method should meet the following typical performance criteria, based on similar validated methods for brominated phenols in urine.[2][5]

ParameterTarget ValueDescription
Linearity (R²) > 0.99Demonstrates a linear relationship between concentration and instrument response.
Limit of Quantification (LOQ) < 0.5 ng/mLThe lowest concentration that can be reliably quantified with acceptable precision and accuracy.
Accuracy (Recovery) 80 - 120%The percentage of the known spiked amount recovered from the LCS and MS samples.
Precision (%RSD) < 15%The relative standard deviation of replicate measurements (e.g., from MS/MSD), indicating method reproducibility.

Conclusion

This application note details a selective and sensitive method for the quantification of this compound in biological samples using Solid-Phase Extraction followed by GC/MS analysis. The protocol's key strengths lie in the effective enzymatic hydrolysis to account for conjugated metabolites and a robust in-situ acetylation derivatization step that enhances the analyte's chromatographic performance. By incorporating an appropriate internal standard and rigorous quality control measures, this method provides a reliable tool for researchers in biomonitoring, toxicology, and metabolism studies, enabling the accurate assessment of human exposure to this and related brominated compounds.

References

Application Notes and Protocols: The Strategic Use of 2,6-Dibromo-4-methylphenol in the Synthesis of Advanced Flame Retardants

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The escalating demand for high-performance, safer materials in electronics, construction, and transportation has intensified the need for effective flame retardants. Halogenated compounds, particularly brominated aromatics, remain a cornerstone of flame retardant chemistry due to their high efficiency. 2,6-Dibromo-4-methylphenol emerges as a versatile and strategic starting material for synthesizing a new generation of flame retardants. Its bifunctional nature—a reactive phenolic hydroxyl group and two sterically-hindering bromine atoms positioned ortho to it—allows for its incorporation into various molecular architectures, from small molecule additives to reactive monomers and inherently flame-retardant polymers. These application notes detail three primary synthetic strategies utilizing this compound, providing field-proven insights, step-by-step protocols, and an exploration of the underlying chemical principles for researchers in materials science and polymer chemistry.

Introduction: The Rationale for this compound

This compound (DBMP), with a molecular weight of 265.93 g/mol and a melting point of 49-50 °C, is a crystalline solid that serves as an ideal building block for flame retardants.[1][2] The bromine atoms provide the primary flame-retardant activity. During combustion, they can be released as radicals (Br•) that interrupt the exothermic chain reactions of fire in the gas phase.[3] The phenolic hydroxyl group provides a reactive handle for chemical modification, allowing DBMP to be covalently integrated into polymer backbones, which minimizes leaching and improves the permanency of the flame-retardant properties.

The primary mechanisms by which phosphorus- and bromine-containing flame retardants operate can be broadly categorized:

  • Gas-Phase Action: The flame retardant or its decomposition products volatilize and interfere with the radical chain reactions of combustion in the flame itself. Halogenated compounds excel here by releasing HBr or Br• radicals, which scavenge highly reactive H• and OH• radicals.[3]

  • Condensed-Phase Action: The flame retardant acts in the solid polymer, promoting the formation of a protective char layer. This char acts as a physical barrier, insulating the underlying material from heat and oxygen and reducing the release of flammable volatiles.[4][5] Phosphorus-based compounds are particularly effective in this mode, as they can form polyphosphoric acid upon heating, a potent charring and dehydration agent.[6]

This guide explores three validated synthetic pathways originating from DBMP to create distinct classes of flame retardants.

Pathway I: Synthesis of a Bisphenol F Analogue and Brominated Epoxy Resins

A well-established strategy in flame retardant synthesis is the creation of brominated bisphenols, with Tetrabromobisphenol A (TBBPA) being the most prominent example.[7] By reacting this compound with formaldehyde, we can synthesize a structural analogue, 4,4'-Methylenebis(2,6-dibromo-3-methylphenol), hereafter referred to as TBBF-M (Tetrabromobisphenol F - Methylated). This molecule can then serve as a reactive monomer in the production of brominated epoxy resins, which are integral to the manufacture of printed circuit boards and electronic components.[8][9]

Workflow for Pathway I

Pathway_I_Workflow cluster_0 Step 1: TBBF-M Synthesis cluster_1 Step 2: Epoxy Resin Synthesis DBMP This compound (DBMP) Reaction1 Condensation Reaction DBMP->Reaction1 Formaldehyde Formaldehyde (37% aq.) Formaldehyde->Reaction1 AcidCat Acid Catalyst (e.g., HCl) AcidCat->Reaction1 TBBF_M 4,4'-Methylenebis(2,6-dibromo-3-methylphenol) (TBBF-M) Reaction2 Polycondensation TBBF_M->Reaction2 TBBF_M->Reaction2 Reaction1->TBBF_M Epi Epichlorohydrin Epi->Reaction2 Base Base (e.g., NaOH) Base->Reaction2 EpoxyResin Brominated Epoxy Resin Reaction2->EpoxyResin caption Fig. 1: Synthesis of TBBF-M and subsequent brominated epoxy resin.

Caption: Fig. 1: Synthesis of TBBF-M and subsequent brominated epoxy resin.

Experimental Protocol: Synthesis of TBBF-M

This protocol is adapted from established procedures for bisphenol F synthesis.[9]

  • Reactor Setup: Equip a 1 L three-neck round-bottom flask with a mechanical stirrer, a reflux condenser, and a thermometer.

  • Charging Reagents: To the flask, add this compound (266 g, 1.0 mol).

  • Reaction Initiation: Begin stirring and add concentrated hydrochloric acid (30 mL) as the catalyst. Heat the mixture to 60 °C.

  • Formaldehyde Addition: Slowly add formaldehyde (45 g of 37% aqueous solution, 0.55 mol) dropwise over 30 minutes, maintaining the temperature between 60-65 °C. An exothermic reaction will be observed.

  • Reaction Completion: After the addition is complete, continue stirring at 65 °C for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Cool the reaction mixture to room temperature. A solid precipitate will form. Filter the solid and wash thoroughly with deionized water until the washings are neutral.

  • Drying: Dry the crude product under vacuum at 80 °C to a constant weight. The resulting TBBF-M can be further purified by recrystallization from a suitable solvent like toluene.

Experimental Protocol: Synthesis of TBBF-M Based Epoxy Resin

This protocol is adapted from general methods for producing brominated epoxy resins.

  • Reactor Setup: In a 500 mL flask equipped as described above, add the synthesized TBBF-M (110 g, 0.2 mol), epichlorohydrin (111 g, 1.2 mol), and isopropanol (100 mL) as a solvent.

  • Heating and Base Addition: Heat the mixture to 70 °C with vigorous stirring. Prepare a solution of sodium hydroxide (16.8 g, 0.42 mol) in 50 mL of water. Add this NaOH solution dropwise over 1 hour, maintaining the reaction temperature at 70 °C.

  • Reaction and Salt Removal: After addition, maintain the temperature for another 3 hours. The formation of NaCl salt will be observed. Cool the mixture, add toluene (150 mL), and wash the organic layer sequentially with water, dilute HCl, and finally water until neutral.

  • Isolation: Remove the solvents (toluene, isopropanol, and excess epichlorohydrin) under reduced pressure to obtain the viscous brominated epoxy resin.

Pathway II: Synthesis of an Organophosphate Ester Flame Retardant

Organophosphate esters are a major class of halogen-free flame retardants, but their efficacy can be synergistically enhanced by incorporating bromine into the same molecule.[6][10] Reacting this compound with a phosphorus source like phosphorus oxychloride (POCl₃) yields a triaryl phosphate ester. This type of molecule combines both condensed-phase (phosphorus) and gas-phase (bromine) flame-retardant mechanisms.

Workflow for Pathway II

Pathway_II_Workflow DBMP This compound (DBMP) (3 equivalents) Reaction Esterification DBMP->Reaction POCl3 Phosphorus Oxychloride (POCl3) POCl3->Reaction Catalyst Catalyst (e.g., MgCl2) Catalyst->Reaction Product Tris(2,6-dibromo-4-methylphenyl) phosphate Reaction->Product Byproduct HCl (gas) Reaction->Byproduct caption Fig. 2: Synthesis of a brominated triaryl phosphate ester.

Caption: Fig. 2: Synthesis of a brominated triaryl phosphate ester.

Experimental Protocol: Synthesis of Tris(2,6-dibromo-4-methylphenyl) phosphate
  • Reactor Setup: Assemble a 500 mL three-neck flask with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize the evolving HCl gas). Ensure the system is under a dry nitrogen atmosphere.

  • Reagent Charging: Charge the flask with this compound (200 g, 0.75 mol) and anhydrous magnesium chloride (1.0 g) as a catalyst.

  • Heating: Heat the mixture to 80 °C to melt the phenol.

  • POCl₃ Addition: Slowly add phosphorus oxychloride (38.3 g, 0.25 mol) dropwise over 2 hours. The temperature should be carefully controlled and maintained at 100-110 °C. HCl gas will evolve and should be scrubbed.

  • Reaction Progression: After the addition, raise the temperature to 150 °C and hold for 4 hours.

  • Vacuum Stripping: Apply a vacuum to the system to remove any remaining HCl and unreacted POCl₃.

  • Purification: Cool the reaction mass. The crude product can be purified by washing with a dilute aqueous sodium hydroxide solution followed by water, and then recrystallized from a suitable solvent system like isopropanol/water to yield the final white solid product.

Quantitative Data Summary
ParameterPathway I (TBBF-M)Pathway II (Phosphate Ester)
Starting Material This compoundThis compound
Key Reagent FormaldehydePhosphorus Oxychloride
Reaction Type Electrophilic Aromatic Sub.Nucleophilic Acyl Sub.
Typical Yield > 90%> 85%
Primary FR Elements Bromine (Br)Bromine (Br), Phosphorus (P)
Mode of Action Reactive (for epoxy)Additive

Pathway III: Synthesis of Poly(2,6-dibromo-4-methyl-1,4-phenylene oxide)

Creating polymers that are inherently flame retardant is a highly desirable goal, as it eliminates the need for additives that can migrate or leach over time. Poly(phenylene oxide) (PPO) is a high-performance thermoplastic known for its excellent thermal stability.[11] The oxidative coupling of 2,6-disubstituted phenols is the primary industrial route to PPO.[12] By applying this polymerization technique to this compound, an inherently flame-retardant polymer, poly(2,6-dibromo-4-methyl-1,4-phenylene oxide), can be synthesized.

Workflow for Pathway III

Pathway_III_Workflow DBMP This compound (Monomer) Reaction Oxidative Coupling Polymerization DBMP->Reaction Catalyst Copper-Amine Catalyst (e.g., CuBr/DMBA) Catalyst->Reaction Oxygen Oxygen (Oxidant) Oxygen->Reaction Solvent Solvent (e.g., Toluene) Solvent->Reaction Polymer Poly(2,6-dibromo-4-methyl -1,4-phenylene oxide) Reaction->Polymer caption Fig. 3: Oxidative polymerization of DBMP to form an inherently flame-retardant polymer.

Caption: Fig. 3: Oxidative polymerization of DBMP to form an inherently flame-retardant polymer.

Experimental Protocol: Oxidative Coupling Polymerization of DBMP

This protocol is adapted from established methods for PPO synthesis.[11]

  • Catalyst Preparation: In a 250 mL flask, dissolve cuprous bromide (CuBr) (0.1 g) and N,N-dimethylbutylamine (DMBA) (0.4 g) in 50 mL of toluene. Stir the solution under a stream of oxygen for 20 minutes until it turns deep green.

  • Monomer Solution: In a separate 500 mL reactor equipped with a mechanical stirrer, gas inlet tube, and thermometer, dissolve this compound (53.2 g, 0.2 mol) in 200 mL of toluene.

  • Polymerization: Heat the monomer solution to 50 °C and bubble oxygen through it. Add the prepared catalyst solution to the reactor.

  • Reaction Monitoring: The reaction is exothermic and the viscosity of the solution will increase as the polymer forms. Maintain the temperature at 50-60 °C and continue bubbling oxygen for 4-6 hours.

  • Termination and Precipitation: Terminate the reaction by adding 10 mL of 1 M aqueous oxalic acid to chelate the copper catalyst. Pour the viscous polymer solution into a large volume of methanol (1 L) with vigorous stirring to precipitate the polymer.

  • Purification and Drying: Filter the white fibrous polymer, wash it thoroughly with fresh methanol, and dry it in a vacuum oven at 100 °C overnight.

Conclusion and Future Outlook

This compound serves as a robust and versatile platform for the development of advanced flame retardants. The three distinct synthetic pathways detailed herein—leading to a reactive bisphenol monomer, a synergistic additive phosphate ester, and an inherently flame-retardant polymer—demonstrate its strategic importance. Each pathway yields a product tailored for different applications and flame-retardant mechanisms, providing researchers and material scientists with a range of options to meet specific performance and safety requirements. Future work should focus on the copolymerization of DBMP with other phenols to fine-tune material properties and the synthesis of novel phosphorus-containing derivatives to further enhance condensed-phase action and create highly efficient, synergistic flame-retardant systems.

References

Application Notes and Protocols for the Evaluation of 2,6-Dibromo-4-methylphenol as a Wood Preservative

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The preservation of wood and lignocellulosic materials from degradation by fungi, insects, and other xylophagous organisms is critical for extending the service life of timber products. Halogenated phenols represent a class of compounds with established broad-spectrum antimicrobial properties.[1] This document provides a comprehensive technical guide for researchers and wood protection scientists on the application and evaluation of 2,6-Dibromo-4-methylphenol as a potential wood preservative. We outline its fundamental properties, propose a mechanism of antifungal action based on related phenolic compounds, and provide detailed, step-by-step protocols for evaluating its efficacy and permanence in wood, grounded in established industry standards such as those from the American Wood Protection Association (AWPA).

Introduction: The Case for Novel Wood Preservatives

Wood, a sustainable and versatile building material, is susceptible to biodeterioration, primarily from decay fungi (Basidiomycetes) that cause brown and white rot. Chemical preservation is the most common method to enhance its durability. While traditional preservatives have been effective, ongoing regulatory scrutiny and environmental concerns drive the search for new active ingredients.[2][3] this compound, a brominated derivative of p-cresol, is a compound known for its antimicrobial activity against a wide range of bacteria and fungi, making it a candidate for investigation in wood protection applications.[1] These application notes are designed to provide a robust framework for the systematic evaluation of this compound, from laboratory screening to performance validation.

Compound Profile: this compound

A thorough understanding of the active ingredient's physicochemical properties and safety profile is a prerequisite for any experimental work.

Physicochemical Properties

This compound is a white to off-white crystalline solid.[1] Its key properties are summarized in Table 1.

PropertyValueSource(s)
CAS Number 2432-14-6[1][4]
Molecular Formula C₇H₆Br₂O[1][4][5]
Molecular Weight 265.93 g/mol [4][5]
Appearance White to gray crystalline powder[1][6]
Melting Point 49-50 °C[7]
Synonyms 2,6-Dibromo-p-cresol, 3,5-Dibromo-4-hydroxytoluene[6][8]
Safety and Handling

As a biologically active compound, this compound must be handled with appropriate precautions. It is classified as an irritant, and exposure should be minimized through the use of proper personal protective equipment (PPE).

Hazard StatementGHS ClassificationPrecautionary MeasuresSource(s)
H315 Causes skin irritationSkin Irrit. 2P264, P280, P302+P352
H319 Causes serious eye irritationEye Irrit. 2P280, P305+P351+P338
H335 May cause respiratory irritationSTOT SE 3P261, P271, P304+P340

Handling Directive: Always handle this compound in a well-ventilated area or chemical fume hood.[9] Required PPE includes safety goggles or a face shield, chemical-resistant gloves, and a lab coat.[6] Avoid generating dust.[6]

Proposed Mechanism of Antifungal Action

The precise antifungal mechanism of this compound is not fully elucidated in the literature. However, based on the known activity of phenolic compounds and their halogenated derivatives, a multi-faceted mechanism can be proposed. Phenols are known to disrupt microbial cells by denaturing essential proteins and destabilizing cell membranes.[10] The lipophilicity and electronic properties conferred by the bromine atoms likely enhance its ability to partition into and disrupt the fungal cell's lipid bilayer.

Furthermore, studies on other antifungal phenols, such as terpenoids, have shown that they disrupt intracellular ion homeostasis, particularly by inducing a rapid influx of cytosolic Ca²⁺.[11] This sudden increase in calcium acts as a stress signal that can trigger downstream pathways leading to growth inhibition. Research on other brominated compounds, like brominated furanones, suggests they can repress genes involved in cell-wall maintenance.[12]

Based on this, we propose a mechanism where this compound:

  • Partitions into the fungal cell membrane due to its lipophilic character.

  • Disrupts membrane integrity and function , leading to leakage of cellular contents.

  • Inhibits membrane-bound enzymes and transport proteins.

  • Potentially disrupts intracellular ion homeostasis , creating a toxic cellular environment.

Antifungal_Mechanism cluster_0 Fungal Cell cluster_1 Extracellular Membrane Cell Membrane Cytoplasm Cytoplasm & Organelles Membrane->Cytoplasm Increased Permeability (Leakage) Fungal_Death Cellular Dysfunction & Fungal Death Cytoplasm->Fungal_Death Leads to Enzymes Membrane-Bound Enzymes IonChannels Ion Channels IonChannels->Cytoplasm Ion Homeostasis Disruption (e.g., Ca²⁺ influx) DBMP 2,6-Dibromo-4- methylphenol DBMP->Membrane Partitioning DBMP->Enzymes Inhibition DBMP->IonChannels Disruption

Caption: Proposed mechanism of this compound against fungal cells.

Experimental Protocols for Efficacy Evaluation

To ensure that data is reliable and comparable, evaluation must be conducted using standardized methodologies. The American Wood Protection Association (AWPA) provides the benchmark standards for testing wood preservatives.[13] The following protocols are based on these standards.

Overall Experimental Workflow

The evaluation process follows a logical progression from wood sample preparation and treatment to biological challenge and final assessment.

Experimental_Workflow A 1. Wood Sample Preparation & Initial Weighing C 3. Wood Treatment (Vacuum Impregnation) A->C B 2. Preparation of Treating Solutions B->C D 4. Post-Treatment Conditioning & Weighing (Calculate Retention) C->D E 5. (Optional) Leaching Procedure (AWPA E11) D->E Leached Samples F 6. Fungal Challenge (AWPA E10 Soil-Block Culture) D->F E->F Leached Samples G 7. Incubation (12 weeks) F->G H 8. Final Assessment (Visual Rating & Mass Loss) G->H I 9. Data Analysis (Determine Toxic Threshold) H->I

Caption: Workflow for evaluating a candidate wood preservative.

Protocol 1: Wood Sample Preparation and Treatment

Objective: To impregnate wood blocks with varying concentrations of this compound.

Materials:

  • Southern yellow pine (Pinus spp.) or other susceptible sapwood, cut into 19x19x19 mm blocks.

  • This compound (reagent grade).

  • Suitable solvent (e.g., acetone, ethanol, or an appropriate oil carrier).

  • Laboratory balance (0.001 g accuracy).

  • Vacuum desiccator and vacuum pump.

  • Beakers, graduated cylinders.

Procedure:

  • Sample Preparation: Number each wood block with a permanent marker. Condition the blocks at 23°C and 50% relative humidity until they reach a constant weight. Record this initial conditioned weight (W₁).

  • Solution Preparation: Prepare a series of treating solutions of this compound in the chosen solvent. Concentrations should be selected to bracket the expected effective range (e.g., 0.25%, 0.50%, 1.0%, 1.5%, 2.0% w/w). Include a solvent-only control.

  • Impregnation: a. Place a set of blocks for each concentration level in a beaker and weight them down to prevent floating. b. Transfer the beaker into a vacuum desiccator and pour the corresponding treating solution over the blocks until fully submerged. c. Apply a vacuum of at least -85 kPa for 30 minutes to remove air from the wood structure. d. Release the vacuum. The atmospheric pressure will force the preservative solution into the wood. Allow the blocks to soak for at least 60 minutes.

  • Post-Treatment Weighing: Remove the blocks from the solution, lightly wipe off any surface excess, and immediately weigh each block to determine the wet weight (W₂).

  • Retention Calculation: The amount of solution absorbed (uptake) is W₂ - W₁. The retention of the active ingredient in kilograms per cubic meter ( kg/m ³) can be calculated as: Retention ( kg/m ³) = [(W₂ - W₁) × C × 1000] / V Where:

    • C = Concentration of the solution (e.g., 0.01 for 1% solution)

    • V = Volume of the wood block in cm³ (e.g., 19x19x19 mm = 6.859 cm³)

  • Conditioning: Allow the treated blocks to air-dry in a fume hood to allow the solvent to evaporate. Once dry, condition them again to a constant weight (W₃) before fungal exposure.

Protocol 2: Antifungal Efficacy via AWPA E10 Soil-Block Culture Test

Objective: To determine the toxic threshold of this compound against standard wood decay fungi.[14][15]

Materials:

  • Treated and conditioned wood blocks (from Protocol 1).

  • Glass culture jars (~450 ml) with screw-on lids modified for gas exchange.

  • Soil with high moisture-holding capacity (e.g., loam soil with 40-50% water content).

  • Feeder strips (e.g., pine sapwood, ~3x29x35 mm).

  • Cultures of wood decay fungi on agar plates (e.g., Gloeophyllum trabeum ATCC 11539 for brown-rot; Trametes versicolor ATCC 42462 for white-rot).

  • Autoclave, incubator (27°C, 80% RH).[14]

Procedure:

  • Jar Preparation: Add ~150 g of soil to each jar and tamp down. Add distilled water to bring the soil moisture content to the desired level (typically 130% of its water-holding capacity). Place a feeder strip on the soil surface.

  • Sterilization: Loosely cap the jars and autoclave for 45 minutes at 121°C. Allow them to cool and repeat sterilization after 24-72 hours.

  • Inoculation: In a sterile biosafety cabinet, place a small piece of the actively growing fungal culture from an agar plate onto the feeder strip in each jar.

  • Incubation for Colonization: Incubate the inoculated jars at 27°C and ~80% RH for approximately 3 weeks, or until the feeder strip is fully colonized by the fungus.

  • Exposure of Test Blocks: a. Record the final conditioned weight (W₃) of the treated and control blocks. b. Aseptically place one test block onto the colonized feeder strip in each jar. Ensure good contact with the mycelium. For each treatment concentration, a minimum of 5 replicate blocks should be used. c. Include untreated control blocks to validate the virulence of the fungal culture.

  • Incubation: Incubate the jars for 12 weeks under the same conditions.

  • Assessment: a. After incubation, remove the blocks from the jars. Carefully scrape off any surface mycelium. b. Condition the blocks to a constant weight and record the final post-exposure weight (W₄). c. Calculate the percentage mass loss: Mass Loss (%) = [(W₃ - W₄) / W₃] × 100.

Protocol 3: Evaluation of Leaching Resistance (Adapted from AWPA E11)

Objective: To assess the permanence of the preservative treatment after exposure to water.[14]

Procedure:

  • Following treatment and initial conditioning (after step 6 in Protocol 1), place a replicate set of treated blocks in a beaker.

  • Submerge the blocks in deionized water, using a weight to keep them submerged. The ratio of water volume to wood volume should be high (e.g., 10:1).

  • Place the beaker in a vacuum desiccator and apply a vacuum to saturate the blocks with water.[14]

  • Store the submerged blocks for a total of 14 days, changing the water at specified intervals (e.g., 6 hours, 24 hours, 48 hours, and then every 48 hours).[14]

  • After the leaching period, remove the blocks, re-condition them to a constant weight, and then subject them to the AWPA E10 Soil-Block test as described in Protocol 2.

Data Analysis and Interpretation

The primary output of the soil-block test is the percentage of mass loss for wood blocks at each preservative retention level. This data is used to determine the "toxic threshold."

Toxic Threshold: This is defined as the minimum preservative retention that prevents significant decay. In the AWPA E10 standard, this is typically the lowest retention at which the average mass loss is less than 2%.

Data Presentation: Results should be tabulated and plotted to visualize the relationship between preservative retention and wood protection.

Table 3: Example Data Collection and Analysis Table for Gloeophyllum trabeum Challenge

Block IDTreatment Conc. (%)Retention ( kg/m ³)Initial Weight (W₃)Final Weight (W₄)Mass Loss (g)Mass Loss (%)
UT-1Untreated08.1053.9714.13451.0
SC-1Solvent Control08.0554.1083.94749.0
T1-10.5% DBMP4.18.2117.5540.6578.0
T2-11.0% DBMP8.38.1508.0270.1231.5
T3-11.5% DBMP12.58.1988.1320.0660.8

In this hypothetical example, the toxic threshold against G. trabeum would be between 4.1 and 8.3 kg/m ³.

Environmental and Formulation Considerations

While demonstrating efficacy is the primary goal, a comprehensive evaluation must also consider the environmental profile of the preservative. Brominated phenols can be persistent in the environment and may be harmful to aquatic organisms.[1][16] Leaching studies (Protocol 3) are crucial for estimating the potential for the active ingredient to migrate from the treated wood into the surrounding environment.[17][18] Further ecotoxicological studies would be required for commercial registration.

The choice of solvent or carrier system is also critical. While laboratory studies often use volatile organic solvents for ease of use, commercial formulations would likely require oil-based or emulsified systems to ensure proper penetration and fixation in the wood.

References

derivatization of 2,6-Dibromo-4-methylphenol for GC analysis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Derivatization of 2,6-Dibromo-4-methylphenol for Gas Chromatography (GC) Analysis

Authored by: A Senior Application Scientist

Abstract

This technical note provides a comprehensive guide for the derivatization of this compound, a compound of interest in environmental monitoring and pharmaceutical development, for robust analysis by Gas Chromatography-Mass Spectrometry (GC-MS). Direct GC analysis of this and other phenolic compounds is often hampered by their inherent polarity and low volatility, leading to poor chromatographic performance, including peak tailing and low sensitivity.[1][2][3][4] Derivatization chemically modifies the polar hydroxyl group, rendering the analyte more volatile and thermally stable, thus amenable to GC analysis.[1][5][6] This document details two primary derivatization strategies—silylation and acetylation—and provides validated, step-by-step protocols. The causality behind experimental choices, expected outcomes, and troubleshooting are discussed to ensure methodological integrity and successful implementation by researchers and drug development professionals.

The Rationale for Derivatization: Overcoming Analytical Challenges

The presence of a hydroxyl (-OH) group makes this compound a polar molecule. This polarity leads to several challenges in GC analysis:

  • Low Volatility: Strong intermolecular hydrogen bonding increases the boiling point of the analyte, making it difficult to vaporize in the GC inlet without thermal degradation.[1][7]

  • Poor Peak Shape: The active hydroxyl group can interact with active sites (silanol groups) on the GC column and liner surfaces, causing significant peak tailing and reducing resolution.[7][8]

  • Low Sensitivity: Poor chromatographic performance and potential thermal breakdown result in a diminished detector response and unreliable quantification.[1]

Derivatization addresses these issues by replacing the active hydrogen of the phenolic hydroxyl group with a non-polar, thermally stable functional group.[1][6] This modification effectively masks the polar nature of the analyte, which:

  • Increases volatility by eliminating hydrogen bonding capabilities.[7]

  • Improves thermal stability, preventing degradation at high temperatures.[1][5]

  • Enhances chromatographic peak shape, leading to sharper, more symmetrical peaks and improved sensitivity.[9][10]

The two most effective and widely adopted derivatization strategies for phenolic compounds are silylation and acetylation.

Strategic Selection: Silylation vs. Acetylation

The choice between silylation and acetylation depends on the sample matrix, analytical objectives, and available resources.

  • Silylation: This is a highly effective and common technique that replaces the active hydrogen with a trimethylsilyl (TMS) group.[7] Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are powerful silylating agents.[5] The addition of a catalyst like trimethylchlorosilane (TMCS) can increase the reactivity for hindered or less reactive phenols.[1] A critical drawback is the high moisture sensitivity of silylating reagents; all samples, solvents, and glassware must be anhydrous to prevent reagent hydrolysis and ensure reaction completion.[1][7]

  • Acetylation: This method introduces an acetyl group, forming a stable acetate ester.[1] The most common reagent is acetic anhydride, often used with a base catalyst like pyridine or potassium carbonate.[1][2] Acetylated derivatives are highly stable, and the reaction can be performed in an aqueous alkaline solution, making it a more robust choice for samples where complete drying is difficult.[3][11] Recent studies on a wide range of bromophenols have demonstrated that acetylation with acetic anhydride provides optimal chromatographic separation and sensitivity.[12]

Experimental Workflow: From Sample to Signal

A logical workflow is essential for reproducible results. The process involves careful sample preparation, precise execution of the derivatization reaction, and optimized instrumental analysis.

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Sample Collection (e.g., water, soil, biological fluid) Extract Extraction of Phenols (LLE or SPE) Sample->Extract Dry Concentration & Drying (Evaporation under Nitrogen) Extract->Dry Reagent Addition of Derivatization Reagent (e.g., BSTFA or Acetic Anhydride) Dry->Reagent React Reaction Incubation (Heating/Vortexing) Reagent->React GCMS Injection into GC-MS React->GCMS Data Data Acquisition & Analysis GCMS->Data

Caption: High-level experimental workflow for GC-MS analysis.

Detailed Protocols

Protocol 1: Silylation of this compound

This protocol details the conversion of the phenol to its trimethylsilyl (TMS) ether using BSTFA with a TMCS catalyst.

Materials and Reagents:

  • Sample extract containing this compound

  • N,O-bis(trimethylsilyl)trifluoroacetamide + 1% Trimethylchlorosilane (BSTFA + 1% TMCS)

  • Anhydrous Pyridine or Anhydrous Acetone[13]

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or oven

  • Vortex mixer

  • Nitrogen gas supply for evaporation

Procedure:

  • Sample Preparation: Transfer an aliquot of the sample extract into a reaction vial. Evaporate the solvent to complete dryness under a gentle stream of nitrogen. It is imperative that the sample is anhydrous, as moisture will consume the silylating reagent.[1]

  • Reagent Addition: To the dried residue, add 50 µL of anhydrous pyridine to dissolve the analyte. Then, add 100 µL of BSTFA + 1% TMCS.[1] For phenolic compounds, a 2:1 molar excess of the silylating reagent to active hydrogens is recommended as a starting point.

  • Reaction: Tightly cap the vial and vortex for 30 seconds. Place the vial in a heating block set to 70°C for 45-60 minutes to ensure the reaction goes to completion.[1][2]

  • Cooling: After incubation, remove the vial from the heating block and allow it to cool to room temperature.

  • Analysis: The derivatized sample is now ready for direct injection into the GC-MS system.

Protocol 2: Acetylation of this compound

This protocol describes the formation of the acetate ester using acetic anhydride, a method proven effective for brominated phenols.[12]

Materials and Reagents:

  • Sample extract containing this compound

  • Acetic Anhydride

  • Pyridine (as catalyst and solvent) or Potassium Carbonate (for aqueous samples)

  • Organic solvent for extraction (e.g., Hexane or Dichloromethane)

  • Saturated sodium bicarbonate solution

  • Reaction vials (2 mL) with PTFE-lined caps

  • Vortex mixer

Procedure:

  • Sample Preparation:

    • For Dried Samples: Dissolve the dried sample residue in 100 µL of pyridine in a reaction vial.

    • For Aqueous Samples: Adjust the sample pH to ~8-9 with potassium carbonate.[1]

  • Reagent Addition: Add 200 µL of acetic anhydride to the vial.[2]

  • Reaction: Tightly cap the vial and vortex vigorously for 1 minute. The reaction is often rapid, but heating at 60°C for 15-30 minutes can ensure complete derivatization.[1][2]

  • Work-up and Extraction: After cooling to room temperature, add 1 mL of saturated sodium bicarbonate solution to quench the excess acetic anhydride. Vortex for 30 seconds. Add 1 mL of hexane, vortex for another minute, and allow the layers to separate.

  • Analysis: Carefully transfer the upper organic layer containing the derivatized analyte to a clean GC vial for analysis.

Derivatization Mechanisms

The chemical transformations underlying silylation and acetylation are fundamental to their success.

G cluster_silylation Silylation Reaction cluster_acetylation Acetylation Reaction P1 This compound R1 + BSTFA D1 TMS Derivative R1->D1 70°C P2 This compound R2 + Acetic Anhydride D2 Acetate Ester Derivative R2->D2 Pyridine, 60°C

Caption: Reaction schemes for silylation and acetylation.

GC-MS Instrumental Parameters

Optimized instrument conditions are critical for achieving good separation and detection. The following table provides a validated starting point for the analysis of derivatized this compound.

ParameterRecommended SettingRationale
GC System Agilent 8890 or equivalentProvides precise temperature and flow control.
Column DB-5MS (30 m x 0.25 mm, 0.25 µm) or equivalentA low-polarity phase ideal for separating a wide range of derivatized compounds.
Injector Temp. 260 - 280°CEnsures rapid volatilization of the less-polar derivative without thermal breakdown.[14]
Injection Mode Splitless (1 µL)Maximizes analyte transfer to the column for trace-level analysis.
Carrier Gas Helium, constant flow at 1.0 mL/minInert carrier providing good efficiency.
Oven Program 100°C (hold 2 min), ramp 15°C/min to 280°C (hold 5 min)Provides good separation from solvent and other matrix components.
MS System Agilent 5977B or equivalentOffers high sensitivity and spectral library matching capabilities.
Ion Source Temp. 230°CStandard temperature for robust ionization.
Quadrupole Temp. 150°CStandard temperature for stable mass filtering.
Ionization Mode Electron Ionization (EI) at 70 eVCreates reproducible fragmentation patterns for library identification.
Scan Range 50 - 500 m/zCovers the expected mass range of the derivatized analyte and its fragments.

Expected Outcomes and Data Comparison

Successful derivatization will yield a sharp, symmetrical chromatographic peak for the corresponding TMS-ether or acetate ester of this compound, a significant improvement over the broad, tailing peak of the underivatized compound.

AttributeSilylation (BSTFA)Acetylation (Acetic Anhydride)
Derivative Stability Moderate; susceptible to hydrolysis. Analyze samples promptly.High; derivatives are very stable for storage.
Reaction Speed Typically 30-60 minutes with heating.[1]Can be rapid at room temperature, but heating ensures completion.[1]
Moisture Tolerance Very low; requires anhydrous conditions.[1]High; can be performed in aqueous media.[3][11]
Reagent Cost Generally higher.Lower; acetic anhydride is a common, inexpensive reagent.
Suitability Excellent for a broad range of phenols in clean, dry matrices.Optimal for brominated phenols[12] and complex or aqueous matrices.

References

Application Notes and Protocols for the Use of 2,6-Dibromo-4-methylphenol as a Laboratory Disinfectant

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Halogenated Phenol for Modern Laboratory Biosecurity

In the dynamic landscape of biomedical research and drug development, maintaining a sterile and controlled laboratory environment is paramount to the integrity and reproducibility of experimental outcomes. The selection of an appropriate disinfectant is a critical component of a comprehensive contamination control strategy. 2,6-Dibromo-4-methylphenol, a halogenated phenolic compound, presents as a potent biocide with a broad spectrum of antimicrobial activity. This document provides an in-depth guide for researchers, scientists, and drug development professionals on the effective application of this compound as a laboratory disinfectant.

With the chemical formula C₇H₆Br₂O, this compound is a white to slightly yellow crystalline solid.[1] Its efficacy extends to a range of bacteria, fungi, and lipid-enveloped viruses, making it a versatile tool for laboratory biosecurity.[1][2][3] This guide will delve into the mechanistic underpinnings of its antimicrobial action, provide detailed protocols for its preparation and use, and outline the necessary steps for the validation of its disinfectant properties in your specific laboratory setting.

Mechanism of Action: Disrupting Microbial Integrity

The biocidal activity of phenolic compounds, including this compound, is primarily attributed to their ability to disrupt the microbial cell membrane and denature essential proteins.[4][5][6] The presence of bromine atoms on the phenol ring enhances its lipophilicity, facilitating its penetration into the lipid-rich cell membranes of microorganisms.

The proposed mechanism of action can be summarized in the following stages:

  • Adsorption and Penetration: The lipophilic nature of this compound allows it to readily adsorb to and penetrate the cell wall and cytoplasmic membrane of bacteria and fungi.

  • Membrane Disruption: Once within the membrane, the compound disrupts the lipid bilayer, leading to a loss of membrane integrity and an increase in permeability. This results in the leakage of essential intracellular components such as ions, ATP, and nucleic acids.

  • Enzyme Inactivation and Protein Denaturation: this compound can interact with and inactivate critical enzymes and other proteins within the microbial cell.[4][5] This includes enzymes involved in cellular respiration and metabolism, leading to a cessation of cellular functions.

  • Cell Lysis and Death: The culmination of membrane damage and protein inactivation leads to cell lysis and, ultimately, the death of the microorganism.

The halogenation of the phenol molecule is a key factor in its enhanced antimicrobial potency. The bromine substituents increase the compound's efficacy in disrupting microbial structures and functions.

Mechanism_of_Action cluster_Disinfectant This compound cluster_Microbe Microbial Cell Disinfectant This compound Membrane Cell Membrane Disinfectant->Membrane Adsorption & Penetration Proteins Essential Proteins & Enzymes Membrane->Proteins Disruption & Leakage CellDeath Cell Lysis & Death Proteins->CellDeath Inactivation & Denaturation Disinfectant_Validation_Workflow cluster_Preparation Preparation cluster_Testing Efficacy Testing cluster_Analysis Analysis & Validation Prep_Disinfectant Prepare Disinfectant Solution Suspension_Test Suspension Test Prep_Disinfectant->Suspension_Test Carrier_Test Carrier Test (Surface) Prep_Disinfectant->Carrier_Test Prep_Microbe Prepare Microbial Culture Prep_Microbe->Suspension_Test Prep_Microbe->Carrier_Test Log_Reduction Calculate Log Reduction Suspension_Test->Log_Reduction Carrier_Test->Log_Reduction Acceptance Compare to Acceptance Criteria Log_Reduction->Acceptance Validation_Report Generate Validation Report Acceptance->Validation_Report

References

Application Note: A Validated Method for the Quantitative Determination of 2,6-Dibromo-4-methylphenol in Environmental Water Samples using GC-MS

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, robust, and validated method for the quantitative analysis of 2,6-Dibromo-4-methylphenol in various environmental water matrices. Due to its use as an antimicrobial agent and its potential environmental persistence, a reliable analytical method is crucial for monitoring its presence and ensuring environmental safety.[1] This protocol employs Solid-Phase Extraction (SPE) for sample concentration and cleanup, followed by Gas Chromatography-Mass Spectrometry (GC-MS) for sensitive and selective quantification. The method has been validated in accordance with established guidelines to ensure accuracy, precision, and reliability of the analytical data.[2][3]

Introduction

This compound is a halogenated phenolic compound utilized for its antimicrobial properties in various industrial and commercial products.[1] Its introduction into the environment, either directly or indirectly, raises concerns about its potential impact on aquatic ecosystems and human health. Therefore, the ability to accurately and sensitively quantify this compound in environmental water samples is of paramount importance for environmental monitoring and risk assessment.

This application note provides a comprehensive guide for researchers and analytical scientists to implement a reliable method for the determination of this compound. The methodology is built upon established principles of environmental analysis of phenolic compounds, with specific optimizations for the target analyte.[4][5] The described protocol offers a balance of sensitivity, selectivity, and practicality for routine laboratory use.

Physicochemical Properties of this compound

A fundamental understanding of the analyte's properties is critical for method development.

PropertyValueSource
Chemical Formula C₇H₆Br₂O[1][6]
Molecular Weight 265.93 g/mol [6][7]
CAS Number 2432-14-6[1][6]
Appearance White to off-white crystalline powder[1]
Melting Point 49-50 °C[8][9]
LogP 3.87[1]
Water Solubility Sparingly soluble[1]

The moderate LogP value and sparing water solubility suggest that extraction into an organic solvent or adsorption onto a solid phase are viable pre-concentration strategies.

Experimental Workflow

The overall analytical workflow is depicted in the following diagram:

Workflow cluster_0 Sample Collection & Preservation cluster_1 Sample Preparation cluster_2 Analysis & Data Processing Sample_Collection 1. Collect 1 L Water Sample Preservation 2. Preserve with HCl to pH < 2 Sample_Collection->Preservation SPE_Conditioning 3. Condition SPE Cartridge Preservation->SPE_Conditioning Sample_Loading 4. Load Sample onto Cartridge SPE_Conditioning->Sample_Loading Washing 5. Wash Cartridge Sample_Loading->Washing Elution 6. Elute Analyte Washing->Elution Concentration 7. Concentrate Eluate Elution->Concentration GCMS_Analysis 8. GC-MS Analysis Concentration->GCMS_Analysis Quantification 9. Quantify using Calibration Curve GCMS_Analysis->Quantification Reporting 10. Report Results Quantification->Reporting

Figure 1: Overall experimental workflow from sample collection to data reporting.

Materials and Reagents

  • Solvents: Dichloromethane (DCM), Methanol (MeOH), Ethyl Acetate (EtOAc) - all HPLC or pesticide residue grade.

  • Reagents: Hydrochloric acid (HCl, concentrated), Sodium sulfate (anhydrous, granular), Acetic anhydride.

  • Standards: this compound (≥98% purity), 2,4,6-Tribromophenol (internal standard, ≥98% purity).

  • Gases: Helium (99.999% purity).

  • Solid-Phase Extraction (SPE) Cartridges: Polystyrene-divinylbenzene (PS-DVB) based cartridges (e.g., 500 mg, 6 mL).

  • Glassware: Volumetric flasks, graduated cylinders, conical tubes, GC vials with inserts.

Detailed Protocols

Sample Collection and Preservation
  • Collect a 1-liter water sample in a clean amber glass bottle.

  • Immediately after collection, preserve the sample by adding concentrated HCl to adjust the pH to < 2.[10][11] This inhibits microbial degradation of the analyte.[12][13]

  • Store the samples at 4°C and analyze within 14 days.[10]

Sample Preparation: Solid-Phase Extraction (SPE)

Solid-phase extraction is a preferred method over liquid-liquid extraction due to its lower solvent consumption and potential for automation.[4] Polymeric sorbents like PS-DVB are effective for extracting phenols from aqueous matrices.[11][14]

  • Cartridge Conditioning:

    • Wash the SPE cartridge with 5 mL of DCM.

    • Condition with 5 mL of methanol.

    • Equilibrate with 10 mL of deionized water adjusted to pH 2 with HCl. Do not allow the cartridge to go dry.[11]

  • Sample Loading:

    • Pass the 1 L water sample through the SPE cartridge at a flow rate of approximately 10-15 mL/min.

  • Washing:

    • After the entire sample has passed through, wash the cartridge with 5 mL of deionized water to remove any interfering polar compounds.

    • Dry the cartridge under a gentle stream of nitrogen or by vacuum for 15-20 minutes.

  • Elution:

    • Elute the retained this compound with 10 mL of DCM into a clean collection tube.

  • Drying and Concentration:

    • Pass the eluate through a small column containing anhydrous sodium sulfate to remove any residual water.

    • Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen at 35°C.

    • Add the internal standard (2,4,6-Tribromophenol) to the final extract.

Derivatization (Optional but Recommended)

For enhanced GC performance and to improve peak shape, derivatization of the phenolic hydroxyl group is recommended.[15] Acetylation is a simple and effective method.[15]

  • To the 1 mL concentrated extract, add 100 µL of acetic anhydride and 50 µL of pyridine (as a catalyst).

  • Vortex the mixture and heat at 60°C for 20 minutes.

  • Allow the sample to cool to room temperature before GC-MS analysis.

GC-MS Analysis

The analysis is performed using a gas chromatograph coupled to a mass spectrometer. The following conditions have been found to be suitable for the analysis of the derivatized this compound.

GC Parameter Condition
Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injector Temperature 280°C
Injection Volume 1 µL (splitless)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Program Initial temp 80°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min
Transfer Line Temp 280°C
MS Parameter Condition
Ionization Mode Electron Ionization (EI) at 70 eV
Ion Source Temp 230°C
Acquisition Mode Selected Ion Monitoring (SIM)
Quantifier Ion To be determined from the mass spectrum of the derivatized analyte
Qualifier Ions To be determined from the mass spectrum of the derivatized analyte

Assay Validation

Method validation ensures that the analytical procedure is suitable for its intended purpose.[2][3] The following parameters should be assessed:

Linearity and Range

Prepare a series of calibration standards of the derivatized this compound in the final solvent, including the internal standard at a constant concentration.

  • Inject each standard in triplicate.

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration.

  • Perform a linear regression analysis. A correlation coefficient (r²) of >0.995 is considered acceptable.

  • The linear range is the concentration range over which the assay is linear.

Accuracy and Precision

Accuracy (as percent recovery) and precision (as relative standard deviation, %RSD) are determined by analyzing replicate spiked samples at different concentration levels (low, medium, and high).

  • Spike known concentrations of this compound into blank environmental water samples.

  • Process and analyze these samples using the entire analytical method.

  • Calculate the percent recovery and %RSD for each concentration level.

Validation Parameter Acceptance Criteria
Accuracy (% Recovery) 80 - 120%
Precision (%RSD) < 15%
Limits of Detection (LOD) and Quantification (LOQ)

The LOD is the lowest concentration of analyte that can be reliably detected, while the LOQ is the lowest concentration that can be accurately and precisely quantified.

  • LOD: Can be estimated as 3 times the signal-to-noise ratio (S/N) or calculated from the standard deviation of the response of low-level replicates.[3]

  • LOQ: Can be estimated as 10 times the S/N or determined as the lowest concentration on the calibration curve that meets the accuracy and precision criteria.[3]

Data Analysis and Reporting

The concentration of this compound in the environmental water samples is calculated using the linear regression equation from the calibration curve. The final concentration should be reported in µg/L or ng/L and adjusted for the initial sample volume.

Conclusion

The method described in this application note provides a reliable and robust approach for the quantitative determination of this compound in environmental water samples. The use of Solid-Phase Extraction followed by GC-MS analysis offers the necessary sensitivity and selectivity for environmental monitoring. Proper method validation is crucial to ensure the quality and defensibility of the analytical data.

References

Application Note: Synthesis and Application of Novel Polymers from 2,6-Dibromo-4-methylphenol

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals interested in advanced polymer synthesis and material science.

Abstract

This technical guide provides a comprehensive overview of the synthesis of novel polymers utilizing 2,6-Dibromo-4-methylphenol as a key monomer. This compound, featuring ortho-bromo groups and a para-methyl group, offers a unique structural foundation for creating polymers with enhanced thermal stability, inherent flame retardancy, and tunable properties. We present detailed protocols for two primary synthetic methodologies: copper-catalyzed oxidative coupling polymerization and enzyme-mediated polymerization using Horseradish Peroxidase (HRP). The guide explains the underlying chemical principles, provides step-by-step experimental workflows, and discusses the characterization and potential applications of the resulting poly(2,6-dibromo-4-methylphenylene oxide).

Introduction: The Strategic Value of this compound in Polymer Chemistry

This compound is a substituted phenolic compound that serves as a highly valuable building block for advanced functional polymers. Its molecular structure is key to its utility:

  • Phenolic Hydroxyl Group: Provides the reactive site for polymerization, typically through oxidative coupling, to form poly(phenylene oxide) (PPO) backbones.

  • Ortho-Bromo Substituents: The two bromine atoms sterically hinder C-C coupling, promoting the desired C-O ether linkage formation for linear polymer chains. Furthermore, the high bromine content imparts excellent inherent flame-retardant properties to the resulting polymer.[1][2]

  • Para-Methyl Group: This group enhances the solubility of the polymer in organic solvents and influences its thermal properties, such as the glass transition temperature (Tg).

These structural features make this compound an ideal candidate for synthesizing novel brominated PPOs, a class of high-performance thermoplastics with applications in electronics, automotive components, and specialty membranes.[3][4]

Core Mechanism: Oxidative Coupling of Substituted Phenols

The polymerization of 2,6-disubstituted phenols is predominantly achieved through an oxidative coupling mechanism. This process involves the oxidation of the phenol to a phenoxy radical, which then couples to form the polymer chain. The reaction can be catalyzed by metal complexes (typically copper-amine systems) or enzymes.[5][6] The general mechanism involves the formation of a phenoxy radical, which can exist in resonance forms, followed by coupling and subsequent enolization (tautomerization) to extend the polymer chain.

cluster_reaction Oxidative Coupling Mechanism Monomer 2,6-Dibromo- 4-methylphenol Radical Phenoxy Radical Intermediate Monomer->Radical Oxidation Oxidant Oxidant (e.g., O2, H2O2) Oxidant->Radical Catalyst Catalyst (Cu-Amine or Enzyme) Catalyst->Radical Polymer Poly(2,6-dibromo- 4-methylphenylene oxide) Radical->Polymer C-O Coupling & Propagation Biproduct Byproduct (e.g., H2O) Polymer->Biproduct

Caption: Generalized workflow for oxidative coupling polymerization of phenols.

Protocol 1: Chemical Synthesis via Copper-Catalyzed Oxidative Coupling

This method is the conventional and robust approach for producing high molecular weight PPOs.[7] The copper-amine complex acts as the catalyst, using oxygen as the terminal oxidant in a process that generates water as the primary byproduct.[5]

Expertise & Experience: Causality Behind Experimental Choices
  • Catalyst System: A Cu(I) salt (like CuBr) complexed with an amine (like N,N,N',N'-tetramethylethylenediamine, TMEDA, or pyridine) is used. The amine ligand solubilizes the copper salt in the organic solvent and tunes its redox potential to facilitate the single-electron oxidation of the phenol.[8]

  • Solvent: Toluene or chlorobenzene is commonly used as it dissolves both the monomer and the growing polymer chain while being relatively inert to the reaction conditions.

  • Oxygen Flow: A continuous but controlled flow of oxygen is crucial. It serves as the oxidant to regenerate the active Cu(II) species from the Cu(I) state after it has been reduced during phenoxy radical formation. Too rapid a flow can lead to undesirable side reactions.

  • Precipitation: The synthesized polymer is recovered by precipitation in a non-solvent, typically methanol. This step is critical as it separates the high molecular weight polymer from the catalyst residues, unreacted monomer, and low molecular weight oligomers.

Detailed Step-by-Step Methodology
  • Reactor Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stirrer, a gas inlet adapter connected to an oxygen cylinder via a flowmeter, and a reflux condenser. Ensure the system is purged with an inert gas (Argon or Nitrogen) initially.

  • Reagent Charging: To the flask, add this compound (10.0 g, 37.6 mmol) and 100 mL of toluene. Stir until the monomer is fully dissolved.

  • Catalyst Preparation: In a separate vial, dissolve Copper(I) bromide (0.108 g, 0.75 mmol) and TMEDA (0.174 g, 1.5 mmol) in 10 mL of toluene.

  • Reaction Initiation: Add the catalyst solution to the monomer solution in the flask. Begin a slow, steady bubbling of oxygen gas through the reaction mixture while stirring vigorously at room temperature (25°C).

  • Monitoring the Reaction: The reaction is exothermic, and a slight increase in temperature may be observed. The solution will typically change color. Monitor the reaction for 4-6 hours. The viscosity of the solution will increase significantly as the polymer forms.

  • Polymer Precipitation: After the reaction period, stop the oxygen flow. Slowly pour the viscous polymer solution into 500 mL of vigorously stirring methanol containing a small amount of hydrochloric acid (~1 mL) to neutralize the amine and precipitate the catalyst salts.

  • Purification: The polymer will precipitate as a white or off-white fibrous solid. Continue stirring for 30 minutes, then collect the solid by vacuum filtration.

  • Washing: Wash the collected polymer thoroughly with fresh methanol (3 x 100 mL) to remove any remaining impurities.

  • Drying: Dry the purified polymer in a vacuum oven at 80°C overnight to a constant weight.

G A Prepare Aqueous Buffer (Phosphate, pH 7.0) B Dissolve Monomer & HRP Enzyme A->B C Initiate with Slow H2O2 Addition (Syringe Pump) B->C D Polymerization & Precipitation (24h at 25°C) C->D E Isolate Polymer (Filtration/Centrifugation) D->E F Wash with Water & Methanol E->F G Dry Under Vacuum (60°C) F->G

References

protocol for assessing the antioxidant activity of 2,6-Dibromo-4-methylphenol using DPPH assay

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Protocol for Assessing the Antioxidant Activity of 2,6-Dibromo-4-methylphenol using the DPPH Assay

Audience: Researchers, scientists, and drug development professionals.

Evaluating the Radical Scavenging Potential of this compound: A Detailed Application Protocol Using the DPPH Assay

Introduction: The Imperative of Antioxidant Assessment

Oxidative stress, stemming from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key etiological factor in a host of pathological conditions, including neurodegenerative diseases, cancer, and cardiovascular disorders. Antioxidants mitigate this damage by neutralizing free radicals. Consequently, the identification and characterization of novel antioxidant compounds are of paramount importance in drug discovery and development.

Phenolic compounds are a well-established class of antioxidants, primarily due to the hydrogen-donating capability of their hydroxyl groups.[1] this compound, a substituted phenol (CAS 2432-14-6), possesses a structural motif suggestive of potential antioxidant activity.[2][3] This document, designed for researchers and drug development professionals, provides a comprehensive, field-tested protocol to quantitatively assess this activity using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.

Principle of the DPPH Assay: A Mechanistic Overview

The DPPH assay is a rapid, simple, and widely used spectrophotometric method for evaluating the free radical scavenging ability of compounds.[4][5] The underlying principle is the neutralization of the stable DPPH free radical.[6] DPPH is a stable radical with a deep violet color in solution, exhibiting a characteristic strong absorbance maximum around 517 nm.[4][7]

When an antioxidant compound (AH) is introduced, it donates a hydrogen atom or an electron to the DPPH radical. This process reduces the DPPH radical to its non-radical form, DPPH-H, a pale yellow hydrazine molecule.[1][8] This reduction leads to a stoichiometric loss of the violet color, and the corresponding decrease in absorbance at 517 nm is directly proportional to the radical scavenging activity of the test compound.[5] The reaction mechanism can be summarized as:

DPPH• (Violet) + AH (Antioxidant) → DPPH-H (Yellow/Colorless) + A•

The results are typically expressed as the IC50 value , which represents the concentration of the antioxidant required to scavenge 50% of the DPPH radicals in the reaction mixture.[9][10]

Compound Profile: this compound
PropertyValueSource(s)
CAS Number 2432-14-6[2]
Molecular Formula C₇H₆Br₂O[3]
Molecular Weight 265.93 g/mol [11]
Appearance White to light yellow crystalline powder[2][3]
Melting Point 49-50 °C[12]
Solubility Sparingly soluble in water; soluble in organic solvents like methanol, ethanol[2][3]

Safety & Handling: this compound is classified as a skin and eye irritant. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.[13][14] All handling should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation of the powder.[13][15] Refer to the Material Safety Data Sheet (MSDS) for complete safety information before use.[13][14]

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol is optimized for a 96-well microplate format, which is ideal for analyzing multiple concentrations and replicates simultaneously.

Required Reagents and Materials
Reagent/MaterialSpecifications
This compound>98% purity
2,2-Diphenyl-1-picrylhydrazyl (DPPH)Reagent grade
Positive Control (e.g., Trolox, Ascorbic Acid)>98% purity
SolventSpectrophotometric grade Methanol (or Ethanol)
96-well MicroplatesClear, flat-bottom
Microplate ReaderCapable of reading absorbance at 517 nm
Micropipettes and TipsCalibrated, various volumes (10-1000 µL)
Analytical Balance
Volumetric Flasks and Beakers
Aluminum Foil
Preparation of Solutions

Causality Insight: Fresh preparation of DPPH and test compound solutions is critical. DPPH is light-sensitive and can degrade over time, while the stability of the test compound in solution may be unknown.[7] All preparations involving DPPH must be done with minimal exposure to light by wrapping containers in aluminum foil.[8]

2.1 DPPH Working Solution (0.1 mM)

  • Accurately weigh ~3.94 mg of DPPH powder.

  • Dissolve in a 100 mL volumetric flask with methanol. Ensure complete dissolution by vortexing or brief sonication.

  • Wrap the flask completely in aluminum foil to protect it from light.

  • The absorbance of this working solution at 517 nm should be approximately 1.0 ± 0.2 when measured against a methanol blank.[8] Adjust concentration if necessary. This solution should be prepared fresh daily.[7]

2.2 Test Compound Stock Solution (e.g., 1 mg/mL)

  • Accurately weigh 10 mg of this compound.

  • Dissolve in 10 mL of methanol in a volumetric flask to create a 1 mg/mL (1000 µg/mL) stock solution.

2.3 Positive Control Stock Solution (e.g., Trolox, 1 mg/mL)

  • Accurately weigh 10 mg of Trolox.

  • Dissolve in 10 mL of methanol in a volumetric flask to create a 1 mg/mL stock solution. Trolox is a commonly used standard for this assay.[16][17]

2.4 Preparation of Serial Dilutions

  • From the stock solutions of the test compound and positive control, prepare a series of dilutions in methanol. A typical concentration range to test might be 100, 50, 25, 12.5, and 6.25 µg/mL.

  • Label microcentrifuge tubes for each concentration and perform the serial dilutions accordingly.

Assay Procedure (96-Well Plate)

Self-Validation Insight: The inclusion of multiple blanks and a positive control is essential for a self-validating system. The control (A_control) establishes the baseline maximum absorbance, while the positive control validates that the assay is performing as expected.

Workflow Diagram

DPPH_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_dpph Prepare 0.1 mM DPPH Solution add_dpph Add DPPH Solution to all wells (except sample blank) prep_dpph->add_dpph prep_sample Prepare Test Compound (this compound) Serial Dilutions plate_loading Load Samples, Controls & Blanks into 96-Well Plate prep_sample->plate_loading prep_std Prepare Standard (Trolox) Serial Dilutions prep_std->plate_loading plate_loading->add_dpph incubate Incubate 30 min in the Dark at RT add_dpph->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Inhibition and IC50 Value measure->calculate

Caption: Experimental workflow for the DPPH antioxidant assay.

Plate Layout Example:

1 2 3 4 5 6 ...
A BlankBlankBlankT1T1T1
B S1S1S1T2T2T2
C S2S2S2T3T3T3
D S3S3S3T4T4T4
E S4S4S4T5T5T5
F S5S5S5.........
  • Blank: Control wells (Methanol + DPPH)

  • S1-S5: Test Compound (this compound) at 5 concentrations

  • T1-T5: Positive Control (Trolox) at 5 concentrations

Procedure Steps:

  • Add 100 µL of the appropriate sample dilutions (Test Compound and Positive Control) or methanol (for the Control wells) into the designated wells of the 96-well plate.

  • To initiate the reaction, add 100 µL of the 0.1 mM DPPH working solution to all wells. Mix gently by pipetting.[18]

  • Cover the plate to protect it from light.

  • Incubate the plate for 30 minutes at room temperature in the dark.[7][18]

  • After incubation, immediately measure the absorbance of each well at 517 nm using a microplate reader.

Data Analysis and Calculations

4.1. Calculate Percentage of Radical Scavenging Activity (% Inhibition) The scavenging activity is calculated using the absorbance of the control (blank) and the sample wells.[5][19]

% Scavenging Activity = [ (A_control - A_sample) / A_control ] x 100

Where:

  • A_control: The average absorbance of the control wells (Methanol + DPPH).

  • A_sample: The absorbance of the wells containing the test compound or positive control.

Example Data Table:

Concentration (µg/mL)Absorbance (A_sample)Avg. A_control% Scavenging Activity
1000.2151.05079.5%
500.4321.05058.9%
250.6881.05034.5%
12.50.8911.05015.1%
6.251.0121.0503.6%

4.2. Determine the IC50 Value The IC50 value is the concentration of the test compound that causes 50% inhibition of the DPPH radical.

  • Plot a graph with the concentration of the test compound on the x-axis and the corresponding % Scavenging Activity on the y-axis.

  • Perform a linear regression analysis on the data points that bracket the 50% inhibition mark.[10]

  • From the resulting linear equation (y = mx + c ), calculate the IC50 value by setting y = 50 and solving for x.[20]

IC50 = (50 - c) / m

Where:

  • y: % Scavenging Activity (set to 50)

  • x: Concentration (the IC50 value to be determined)

  • m: The slope of the regression line

  • c: The y-intercept of the regression line

A lower IC50 value indicates a higher antioxidant potency of the compound. The IC50 of this compound should be compared to that of the positive control (Trolox) to gauge its relative effectiveness.

Assay Limitations and Considerations
  • Solvent Dependence: The DPPH assay is typically performed in organic solvents, which may not be suitable for all compounds and does not perfectly mimic physiological conditions.[4]

  • Color Interference: If the test compound itself absorbs light around 517 nm, it can interfere with the results. A sample blank (test compound + methanol, without DPPH) should be run to correct for this if suspected.[18]

  • Reaction Kinetics: The standard 30-minute incubation is suitable for many compounds, but some may react faster or slower. A kinetic study (measuring absorbance at multiple time points) may be necessary for a more thorough characterization.

References

Application Notes & Protocols: 2,6-Dibromo-4-methylphenol in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of a Dihalogenated Phenol

2,6-Dibromo-4-methylphenol, also known as 2,6-Dibromo-p-cresol, is a crystalline solid with the chemical formula C₇H₆Br₂O.[1][2][3] While recognized for its antimicrobial and preservative properties, its true potential in modern organic chemistry lies in its unique structural features: a nucleophilic hydroxyl group, two strategically placed bromine atoms, and an activating methyl group on a phenolic core. This combination of functionalities makes it a highly versatile reagent and building block for the synthesis of more complex molecules.

The reactivity of this compound is governed by the electronic interplay of its substituents. The hydroxyl and methyl groups are ortho-para directing activators, while the bromine atoms are deactivating but also ortho-para directing. With the 2, 4, and 6 positions substituted, electrophilic aromatic substitution is less common, shifting the focus to reactions involving the hydroxyl group and the carbon-bromine bonds. This guide provides an in-depth exploration of its applications, complete with detailed protocols and mechanistic insights.

Physical and Chemical Properties

PropertyValue
CAS Number 2432-14-6[2]
Molecular Formula C₇H₆Br₂O[3]
Molecular Weight 265.93 g/mol [3][]
Appearance White to slightly yellow crystalline powder[]
Melting Point 49-50 °C[2]
Boiling Point 235.8 °C at 760 mmHg[]
Solubility Sparingly soluble in water[1]

Core Synthetic Applications

The strategic placement of reactive sites on this compound allows for its participation in a variety of high-value chemical transformations. These can be broadly categorized into derivatization of the hydroxyl group and functionalization at the C-Br bonds.

G cluster_0 Hydroxyl Group Reactions cluster_1 C-Br Bond Reactions cluster_2 Ring Reactions reagent This compound ether Etherification (e.g., Williamson Synthesis) reagent->ether suzuki Suzuki Coupling reagent->suzuki oxidation Oxidation to Quinones reagent->oxidation ester Esterification (e.g., with Acyl Chlorides) sonogashira Sonogashira Coupling buchwald Buchwald-Hartwig Amination nitration Further Functionalization (e.g., Nitration)

Figure 1: Synthetic pathways originating from this compound.

Application 1: Palladium-Catalyzed Cross-Coupling Reactions

The presence of two bromine atoms makes this compound an excellent substrate for palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern drug discovery and materials science for their ability to form carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

Protocol 1: Suzuki-Miyaura Cross-Coupling

This protocol details the monocoupling of an arylboronic acid to this compound. The choice of a bulky, electron-rich phosphine ligand (e.g., SPhos) is critical to facilitate the oxidative addition of the sterically hindered aryl bromide to the Pd(0) center.

Causality Behind Experimental Choices:

  • Catalyst: Pd₂(dba)₃ is a stable Pd(0) source that is activated in situ by the phosphine ligand.

  • Ligand: SPhos is a biaryl phosphine ligand that promotes high catalytic turnover rates for sterically demanding substrates.

  • Base: K₃PO₄ is a moderately strong base, effective in promoting transmetalation while minimizing side reactions like boronic acid decomposition.

  • Solvent: A 1,4-dioxane/water mixture ensures the solubility of both the organic substrate and the inorganic base.

G start Setup Reaction Vessel (N2 atmosphere) add_reagents Add this compound, Boronic Acid, Base (K3PO4) start->add_reagents add_solvent Add Dioxane/H2O add_reagents->add_solvent degas Degas Mixture (N2 sparging) add_solvent->degas add_catalyst Add Pd2(dba)3 & SPhos degas->add_catalyst heat Heat to 80-100 °C add_catalyst->heat monitor Monitor by TLC/LC-MS heat->monitor monitor->heat Incomplete workup Aqueous Workup (Add H2O, Extract with EtOAc) monitor->workup Complete purify Purify by Column Chromatography workup->purify end Characterize Product (NMR, MS) purify->end

Figure 2: Experimental workflow for Suzuki-Miyaura cross-coupling.

Materials and Reagents

ReagentM.W.AmountMolesEquiv.
This compound265.93266 mg1.01.0
Phenylboronic Acid121.93146 mg1.21.2
Pd₂(dba)₃915.7218.3 mg0.020.02
SPhos410.4732.8 mg0.080.08
K₃PO₄212.27425 mg2.02.0
1,4-Dioxane-8 mL--
Water-2 mL--

Step-by-Step Methodology

  • Vessel Preparation: To a flame-dried Schlenk flask, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).

  • Inert Atmosphere: Seal the flask, evacuate, and backfill with nitrogen. Repeat this cycle three times.

  • Solvent Addition: Add 1,4-dioxane (8 mL) and water (2 mL) via syringe.

  • Degassing: Sparge the resulting suspension with nitrogen gas for 15 minutes to remove dissolved oxygen, which can oxidize the catalyst.

  • Catalyst Addition: Under a positive flow of nitrogen, add Pd₂(dba)₃ (0.02 mmol) and SPhos (0.08 mmol).

  • Reaction: Seal the flask and heat the mixture in an oil bath at 90 °C.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Workup: Cool the reaction to room temperature. Dilute with water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the desired biaryl product.

Application 2: Derivatization and Further Functionalization

The phenolic hydroxyl group and the remaining C-Br bond serve as handles for sequential functionalization, enabling the synthesis of diverse molecular scaffolds.

Protocol 2: O-Alkylation (Williamson Ether Synthesis)

This protocol describes the etherification of the phenolic hydroxyl group. This step is often performed to protect the phenol or to introduce a new functional group via the alkyl chain.

Causality Behind Experimental Choices:

  • Base: Cesium carbonate (Cs₂CO₃) is a strong base that effectively deprotonates the phenol. Its high solubility in DMF and the soft nature of the cesium cation can accelerate the Sₙ2 reaction.

  • Solvent: Dimethylformamide (DMF) is a polar aprotic solvent that is excellent for Sₙ2 reactions, as it solvates the cation but not the nucleophilic phenoxide anion, enhancing its reactivity.

  • Temperature: Moderate heating (60 °C) provides sufficient energy to overcome the activation barrier without promoting decomposition or side reactions.

Materials and Reagents

ReagentM.W.AmountMolesEquiv.
This compound265.93266 mg1.01.0
Benzyl Bromide171.04205 mg (142 µL)1.21.2
Cs₂CO₃325.82489 mg1.51.5
DMF (anhydrous)-5 mL--

Step-by-Step Methodology

  • Setup: In a round-bottom flask, dissolve this compound (1.0 mmol) in anhydrous DMF (5 mL) under a nitrogen atmosphere.

  • Base Addition: Add cesium carbonate (1.5 mmol) to the solution. Stir the suspension for 15 minutes at room temperature to form the phenoxide.

  • Electrophile Addition: Add benzyl bromide (1.2 mmol) dropwise via syringe.

  • Reaction: Heat the mixture to 60 °C and stir until TLC analysis indicates complete consumption of the starting phenol (typically 2-4 hours).

  • Quenching & Workup: Cool the reaction to room temperature and carefully pour it into ice-water (50 mL). A precipitate may form. Extract the aqueous mixture with diethyl ether (3 x 25 mL).

  • Purification: Combine the organic layers, wash with water and then brine, dry over anhydrous MgSO₄, and concentrate. Purify the crude product by flash chromatography to obtain the pure O-benzylated product.

Protocol 3: Nitration of the Aromatic Ring

This compound can be further functionalized, for example, via nitration to produce 2-bromo-4-methyl-6-nitro-phenol.[1] This introduces a versatile nitro group that can be subsequently reduced to an amine, providing a key intermediate for pharmaceuticals and dyes.

Causality Behind Experimental Choices:

  • Reagents: Using sodium nitrite in glacial acetic acid provides a milder, more controlled source of the nitronium ion (NO₂⁺) precursor compared to harsh nitric/sulfuric acid mixtures, which could lead to oxidation and over-nitration.

  • Solvent: Glacial acetic acid serves as both the solvent and a proton source to facilitate the formation of the electrophile.

Materials and Reagents

ReagentM.W.AmountMolesEquiv.
This compound265.932.66 g10.01.0
Sodium Nitrite (NaNO₂)69.00759 mg11.01.1
Glacial Acetic Acid-20 mL--

Step-by-Step Methodology

  • Dissolution: Dissolve this compound (10.0 mmol) in glacial acetic acid (20 mL) in a flask equipped with a magnetic stirrer.

  • Reagent Addition: Cool the solution in an ice bath to 0-5 °C. Slowly add sodium nitrite (11.0 mmol) in small portions over 30 minutes, ensuring the temperature does not rise above 10 °C.

  • Reaction: After the addition is complete, allow the mixture to stir at room temperature for 2 hours.

  • Precipitation: Pour the reaction mixture into 100 mL of ice-water. A yellow solid should precipitate.

  • Isolation: Stir the suspension for 30 minutes, then collect the solid by vacuum filtration.

  • Washing and Drying: Wash the filter cake thoroughly with cold water until the filtrate is neutral. Dry the product in a vacuum oven at 40-50 °C. The resulting 2-bromo-4-methyl-6-nitro-phenol can be used directly or recrystallized from ethanol/water.

Specialized Applications

Beyond its role as a synthetic building block, this compound has been utilized in catalyst development. It participates in noncovalent interactions that enhance the efficiency of molybdenum imido alkylidene catalysts used in olefin metathesis.[][5] This highlights its potential in organometallic chemistry and polymer science, where subtle steric and electronic tuning of a ligand environment can dramatically impact catalyst performance.

Safety and Handling

This compound is an irritant and requires careful handling.

  • Eye and Skin Contact: Causes irritation to the skin and eyes.[1][6] In case of contact, rinse immediately and thoroughly with plenty of water and seek medical advice.[1][6]

  • Inhalation: Causes respiratory tract irritation.[6] Avoid breathing dust and use only in a well-ventilated area.[1]

  • Personal Protective Equipment (PPE): Always wear suitable protective clothing, gloves, and eye/face protection (safety goggles).[1] A dust mask is recommended when handling the powder.[2]

  • Disposal: Dispose of chemical waste in accordance with local regulations.

References

Troubleshooting & Optimization

common side reactions in the synthesis of 2,6-Dibromo-4-methylphenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,6-Dibromo-4-methylphenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthetic process. My goal is to provide not just protocols, but a deeper understanding of the reaction mechanisms to empower you to troubleshoot and optimize your experiments effectively.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for the synthesis of this compound?

The most prevalent and industrially relevant starting material is 4-methylphenol, also known as p-cresol. The synthesis involves the electrophilic aromatic substitution of p-cresol with a brominating agent.

Q2: What are the primary side reactions I should be aware of?

The main side reactions in the synthesis of this compound are:

  • Incomplete Bromination: Formation of 2-bromo-4-methylphenol.

  • Over-bromination: Formation of 2,4,6-tribromophenol if the para-position is not blocked. In the case of p-cresol, further bromination can occur at other positions or on the methyl group under certain conditions.

  • Isomer Formation: Formation of other brominated isomers of 4-methylphenol, such as 3-bromo-4-methylphenol, although this is generally less common under standard conditions.[1]

Q3: Why is controlling the stoichiometry of the brominating agent so critical?

The hydroxyl (-OH) and methyl (-CH₃) groups of p-cresol are both activating, ortho-, para-directing groups, making the aromatic ring highly susceptible to electrophilic substitution.[2] Using an excess of the brominating agent can easily lead to over-bromination. Conversely, an insufficient amount will result in incomplete reaction, leaving starting material and monobrominated products.[3] Therefore, precise control over the molar ratio of the brominating agent to p-cresol is crucial for maximizing the yield of the desired dibrominated product. A molar ratio of approximately 2:1 (bromine to p-cresol) is typically employed.[4]

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of this compound and provides actionable solutions.

Issue 1: Low Yield of this compound and Presence of 2-bromo-4-methylphenol

Symptoms:

  • TLC or GC-MS analysis shows a significant amount of 2-bromo-4-methylphenol.

  • The final isolated yield of the desired product is lower than expected.

Root Causes & Solutions:

Cause Scientific Explanation Troubleshooting Protocol
Insufficient Brominating Agent The stoichiometry of the reaction requires two equivalents of bromine for each equivalent of p-cresol to achieve dibromination.1. Verify Stoichiometry: Carefully recalculate the molar equivalents of your starting material and brominating agent. Ensure a bromine to p-cresol ratio of at least 2.0, with a slight excess (e.g., 2.05 to 2.1) sometimes being beneficial.[4] 2. Check Reagent Purity: The purity of your brominating agent (e.g., liquid bromine, NBS) can affect the actual molar amount being added. Use a freshly opened or properly stored reagent.
Short Reaction Time The second bromination step may be slower than the first, requiring sufficient time for the reaction to go to completion.1. Monitor Reaction Progress: Use TLC or GC-MS to monitor the disappearance of the 2-bromo-4-methylphenol intermediate. 2. Extend Reaction Time: If the intermediate is still present, extend the reaction time at the designated temperature.
Low Reaction Temperature While lower temperatures can help control selectivity, a temperature that is too low may not provide enough activation energy for the second bromination to occur efficiently.1. Optimize Temperature: If the reaction is sluggish, consider a modest increase in temperature. For example, if running the reaction at 0-5 °C, you might explore a gradual increase to room temperature.[3]
Issue 2: Formation of Over-brominated Byproducts

Symptoms:

  • Mass spectrometry data indicates the presence of compounds with a mass corresponding to tribrominated or even tetrabrominated phenols.

  • The final product is difficult to purify.

Root Causes & Solutions:

Cause Scientific Explanation Troubleshooting Protocol
Excess Brominating Agent The high reactivity of the phenol ring makes it susceptible to further bromination if a significant excess of the brominating agent is present.1. Precise Stoichiometry: Use a precise 2.0 molar equivalents of bromine. Avoid large excesses. 2. Slow Addition: Add the brominating agent dropwise or in portions over an extended period. This maintains a low instantaneous concentration of the electrophile, favoring the desired dibromination over further substitution.[5]
High Reaction Temperature Higher temperatures increase the reaction rate, but can also decrease selectivity, leading to over-bromination.1. Lower the Temperature: Conduct the reaction at a lower temperature, for example, between 0 °C and room temperature.[3]
Choice of Solvent Polar protic solvents can enhance the electrophilicity of the brominating agent, increasing the rate of reaction and potentially leading to over-bromination.[5]1. Solvent Selection: Consider using a less polar or non-polar solvent such as chloroform, dichloromethane, or carbon disulfide to moderate the reactivity.[5][6]
Issue 3: Presence of Isomeric Byproducts

Symptoms:

  • NMR or GC analysis reveals the presence of other dibrominated isomers.

Root Causes & Solutions:

Cause Scientific Explanation Troubleshooting Protocol
Reaction Conditions Favoring Isomerization In strongly acidic conditions, isomerization and disproportionation of bromophenols can occur.[1]1. Control Acidity: The reaction naturally produces HBr as a byproduct. While some acidity is inherent, avoid the addition of strong acids unless a specific catalytic effect is desired and understood. 2. Solvent Effects: The choice of solvent can influence the product distribution. In some cases, specific solvents can favor the formation of one isomer over another.[1] Stick to established protocols with solvents known to favor the desired 2,6-dibromination.

Experimental Workflow & Visualization

General Synthesis Protocol for this compound

This is a generalized procedure and may require optimization based on your specific laboratory conditions and scale.

  • Reaction Setup:

    • In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and a gas outlet connected to a trap for HBr, dissolve 1.0 equivalent of 4-methylphenol in a suitable solvent (e.g., chloroform, glacial acetic acid).

    • Cool the mixture to the desired temperature (e.g., 0-5 °C) in an ice bath.

  • Bromination:

    • Dissolve 2.0-2.1 equivalents of liquid bromine in a small amount of the same solvent.

    • Add the bromine solution dropwise to the stirred p-cresol solution over a period of 1-2 hours, maintaining the reaction temperature.

  • Reaction Monitoring:

    • After the addition is complete, allow the reaction to stir for an additional 1-3 hours.

    • Monitor the progress of the reaction by TLC or GC-MS until the starting material and monobrominated intermediate are consumed.

  • Work-up:

    • Quench the reaction by adding a solution of sodium bisulfite to destroy any excess bromine.

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Remove the solvent under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography.

Reaction Pathway and Side Product Formation

G PC 4-Methylphenol (p-Cresol) MBP 2-Bromo-4-methylphenol PC->MBP + Br2 ISO Isomeric Byproduct (e.g., 3-Bromo-4-methylphenol) PC->ISO + Br2 (minor pathway) DBP This compound (Desired Product) MBP->DBP + Br2 TBP Over-bromination Product (e.g., 2,4,6-Tribromophenol) DBP->TBP + Excess Br2 G start Reaction Complete. Analyze Product Mixture. q1 Low Yield of Desired Product? start->q1 a1_yes High concentration of 2-bromo-4-methylphenol? q1->a1_yes Yes a1_no Significant Over-bromination? q1->a1_no No a1_yes->a1_no No sol1 Increase reaction time or check bromine stoichiometry. a1_yes->sol1 Yes sol2 Decrease reaction temperature, use precise stoichiometry, or add bromine more slowly. a1_no->sol2 Yes sol3 Consider alternative solvent or ensure non-acidic workup. a1_no->sol3 No (Isomers Present?) end Optimized Synthesis sol1->end sol2->end sol3->end

References

Technical Support Center: Scaling Up 2,6-Dibromo-4-methylphenol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,6-Dibromo-4-methylphenol. This guide is designed for researchers, chemists, and drug development professionals who are transitioning this synthesis from the laboratory bench to a larger scale. Here, we address common challenges, provide troubleshooting solutions, and answer frequently asked questions to ensure a safe, efficient, and successful scale-up.

Troubleshooting Guide

This section addresses specific problems that may arise during the scale-up process. Each issue is presented with potential causes and actionable solutions grounded in chemical principles.

Q1: The reaction is producing a low yield of this compound and a significant amount of the 2-bromo-4-methylphenol mono-substituted byproduct. How can this be corrected?

A1: Poor selectivity towards the di-substituted product is a common issue when scaling up, often stemming from insufficient bromination or poor reaction control.

Potential Causes:

  • Incorrect Stoichiometry: Using less than two equivalents of the brominating agent will naturally lead to incomplete reaction and the formation of the mono-bromo intermediate.

  • Localized "Hot Spots": Poor mixing in a large reactor can create areas where the brominating agent is not sufficiently dispersed, leaving some of the p-cresol to react only once.

  • Premature Workup: Stopping the reaction before it has reached completion will result in a mixture of starting material, mono-bromo, and di-bromo products.

Recommended Solutions:

  • Verify Stoichiometry: Ensure that at least 2.0 to 2.2 equivalents of the brominating agent (e.g., molecular bromine, NBS) are used relative to the starting p-cresol. The slight excess helps drive the reaction to completion.

  • Optimize Reagent Addition: On a larger scale, do not add the brominating agent all at once. Implement a slow, controlled addition of the brominating agent below the surface of the reaction mixture. This maintains a low concentration of the brominating species and allows for better heat management, preventing side reactions.[1]

  • Improve Agitation: Ensure the reactor's mechanical stirrer is appropriately sized and configured to provide vigorous mixing. This eliminates concentration gradients and ensures homogenous reaction conditions.

  • Implement Reaction Monitoring: Use in-process controls like GC or HPLC to monitor the disappearance of the 2-bromo-4-methylphenol intermediate. Do not proceed with the workup until the analysis confirms the reaction is complete.

Q2: The reaction mixture has turned dark brown or black. What causes this discoloration and how can it be prevented?

A2: The formation of dark, often tar-like, impurities is typically a sign of oxidation or over-bromination under harsh conditions.

Potential Causes:

  • Oxidation: Phenols are susceptible to oxidation, which can be exacerbated by high temperatures or the presence of certain impurities. This can form colored quinone-like structures.[2]

  • Excessive Temperatures: The bromination of phenols is highly exothermic. If the heat generated is not effectively removed, the resulting temperature spike can accelerate side reactions and decomposition.[2]

  • Light Exposure: Some bromination reactions, particularly those involving radical pathways, can be sensitive to light, which may promote unwanted side reactions.[3]

Recommended Solutions:

  • Strict Temperature Control: Use a reactor with an efficient cooling jacket and a reliable temperature probe. Maintain a consistent, low temperature (typically between 0°C and 10°C) throughout the addition of the brominating agent.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere, such as nitrogen or argon.[2] This minimizes contact with atmospheric oxygen, reducing the potential for oxidation of the electron-rich phenol ring.

  • Protect from Light: Whenever possible, protect the reaction vessel from light, especially if using light-sensitive reagents or if side reactions are observed.[3]

Q3: During the aqueous workup, quenching with sodium thiosulfate is very slow and requires a large excess of quenching agent. Why is this happening?

A3: Difficulty in quenching excess bromine often points to mass transfer limitations between the organic and aqueous phases, a common problem when scaling up.

Potential Causes:

  • Poor Phase Mixing: In a large reactor, insufficient agitation may lead to a low surface area between the organic and aqueous layers, slowing down the rate at which the quenching agent can react with the bromine.

  • High Concentration of Bromine: A significant excess of unreacted bromine in the organic phase will naturally require a larger amount of quenching solution.

Recommended Solutions:

  • Increase Agitation During Quench: Ensure vigorous stirring during the addition of the sodium thiosulfate solution to create a fine emulsion, maximizing the interfacial area between the two phases and accelerating the quench.

  • Dilute the Reaction Mixture: If practical, diluting the organic phase with more solvent before the quench can sometimes improve handling and mixing characteristics.

  • Control Bromine Addition: The best solution is preventative. By carefully controlling the addition of bromine during the reaction and monitoring for its consumption, the amount of excess bromine left to quench at the end will be minimal. The workup for removing bromine involves washing with a 10% sodium thiosulfate solution until the color of the bromine is discharged.[4]

Q4: The final product is an oil or a low-melting solid that is difficult to handle and purify by crystallization. What are the best practices for isolation at scale?

A4: this compound has a relatively low melting point (49-50 °C), which can make crystallization and handling challenging.[5][6]

Potential Causes:

  • Residual Solvent: Trapped solvent in the product can act as an impurity, depressing the melting point and causing it to become oily or waxy.

  • Presence of Impurities: The presence of mono-brominated or other side products can interfere with the crystal lattice formation, preventing solidification.

  • Inappropriate Crystallization Solvent: The chosen solvent system may not be optimal for inducing crystallization of this specific compound.

Recommended Solutions:

  • Solvent Selection: Screen for an appropriate crystallization solvent or solvent system. A common technique is to dissolve the crude product in a minimal amount of a good solvent (e.g., dichloromethane, toluene) and then add a poor solvent (e.g., heptane, hexane) until turbidity is observed, followed by cooling.

  • Seeding: If a small amount of pure, solid material is available, use it to seed the supersaturated solution. This provides a template for crystal growth and can significantly aid solidification.

  • Purification Before Crystallization: If the crude product is highly impure, consider a preliminary purification step, such as column chromatography on a small scale to generate pure seeding crystals, or a distillation if the product is thermally stable.

  • Drying: Ensure the final product is dried thoroughly under vacuum to remove all residual solvents. For a low-melting solid, this should be done at a temperature safely below its melting point.

Frequently Asked Questions (FAQs)

Q1: What are the critical safety considerations when handling large quantities of bromine and p-cresol?

A1: Safety is paramount during scale-up.

  • p-Cresol: This starting material is toxic if swallowed or in contact with skin and causes severe skin burns and eye damage.[7] It should be handled in a well-ventilated area with appropriate personal protective equipment (PPE), including chemical-resistant gloves, splash goggles, a face shield, and a lab coat.[7]

  • Bromine: Elemental bromine is highly corrosive, toxic, and reactive.[8] It causes severe burns upon contact and is harmful if inhaled. All transfers and reactions involving liquid bromine must be conducted in a certified chemical fume hood.[9][10] A spill kit containing an absorbent material like dry sand (do not use combustible materials like sawdust) should be readily available.[11]

  • Waste Disposal: Bromine-containing waste is hazardous. It must be collected in designated, properly labeled, and sealed containers, stored away from incompatible materials (e.g., reducing agents, metals, organic materials).[9] Disposal must be handled by a licensed hazardous waste management service.[8]

  • HBr Byproduct: The reaction of p-cresol with Br₂ generates hydrogen bromide (HBr) gas. The reactor should be equipped with an outlet leading to a gas scrubber containing a caustic solution (e.g., sodium hydroxide) to neutralize the acidic gas.

Q2: Which brominating agent is best for scale-up: Br₂, NBS, or an in-situ generation method?

A2: The choice depends on a balance of cost, safety, and efficiency.

Brominating AgentProsConsScale-Up Considerations
**Molecular Bromine (Br₂) **Inexpensive and highly reactive.[12]Highly toxic, corrosive, volatile, and difficult to handle.[13] Generates HBr gas.Requires specialized equipment like scrubbers and corrosion-resistant reactors. Best for cost-driven processes where robust engineering controls are in place.
N-Bromosuccinimide (NBS) Solid, easier, and safer to handle than liquid Br₂.More expensive. Lower atom economy. Can have thermal stability issues and potential for runaway reactions with certain solvents.[14]A good alternative to Br₂ for improved safety, but requires careful thermal safety analysis (e.g., using RC1 calorimetry) before scaling up.[14]
In-situ Generation (e.g., H₂O₂/HBr) Avoids handling and storage of molecular bromine, enhancing safety.[15] Often uses inexpensive bromide salts. Can be considered a "greener" approach.[16][17]May require process optimization to match the efficiency of traditional methods. Reaction kinetics might be different.Excellent for safety-first process development. A continuous flow setup where bromine is generated and consumed in situ is a particularly safe and modern approach.[18]
Q3: How can I effectively monitor the progress of the bromination reaction at scale?

A3: In-process monitoring is crucial for control and reproducibility.

  • Thin-Layer Chromatography (TLC): A quick and simple method for qualitative analysis. It can clearly show the consumption of the starting material (p-cresol) and the appearance of the mono-bromo intermediate and the final di-bromo product.

  • Gas Chromatography (GC): Provides quantitative data on the relative amounts of starting material, intermediates, and product. This is highly effective for determining reaction completion and selectivity.

  • High-Performance Liquid Chromatography (HPLC): The preferred method for accurate quantitative analysis, especially for tracking the formation of non-volatile impurities. It is the standard for final product purity assessment.[19]

Q4: What is the reaction mechanism, and how does it influence the process?

A4: The reaction is an electrophilic aromatic substitution. The strongly activating hydroxyl group directs the incoming electrophile (Br⁺ or a polarized Br₂) to the ortho and para positions. Since the para position is blocked by the methyl group, substitution occurs at the two equivalent ortho positions (2 and 6).[20][21] Understanding this helps explain the high regioselectivity and the primary challenge of stopping the reaction after the desired di-substitution, as the product is still an activated phenol that can potentially react further under harsh conditions.

Process Workflow Diagram

The following diagram outlines the key stages in a typical batch scale-up synthesis of this compound.

ScaleUp_Workflow Workflow for Scaled-Up Synthesis cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Synthesis cluster_workup Phase 3: Isolation cluster_purification Phase 4: Purification Reactor_Setup 1. Reactor Setup - Inert atmosphere (N2) - Cooling jacket active Reagent_Prep 2. Reagent Preparation - p-cresol in solvent - Brominating agent in addition funnel Reactor_Setup->Reagent_Prep Prepare reagents Bromination 3. Controlled Bromination - Slow addition at 0-10°C - Vigorous agitation Reagent_Prep->Bromination Start addition Monitoring 4. In-Process Monitoring - GC/HPLC analysis - Confirm disappearance of intermediate Bromination->Monitoring Take samples Monitoring->Bromination Continue reaction Quench 5. Reaction Quench - Add aq. Na2S2O3 solution - Decolorization check Monitoring->Quench Reaction complete Phase_Split 6. Phase Separation - Separate organic layer - Aqueous waste handling Quench->Phase_Split Transfer to separatory funnel Wash 7. Organic Wash - Wash with brine - Dry over Na2SO4 Phase_Split->Wash Solvent_Removal 8. Solvent Removal - Rotary evaporation Wash->Solvent_Removal Crystallization 9. Crystallization - Select appropriate solvent - Cool and filter Solvent_Removal->Crystallization Drying 10. Final Drying - Vacuum oven at <40°C Crystallization->Drying Final_Product Final_Product Drying->Final_Product Pure Product

Caption: Key stages of the this compound synthesis at scale.

References

preventing over-bromination in 2,6-Dibromo-4-methylphenol synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,6-dibromo-4-methylphenol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important synthetic intermediate. Here, we will address common challenges, provide in-depth troubleshooting advice, and answer frequently asked questions to help you achieve optimal results in your laboratory work. Our focus is on preventing over-bromination, a frequent impediment to achieving high yield and purity.

I. Troubleshooting Guide: Overcoming Common Synthesis Hurdles

This section is dedicated to identifying and resolving specific issues that may arise during the synthesis of this compound.

Issue 1: The reaction mixture turns red or orange, and the final product is a difficult-to-purify oil instead of a crystalline solid.

Question: My synthesis of this compound from p-cresol resulted in a dark, oily product. What is causing this, and how can I obtain the desired crystalline product?

Answer:

The formation of a red or orange, oily product is a classic indicator of over-bromination and the subsequent formation of a stable bromo-dienone intermediate.

Root Cause Analysis:

The hydroxyl (-OH) and methyl (-CH₃) groups of p-cresol are both activating, ortho-para directing groups, making the aromatic ring highly susceptible to electrophilic aromatic substitution.[1] While the goal is to achieve dibromination at the ortho positions (2 and 6), the high reactivity can lead to further bromination at the para position. This ipso-attack at the methyl-substituted carbon forms a resonance-stabilized intermediate, 2,4,6-tribromo-4-methylcyclohexa-2,5-dienone.[2] This dienone is often a colored and unstable species that can contribute to the observed discoloration and oily consistency of the crude product.[3][4][5]

Corrective Actions:

  • Strict Stoichiometric Control: The molar ratio of bromine to p-cresol is critical. A slight excess of bromine can significantly increase the formation of the tribromo-dienone. It is recommended to use a bromine to p-cresol ratio of slightly less than 2:1 to ensure all the bromine is consumed before over-bromination can occur.

  • Solvent Choice: The polarity of the solvent plays a crucial role in stabilizing the intermediates of the reaction. Glacial acetic acid is a common solvent for this reaction as it is polar enough to stabilize the Wheland intermediate, facilitating the desired substitution, but not so polar as to excessively promote the formation of the tribromo-dienone.[6] Using a less polar solvent like chloroform (CHCl₃) at low temperatures can also help to control the reaction rate and improve selectivity.[7][8]

  • Temperature Management: The bromination of phenols is an exothermic reaction. Maintaining a low reaction temperature (0-5 °C) is essential to control the reaction rate and minimize side reactions.[9] Gradual addition of the brominating agent to the cooled solution of p-cresol is also crucial.

  • Use of a Scavenger for Excess Bromine: After the reaction is complete, any unreacted bromine should be quenched. A dilute solution of sodium thiosulfate or sodium bisulfite can be used to neutralize excess bromine, preventing further reaction during workup.

Issue 2: The isolated product shows a low melting point and broad NMR signals, suggesting a mixture of isomers.

Question: My final product has a melting point of 40-45 °C, which is lower than the reported 45-50 °C, and the ¹H NMR spectrum is not clean. How can I improve the isomeric purity?

Answer:

A depressed melting point and complex NMR spectrum strongly suggest the presence of isomeric impurities, most likely 2-bromo-4-methylphenol and 2,4-dibromo-4-methylphenol, alongside your desired this compound.

Root Cause Analysis:

The formation of mono- and other di-substituted isomers arises from incomplete reaction or lack of regioselectivity. The hydroxyl group is a powerful activating group, and achieving selective disubstitution requires careful control of reaction conditions.

Corrective Actions:

  • Reaction Monitoring: It is crucial to monitor the progress of the reaction using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). This will allow you to determine the optimal reaction time to maximize the formation of the desired product while minimizing the presence of starting material and mono-brominated intermediates.

  • Controlled Addition of Bromine: Instead of adding all the bromine at once, a slow, dropwise addition of a solution of bromine in a suitable solvent (e.g., glacial acetic acid) to the p-cresol solution allows for better control over the local concentration of the electrophile and can improve selectivity.

  • Purification Strategy: If isomeric impurities are present, careful purification is necessary. Column chromatography on silica gel is an effective method for separating this compound from its less brominated and isomeric counterparts. A non-polar eluent system, such as hexane/ethyl acetate, will typically elute the less polar dibrominated product after the mono-brominated species. Recrystallization from a suitable solvent, such as ethanol/water or hexanes, can further enhance the purity of the isolated product.

II. Frequently Asked Questions (FAQs)

This section addresses broader questions about the synthesis of this compound, providing deeper insights into the experimental choices.

Question 1: Why is glacial acetic acid often used as the solvent in this bromination reaction?

Answer:

Glacial acetic acid serves multiple purposes in the bromination of phenols:

  • Polar Protic Solvent: It is a polar solvent that can help to polarize the Br-Br bond, making the bromine a better electrophile.[6] It also stabilizes the charged intermediate (the sigma complex or Wheland intermediate) formed during the electrophilic aromatic substitution, thus facilitating the reaction.[6]

  • Reaction Medium: It is a good solvent for both p-cresol and bromine, ensuring a homogeneous reaction mixture.

  • Acid Catalyst: While bromine can react with highly activated rings like phenols without a Lewis acid, the acidic nature of acetic acid can contribute to the protonation of the intermediate, aiding in the rearomatization step.[10]

Question 2: Can I use N-Bromosuccinimide (NBS) instead of molecular bromine (Br₂)? What are the advantages and disadvantages?

Answer:

Yes, N-Bromosuccinimide (NBS) is a viable alternative to molecular bromine and offers several advantages:

  • Safety and Handling: NBS is a crystalline solid that is easier and safer to handle than liquid bromine, which is highly corrosive and volatile.

  • Controlled Bromination: NBS provides a low, constant concentration of bromine in the reaction mixture, which can help to prevent over-bromination and improve selectivity for the desired product.[11]

  • Reduced HBr Byproduct: The reaction with NBS produces succinimide as a byproduct instead of hydrogen bromide (HBr). HBr can sometimes lead to side reactions or product degradation.

However, there are also some considerations:

  • Reaction Conditions: NBS brominations are often initiated by a radical initiator or light, although for highly activated substrates like phenols, the reaction can proceed without them.[12][13]

  • Solvent Choice: The choice of solvent can significantly impact the outcome of NBS brominations. Polar solvents are generally preferred.

Question 3: How can I confirm the structure and purity of my final this compound product?

Answer:

A combination of analytical techniques should be used to confirm the identity and purity of your product:

  • Melting Point: A sharp melting point in the expected range (45-50 °C) is a good initial indicator of purity.[14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum should show a singlet for the methyl protons, a singlet for the phenolic proton, and a singlet for the two equivalent aromatic protons. The integration of these signals should correspond to a 3:1:2 ratio.

    • ¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments, confirming the substitution pattern.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound (265.93 g/mol ) and the characteristic isotopic pattern of a molecule containing two bromine atoms.[14][15][16]

  • Infrared (IR) Spectroscopy: The IR spectrum will show a characteristic broad O-H stretch for the phenol and C-Br stretches in the fingerprint region.

III. Experimental Protocol and Data

Optimized Protocol for the Synthesis of this compound

This protocol is designed to maximize the yield and purity of the desired product while minimizing over-bromination.

Materials:

  • p-Cresol

  • Molecular Bromine (Br₂)

  • Glacial Acetic Acid

  • Sodium Bicarbonate (NaHCO₃), saturated solution

  • Sodium Thiosulfate (Na₂S₂O₃), 10% aqueous solution

  • Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄), anhydrous

  • Hexane

  • Ethyl Acetate

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve p-cresol (1 equivalent) in glacial acetic acid. Cool the flask in an ice-water bath to 0-5 °C.

  • Bromine Addition: In the dropping funnel, prepare a solution of bromine (1.95 equivalents) in glacial acetic acid. Add the bromine solution dropwise to the stirred p-cresol solution over a period of 1-2 hours, ensuring the internal temperature does not exceed 5 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 30 minutes. Monitor the reaction progress by TLC (e.g., using a 9:1 hexane:ethyl acetate eluent) until the starting material is consumed.

  • Quenching: Once the reaction is complete, slowly add a 10% aqueous solution of sodium thiosulfate to quench any unreacted bromine. The reddish-brown color of the solution should dissipate.

  • Workup: Transfer the reaction mixture to a separatory funnel and dilute with water. Extract the product with a suitable organic solvent, such as diethyl ether or ethyl acetate (3 x volumes).

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to remove acetic acid), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient. Alternatively, recrystallize the crude solid from a minimal amount of a hot ethanol/water mixture or hexanes.

Table 1: Impact of Key Parameters on Reaction Outcome
ParameterConditionExpected OutcomeRationale
Bromine Stoichiometry 1.95 eq.High yield of 2,6-dibromo product, minimal over-bromination.Sub-stoichiometric bromine ensures complete consumption before para-bromination occurs.
> 2.0 eq.Increased formation of 2,4,6-tribromo-4-methylcyclohexa-2,5-dienone.Excess electrophile leads to further reaction at the para position.
Temperature 0-5 °CControlled reaction rate, improved selectivity.Minimizes exothermic side reactions and enhances regioselectivity.
> 25 °CIncreased side products, potential for runaway reaction.Higher temperatures accelerate all reaction pathways, reducing selectivity.
Solvent Glacial Acetic AcidGood yield and selectivity.Polar solvent stabilizes the reaction intermediate.[6]
DichloromethaneCan provide good selectivity, especially at low temperatures.Less polar than acetic acid, which can sometimes suppress over-bromination.

IV. Reaction Mechanism and Workflow Visualization

The following diagrams illustrate the key chemical transformations and the recommended experimental workflow.

Diagram 1: Reaction Pathway for the Bromination of p-Cresol

G cluster_main Desired Pathway cluster_side Over-bromination Pathway p_cresol p-Cresol intermediate1 Mono-brominated Intermediate (2-bromo-4-methylphenol) p_cresol->intermediate1 + Br₂ product This compound (Desired Product) intermediate1->product + Br₂ over_bromination ipso-Attack at C4 product->over_bromination + Br₂ (excess) dienone 2,4,6-Tribromo-4-methyl- cyclohexa-2,5-dienone (Red/Orange Byproduct) over_bromination->dienone

Caption: Desired vs. over-bromination pathways in the synthesis of this compound.

Diagram 2: Experimental Workflow

G start Start: p-Cresol in Glacial Acetic Acid cool Cool to 0-5 °C start->cool add_br2 Slowly add Br₂ solution cool->add_br2 react Stir and Monitor by TLC add_br2->react quench Quench with Na₂S₂O₃ react->quench workup Aqueous Workup & Extraction quench->workup purify Purification (Chromatography/Recrystallization) workup->purify end Final Product: This compound purify->end

Caption: Step-by-step workflow for the optimized synthesis of this compound.

V. References

  • Tee, O. S., & Iyengar, N. R. (1990). Kinetics and mechanism of the bromination of phenols in aqueous solution. Evidence of general base catalysis of bromine attack. Canadian Journal of Chemistry, 68(10), 1769–1775. --INVALID-LINK--

  • Correa-Londoño, G. A., et al. (2018). Practical, mild and efficient electrophilic bromination of phenols by a new I(iii)-based reagent: the PIDA–AlBr3 system. RSC Advances, 8(31), 17353–17361. --INVALID-LINK--

  • Khan Academy. (n.d.). Bromination of Phenols. --INVALID-LINK--

  • Georgiev, D., et al. (2016). Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol. Molecules, 21(1), 88. --INVALID-LINK--

  • Khan Academy. (2022, November 28). Bromination of Phenols | Electrophilic aromatic substitution | Organic Chemistry [Video]. YouTube. --INVALID-LINK--

  • BYJU'S. (n.d.). Electrophilic Substitution Reactions of Phenols. --INVALID-LINK--

  • Google Patents. (n.d.). A kind of preparation method of 2,6-dimethoxy-3-bromo-4-methylphenol. --INVALID-LINK--

  • ChemRxiv. (2023). Optimising Bromination of Phenols: Investigating the Role of pH and Oxidizer in Electrophilic Substitution Reaction. --INVALID-LINK--

  • Radhakrishnamurti, P. S., & Mahapatro, D. K. (1981). Kinetics & Mechanism of Bromination of Phenol & Substituted Phenols by N,Bromosuccinimide. Indian Journal of Chemistry, 20A, 474-476. --INVALID-LINK--

  • Rajaram, J., & Kuriacose, J. C. (1976). The Bromination of p-Nitrophenol in Acetic Acid. Bulletin of the Chemical Society of Japan, 49(12), 3605-3608. --INVALID-LINK--

  • Chemical Synthesis Database. (n.d.). This compound. --INVALID-LINK--

  • Google Patents. (n.d.). Method for selectively brominating phenols. --INVALID-LINK--

  • Guidechem. (n.d.). This compound 2432-14-6 wiki. --INVALID-LINK--

  • Chemistry Stack Exchange. (2014, February 27). Why use glacial acetic acid in bromination of anisole?--INVALID-LINK--

  • Fischer, A., & Henderson, G. N. (1983). ipso Halogenation. 11. Bromination of phenols, isomerization and disproportionation of bromophenols, and dienone-phenol rearrangement of bromodienones. Canadian Journal of Chemistry, 61(6), 1045–1052. --INVALID-LINK--

  • ChemicalBook. (n.d.). 2,6-dibromo-4-phenyl-phenol synthesis. --INVALID-LINK--

  • Organic Syntheses. (n.d.). 2,6-dibromo-4-nitrophenol. --INVALID-LINK--

  • ResearchGate. (2016). Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol. --INVALID-LINK--

  • Scientific Update. (2018, October 16). Syntactic fantastic: A practical, ortho- selective mono-halogenation and phenylselenation of phenols by direct C-H halogenation. --INVALID-LINK--

  • Google Patents. (n.d.). Process for preparing 2,4,4,6-tetrabromo-2,5-cycloyhexadienone. --INVALID-LINK--

  • Google Patents. (n.d.). Process for preparing 2,4,4,6-tetrabromo-2,5-cyclohexadienone. --INVALID-LINK--

  • Santa Cruz Biotechnology. (n.d.). This compound. --INVALID-LINK--

  • Journal of the Chemical Society, Perkin Transactions 2. (1977). Solvent effect on the ortho : para ratio in the bromination of phenols. Bromination with bromocyclohexadienones and N-bromosuccinimide. --INVALID-LINK--

  • Quick Company. (n.d.). A Process For Synthesis Of 2 Bromo 4 Methyl Phenol. --INVALID-LINK--

  • Filo. (2024, September 27). What is the regiochemistry of this compound. --INVALID-LINK--

  • ChemScene. (n.d.). This compound. --INVALID-LINK--

  • Google Patents. (n.d.). A kind of method for preparing 2-bromo-4-methylphenol. --INVALID-LINK--

  • Journal of the Chemical Society, Perkin Transactions 2. (1981). Electrophilic substitution with rearrangement. Part 9. Dienones derived from brominations of o-, m-, and p-cresol. --INVALID-LINK--

  • ACS Publications. (1956). Reaction between 2,6-Di-t-butyl-p-cresol and Bromine. --INVALID-LINK--

  • PubChem. (n.d.). 2,4,4,6-Tetrabromocyclohexa-2,5-dienone. --INVALID-LINK--

  • MDPI. (2023). 2,4,6-Trichloro-cyclohexa-2,5-dienone. --INVALID-LINK--

  • Stack Exchange. (2019, November 1). Is m-cresol or p-cresol more reactive towards electrophilic substitution?--INVALID-LINK--

  • PubChem. (n.d.). 2,4,6-Trimethylcyclohexa-2,5-dien-1-one. --INVALID-LINK--

References

Technical Support Center: Troubleshooting Low Yields in the Bromination of p-Cresol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the bromination of p-cresol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this important electrophilic aromatic substitution reaction. As your Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical principles to empower you to diagnose and resolve issues leading to low yields and impure products.

The bromination of p-cresol (4-methylphenol) is a foundational reaction, yet its success hinges on a nuanced understanding of substrate reactivity, reagent choice, and reaction conditions. The potent activating nature of the hydroxyl group, which makes the reaction feasible, is also the source of its primary challenges: polysubstitution and lack of regioselectivity.[1][2][3] This guide provides a structured approach to overcoming these hurdles.

Troubleshooting Guide: Diagnosing and Solving Low Yields

This section addresses specific experimental failures in a question-and-answer format, providing causal explanations and actionable solutions.

Q1: My primary issue is polysubstitution. I'm isolating significant amounts of dibromo- and tribromo-p-cresol, which drastically lowers the yield of my desired monobrominated product. What is causing this and how can I improve selectivity?

A1: Cause & Resolution

Polysubstitution is the most common challenge in phenol bromination. The hydroxyl (-OH) group is a powerful activating ortho-, para-director, meaning it donates electron density into the benzene ring, making it highly reactive towards electrophiles like bromine.[4][5][6] When a highly reactive brominating system is used, the initial monobrominated product is still activated enough to react further, leading to multiple substitutions.

Solutions to Control Polysubstitution:

  • Select a Milder Brominating Agent: Avoid highly reactive systems like aqueous bromine (bromine water), which readily form 2,6-dibromo-4-methylphenol.[3][5] N-Bromosuccinimide (NBS) is the preferred reagent for controlled monobromination as it provides a low, steady concentration of electrophilic bromine.[1][7][8]

  • Optimize the Solvent: The solvent choice is critical. Polar, protic solvents like water enhance the electrophilicity of bromine and the reactivity of the phenol, promoting polysubstitution.[1][9][10] Non-polar solvents are highly recommended to temper the reaction.

Solvent TypeRecommended SolventsRationale
Non-Polar Carbon tetrachloride (CCl₄), Chloroform (CHCl₃), Carbon disulfide (CS₂)These solvents do not significantly polarize the Br-Br bond, reducing the reaction rate and favoring monosubstitution.[5][11]
Polar Aprotic Acetonitrile (CH₃CN), Dimethylformamide (DMF)Can be used, but may offer less control than non-polar options. DMF has been noted to give high para-selectivity with NBS.[8][12]
Polar Protic Water (H₂O), Methanol (CH₃OH)Avoid for monosubstitution. These solvents strongly promote polysubstitution.[1][3]
  • Control Reaction Temperature: Lowering the reaction temperature (e.g., 0°C to -5°C) is a standard method to decrease the reaction rate, giving the electrophile more time to selectively react once, thereby improving selectivity for the monobrominated product.[1][13]

  • Strict Stoichiometric Control: Use a precise 1.0:1.0 molar ratio of p-cresol to your brominating agent (e.g., NBS). In some cases, using a slight excess of p-cresol (e.g., 1.1 equivalents) can help consume the brominating agent before it can react a second time with the product.

Q2: I'm struggling with poor regioselectivity and obtaining a difficult-to-separate mixture of 2-bromo-4-methylphenol and this compound. How can I favor the formation of the desired 2-bromo-4-methylphenol?

A2: Cause & Resolution

The hydroxyl group directs bromination to the two ortho positions (2 and 6) and the para position. Since the para position is already occupied by a methyl group in p-cresol, the reaction is directed to the ortho positions. Achieving high selectivity for mono-ortho-bromination requires careful control of steric and electronic factors.

Solutions to Enhance Ortho-Selectivity:

  • Leverage Solvent Effects: The solvent can influence regioselectivity through specific interactions. For instance, using N-bromosuccinimide (NBS) in a non-polar solvent can favor ortho-bromination. It is proposed that hydrogen bonding between the phenolic proton and the carbonyl oxygen of NBS can deliver the bromine electrophile preferentially to the nearby ortho position.[14]

  • Employ Catalysis: The use of a catalytic amount (e.g., 10 mol%) of a Brønsted acid like p-toluenesulfonic acid (pTsOH) with NBS in methanol has been shown to be highly effective for the selective mono-ortho-bromination of para-substituted phenols.[15] This method can provide excellent yields of the desired 2-bromo-4-methylphenol in short reaction times.

  • Slow Addition of Brominating Agent: Adding the brominating agent (dissolved in the reaction solvent) dropwise to the solution of p-cresol at a low temperature helps maintain a low concentration of the electrophile, minimizing the chance of a second bromination event on the same molecule.[13]

Q3: My reaction is generating an unexpected isomer, 3-bromo-4-methylphenol, and other rearranged byproducts. What is the mechanism for this, and how can it be prevented?

A3: Cause & Resolution

The formation of meta-brominated products from an ortho-, para-director is unusual but well-documented under certain conditions, particularly in strong acids.[16] This occurs through a pathway involving ipso-attack (attack at the carbon already bearing the methyl group) to form a bromodienone intermediate. This intermediate can then rearrange, moving the bromine atom to the meta position.[16][17] The hydrogen bromide (HBr) generated during the reaction can also catalyze isomerization and disproportionation, leading to a mixture of bromocresols.[16]

Solutions to Prevent Isomerization:

  • Avoid Strong Acidic Conditions: Do not use strong acids like sulfuric acid or triflic acid as solvents or catalysts unless this specific isomerization is desired. Sulfuric acid can also lead to undesired sulfonation.[16]

  • Remove HBr Byproduct: If using a reagent like Br₂ that generates HBr, consider methods to remove it as it forms. This can be achieved by performing the reaction in the presence of a non-nucleophilic acid scavenger or by conducting the reaction under a slight negative pressure to drive off the gaseous HBr.[18] Using NBS is advantageous here, as it does not produce HBr in the primary reaction pathway.

Experimental Workflow Visualization

The following diagram illustrates the key decision points for optimizing the bromination of p-cresol.

G Start Start: Low Yield in p-Cresol Bromination Problem Identify Primary Issue Start->Problem Polysubstitution Polysubstitution (Di/Tri-bromo products) Problem->Polysubstitution High MW impurities Regioselectivity Poor Regioselectivity (ortho vs. di-ortho) Problem->Regioselectivity Mixture of isomers Isomerization Isomerization (meta-product) Problem->Isomerization Unexpected isomers Solve_Poly Control Reactivity Polysubstitution->Solve_Poly Solve_Regio Control Sterics & Delivery Regioselectivity->Solve_Regio Solve_Iso Control Acidity & Intermediates Isomerization->Solve_Iso Action_NBS Use Milder Reagent (NBS instead of Br2/H2O) Solve_Poly->Action_NBS Action_Solvent Use Non-Polar Solvent (CCl4, CHCl3) Solve_Poly->Action_Solvent Action_Temp Lower Temperature (0°C to -5°C) Solve_Poly->Action_Temp Solve_Regio->Action_Solvent Action_Catalyst Use ortho-directing catalyst (pTsOH in MeOH) Solve_Regio->Action_Catalyst Action_HBr Avoid Strong Acid / Remove HBr byproduct Solve_Iso->Action_HBr Outcome Improved Yield & Purity Action_NBS->Outcome Action_Solvent->Outcome Action_Temp->Outcome Action_Catalyst->Outcome Action_HBr->Outcome

Caption: Troubleshooting decision tree for p-cresol bromination.

Frequently Asked Questions (FAQs)

Q: Do I need a Lewis acid catalyst for the bromination of p-cresol? A: No, a Lewis acid catalyst (like FeBr₃ or AlBr₃) is generally not required and should be avoided.[2][6] The -OH group on p-cresol is a strong activating group that makes the aromatic ring nucleophilic enough to react with bromine directly. Adding a Lewis acid would dramatically increase the reaction rate and lead to uncontrollable polysubstitution and potential side reactions.[19]

Q: How can I effectively monitor the progress of my reaction? A: Thin-Layer Chromatography (TLC) is the most common and effective method. Use a non-polar eluent system (e.g., hexane/ethyl acetate mixture). p-Cresol will have a certain Rf value, and the brominated products will typically have higher Rf values due to their increased molecular weight and slightly lower polarity. By co-spotting your reaction mixture with the starting material, you can visualize the consumption of p-cresol and the formation of new product spots.

Q: What is the best method for purifying the final 2-bromo-4-methylphenol product? A: The purification method depends on the scale and the nature of the impurities.

  • Vacuum Distillation: This is a highly effective method for separating the desired product from non-volatile impurities and any remaining p-cresol, as their boiling points are sufficiently different.[18]

  • Crystallization: If the product is a solid at room temperature and the main impurity is a liquid isomer, crystallization from an appropriate solvent (like hexane) can be effective.

  • Complexation Crystallization: For achieving very high purity (>99%), complexation with oxalic acid is a powerful technique. p-Cresol and its brominated derivatives can form crystalline complexes with oxalic acid, which can be selectively precipitated, isolated, and then decomposed with water to release the purified product.[20]

Q: What are the primary safety precautions when working with bromine and N-Bromosuccinimide? A:

  • Bromine (Br₂): Is highly toxic, corrosive, and volatile. Always handle liquid bromine in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, a lab coat, and heavy-duty chemical-resistant gloves. Have a bromine spill kit (containing sodium thiosulfate solution) readily available.

  • N-Bromosuccinimide (NBS): Is a lachrymator and an irritant. While it is a solid and easier to handle than bromine, it should still be weighed and transferred in a fume hood.[8] Avoid inhalation of the powder and contact with skin and eyes.

Protocol: Selective Mono-Ortho-Bromination of p-Cresol

This protocol is optimized for the selective synthesis of 2-bromo-4-methylphenol using NBS.

Materials:

  • p-Cresol

  • N-Bromosuccinimide (NBS), recrystallized if purity is uncertain

  • Carbon Tetrachloride (CCl₄) or Chloroform (CHCl₃), anhydrous

  • 5% aqueous Sodium Thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve p-cresol (1.0 eq) in anhydrous CCl₄.

  • Cooling: Cool the flask to 0°C in an ice-water bath.

  • Reagent Addition: Dissolve NBS (1.0 eq) in CCl₄ and add this solution to the dropping funnel. Add the NBS solution dropwise to the stirred p-cresol solution over 1-2 hours, maintaining the temperature at 0°C.

  • Reaction: After the addition is complete, allow the reaction to stir at 0°C for another 2-3 hours. Monitor the reaction progress by TLC. The byproduct, succinimide, is insoluble in CCl₄ and will precipitate as a white solid.

  • Workup:

    • Filter the reaction mixture to remove the precipitated succinimide.

    • Transfer the filtrate to a separatory funnel.

    • Wash the organic layer sequentially with 5% Na₂S₂O₃ solution (to quench any unreacted bromine), saturated NaHCO₃ solution (to remove any acidic byproducts), and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Isolation: Filter off the drying agent and remove the solvent by rotary evaporation.

  • Purification: Purify the resulting crude oil or solid by vacuum distillation to obtain pure 2-bromo-4-methylphenol.

Reaction Mechanism Visualization

G cluster_main Electrophilic Aromatic Substitution of p-Cresol PCresol p-Cresol Ortho_Intermediate Ortho Sigma Complex (Resonance Stabilized) PCresol->Ortho_Intermediate Electrophilic Attack NBS NBS (Br+) Ortho_Product 2-Bromo-4-methylphenol Ortho_Intermediate->Ortho_Product Deprotonation (-H+)

Caption: Simplified mechanism for ortho-bromination of p-cresol.

References

Technical Support Center: Stability of 2,6-Dibromo-4-methylphenol in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2,6-Dibromo-4-methylphenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for stability issues encountered when working with this compound in solution. As a substituted phenol, its stability can be influenced by a variety of factors including solvent, pH, light, and temperature. This resource provides a structured approach to understanding and mitigating potential degradation.

I. Overview of this compound Stability

This compound is a white to slightly yellow crystalline powder. While it is stable as a solid at room temperature in closed containers under normal storage conditions, its stability in solution is more nuanced and depends on the experimental conditions.[1] Understanding the potential degradation pathways is crucial for obtaining reliable and reproducible experimental results.

Key Stability Considerations:

  • Oxidation: Phenolic compounds are susceptible to oxidation, which can be accelerated by the presence of oxidizing agents, metal ions, or exposure to air (oxygen). The electron-donating hydroxyl group on the benzene ring makes it prone to oxidation.

  • pH-Dependent Effects: The acidity of the phenolic proton (predicted pKa ≈ 7.21) means that in basic solutions, the compound will exist as the phenoxide ion.[2] This deprotonated form is generally more susceptible to oxidation than the protonated form.

  • Photodegradation: Aromatic bromine compounds can be susceptible to photolytic cleavage, where light energy can induce the breaking of the carbon-bromine bond.

  • Thermal Stress: While generally stable at ambient temperatures, elevated temperatures can promote degradation, especially in the presence of other reactive species.

II. Frequently Asked Questions (FAQs)

Here we address common questions regarding the stability of this compound in solution.

Q1: What are the best solvents for dissolving and storing this compound?

For short-term use, high-purity aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are often suitable for creating stock solutions. For less polar applications, anhydrous dichloromethane or ethyl acetate can be used. Protic solvents like ethanol and methanol can also be used, but it is important to use high-purity, anhydrous grades and to store solutions protected from light. Due to its limited aqueous solubility, direct dissolution in aqueous buffers may be challenging.[3]

Q2: My solution of this compound has turned a yellow or brownish color. What does this indicate?

The development of a yellow or brownish color in a solution of a phenolic compound is often indicative of oxidation. This can lead to the formation of quinone-type structures or other colored degradation products. If you observe a color change, it is recommended to prepare a fresh solution and take precautions to minimize exposure to air and light.

Q3: How does pH affect the stability of this compound in aqueous solutions?

Q4: I am using this compound in a cell-based assay with incubation at 37°C. Should I be concerned about thermal degradation?

While the solid compound is stable at room temperature, prolonged incubation in a complex biological medium at 37°C could lead to some degradation, potentially accelerated by components in the medium. It is recommended to perform a control experiment to assess the stability of this compound in your specific cell culture medium under the assay conditions.

Q5: What are the likely degradation products of this compound?

Based on studies of related brominated phenols, potential degradation products can arise from several pathways:

  • Oxidation: Formation of quinones and other oxidized species.

  • Debromination: Loss of one or both bromine atoms to form monobrominated phenols or 4-methylphenol.

  • Coupling Reactions: Phenolic radicals can couple to form dimeric and polymeric byproducts.

In forced degradation studies involving photocatalysis, degradation products such as other brominated phenols and phenol have been observed.[4][5]

III. Troubleshooting Guide

This section provides a structured approach to troubleshooting common stability-related issues.

Observed Issue Potential Cause Recommended Action
Inconsistent assay results or loss of compound activity over time. Degradation of the compound in the stock solution or working solution.Prepare fresh stock solutions frequently. Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect solutions from light by using amber vials or wrapping vials in aluminum foil.
Appearance of new peaks in HPLC or GC-MS analysis of a sample over time. Compound degradation.Perform a forced degradation study to identify potential degradation products and confirm that your analytical method can resolve them from the parent compound.
Precipitation of the compound from an aqueous working solution. Poor aqueous solubility.Prepare the final working solution just before use. Consider using a co-solvent (e.g., DMSO, ethanol) at a low, non-interfering concentration in your final aqueous solution. Ensure the final concentration is below the solubility limit in the final buffer.
Discoloration of the solution (yellowing/browning). Oxidation.Purge stock solutions with an inert gas (e.g., argon or nitrogen) before sealing and storing. Consider adding an antioxidant if compatible with your experimental system, though this may complicate analysis. Use high-purity solvents.

IV. Experimental Protocols

Given the limited specific stability data in the literature for this compound, it is crucial for researchers to perform their own stability assessments under their specific experimental conditions. Below are protocols to guide these studies.

Protocol 1: General Solution Stability Assessment

This protocol outlines a basic experiment to determine the stability of this compound in a chosen solvent over time.

Materials:

  • This compound

  • High-purity solvent of choice (e.g., DMSO, Methanol, Acetonitrile)

  • Amber HPLC vials with caps

  • HPLC or GC-MS system

Procedure:

  • Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in the chosen solvent.

  • Immediately after preparation (T=0), transfer an aliquot to an amber HPLC vial and analyze by a suitable chromatographic method (see Protocol 3) to determine the initial peak area or concentration.

  • Dispense aliquots of the remaining stock solution into several amber vials and store them under the desired conditions (e.g., room temperature, 4°C, -20°C).

  • At specified time points (e.g., 24h, 48h, 1 week, 1 month), retrieve a vial from storage.

  • Allow the solution to come to room temperature if stored cold.

  • Analyze the sample by the same chromatographic method used for the T=0 sample.

  • Compare the peak area of this compound at each time point to the T=0 value. A significant decrease in the main peak area and/or the appearance of new peaks indicates degradation.

Protocol 2: Forced Degradation Study

Forced degradation studies are essential for developing stability-indicating analytical methods and understanding potential degradation pathways.[6][7]

Materials:

  • This compound

  • Methanol or Acetonitrile

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • Heating block or water bath

  • Photostability chamber or a light source capable of emitting UV and visible light

Procedure:

  • Prepare a stock solution of this compound in methanol or acetonitrile.

  • For each condition below, mix the stock solution with the stressor solution. Aim for a final concentration where degradation can be monitored (e.g., 10-20% degradation is often targeted).[6]

    • Acid Hydrolysis: Mix with 0.1 M HCl.

    • Base Hydrolysis: Mix with 0.1 M NaOH.

    • Oxidation: Mix with 3% H₂O₂.

    • Thermal Stress: Heat a solution of the compound at an elevated temperature (e.g., 60°C).

    • Photolytic Stress: Expose a solution to light in a photostability chamber.

  • Incubate the solutions for a defined period (e.g., 24-48 hours), taking samples at intermediate time points.

  • Before analysis, neutralize the acidic and basic samples.

  • Analyze all samples, including a control (unstressed) sample, by a suitable chromatographic method.

  • Evaluate the chromatograms for the appearance of new peaks (degradation products) and a decrease in the parent peak.

Protocol 3: Stability-Indicating HPLC Method

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the concentration of the active ingredient without interference from degradation products, impurities, or excipients.[8][9]

Recommended Starting Conditions (to be optimized):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile or Methanol.

  • Gradient: A linear gradient from a low to a high percentage of Mobile Phase B (e.g., 5% to 95% B over 20 minutes).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., determined by UV-Vis spectrophotometry).

  • Injection Volume: 10 µL.

This method should be validated for specificity by analyzing the samples from the forced degradation study to ensure that all degradation products are well-resolved from the parent peak.

V. Visualizations

Troubleshooting Logic for Stability Issues

troubleshooting_flowchart start Inconsistent Results or Suspected Degradation check_solution Check Solution Appearance (Color, Precipitate) start->check_solution color_change Color Change Observed? check_solution->color_change precipitate Precipitate Observed? check_solution->precipitate review_storage Review Storage Conditions (Temp, Light, Container) color_change->review_storage No oxidation Probable Oxidation color_change->oxidation Yes precipitate->review_storage No solubility Probable Solubility Issue precipitate->solubility Yes improper_storage Improper Storage review_storage->improper_storage action_oxidation Action: - Use inert gas (Ar, N2) - Use fresh, high-purity solvent - Store protected from light oxidation->action_oxidation action_solubility Action: - Prepare fresh solution - Check concentration vs. solubility - Use co-solvent if possible solubility->action_solubility action_storage Action: - Aliquot stock solutions - Store at <= -20°C - Use amber vials improper_storage->action_storage analytical_validation Perform Analytical Check (e.g., HPLC, GC-MS) action_oxidation->analytical_validation action_solubility->analytical_validation action_storage->analytical_validation new_peaks New Peaks Detected? analytical_validation->new_peaks degradation_confirmed Degradation Confirmed new_peaks->degradation_confirmed Yes no_new_peaks No Degradation Detected new_peaks->no_new_peaks No forced_degradation_study Perform Forced Degradation Study to Identify Degradants & Develop Stability-Indicating Method degradation_confirmed->forced_degradation_study investigate_other Investigate Other Experimental Variables (e.g., Reagents, Assay) no_new_peaks->investigate_other

Caption: Troubleshooting workflow for stability issues.

Potential Degradation Pathways

degradation_pathways cluster_degradation Degradation Pathways cluster_products Potential Degradation Products parent This compound oxidation Oxidation (O2, H2O2, light) parent->oxidation hydrolysis Hydrolysis (pH dependent) parent->hydrolysis photolysis Photolysis (UV/Vis light) parent->photolysis quinones Quinones / Oxidized Species oxidation->quinones dimers Dimeric/Polymeric Products oxidation->dimers debrominated Monobrominated Phenols 4-Methylphenol hydrolysis->debrominated less likely under mild conditions photolysis->debrominated

Caption: Potential degradation pathways for this compound.

VI. References

  • Non-stoichiometric magnetite as catalyst for the photocatalytic degradation of phenol and this compound – a new approach in water treatment. (2022). National Institutes of Health. --INVALID-LINK--

  • Photocatalytic Degradation of 4,4′-Isopropylidenebis(2,6-dibromophenol) on Magnetite Catalysts vs. Ozonolysis Method: Process Efficiency and Toxicity Assessment of Disinfection By-Products. (2022). National Institutes of Health. --INVALID-LINK--

  • Material Safety Data Sheet - this compound, 97%. Cole-Parmer. --INVALID-LINK--

  • Oxidative degradation of 2,6-dibromophenol using anion-exchange resin supported supramolecular catalysts of iron(III)-5,10,15,20-tetrakis (p-hydroxyphenyl)porphyrin bound to humic acid prepared via formaldehyde and urea-formaldehyde polycondensation. (2010). PubMed. --INVALID-LINK--

  • Forced Degradation Studies: Regulatory Considerations and Implementation. American Pharmaceutical Review. --INVALID-LINK--

  • Reductive Photodegradation of 4,4′-Isopropylidenebis(2,6-dibromophenol) on Fe3O4 Surface. (2023). National Institutes of Health. --INVALID-LINK--

  • Biodegradation of 2,6-dibromo-4-nitrophenol by Cupriavidus sp. strain CNP-8: Kinetics, pathway, genetic and biochemical characterization. ResearchGate. --INVALID-LINK--

  • This compound 2432-14-6 wiki. Guidechem. --INVALID-LINK--

  • Reductive Photodegradation of 4,4′-Isopropylidenebis(2,6-dibromophenol) on Fe 3 O 4 Surface. (2023). MDPI. --INVALID-LINK--

  • Development of forced degradation and stability indicating studies of drugs—A review. (2014). National Institutes of Health. --INVALID-LINK--

  • Development of Validated Stability-Indicating Assay Methods- Critical Review. Quest Journals. --INVALID-LINK--

  • A Brief Study on Forced Degradation Studies with Regulatory Guidance. Journal of Drug Delivery and Therapeutics. --INVALID-LINK--

  • Forced Degradation and Stability Testing. International Journal of Pharmaceutical Sciences Review and Research. --INVALID-LINK--

  • forced degradation study: Topics by Science.gov. Science.gov. --INVALID-LINK--

  • This compound. ChemicalBook. --INVALID-LINK--

  • 2,6-Dibromo-4-chloro-3-methylphenol. PubChem. --INVALID-LINK--

  • This compound 98%. Sigma-Aldrich. --INVALID-LINK--

  • This compound CAS NO.2432-14-6. Minstar Chemical. --INVALID-LINK--

  • Choices of chromatographic methods as stability indicating assays for pharmaceutical products: A review. (2021). National Institutes of Health. --INVALID-LINK--

  • This compound. Santa Cruz Biotechnology. --INVALID-LINK--

  • Stability Indicating HPLC Method Development - A Review. International Journal of Trend in Scientific Research and Development. --INVALID-LINK--

  • Review on Stability Indicating Assay Method or Forced Degradation Study: Strategy and Regulatory Consideration. Asian Journal of Pharmaceutical Analysis. --INVALID-LINK--

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Chromatography Online. --INVALID-LINK--

  • Chemical Safety Data Sheet MSDS / SDS - this compound. ChemicalBook. --INVALID-LINK--

  • 2,4-Dibromo-6-methylphenol. PubChem. --INVALID-LINK--

  • 2,6-Dibromophenol. PubChem. --INVALID-LINK--

  • 2,6-dibromo-4-nitrophenol. Organic Syntheses. --INVALID-LINK--

  • This compound 98%. Sigma-Aldrich. --INVALID-LINK--

  • Photocatalytic Degradation of 4,4′-Isopropylidenebis(2,6-dibromophenol) on Sulfur-Doped Nano TiO 2. MDPI. --INVALID-LINK--

  • THE OXIDATION OF PHENOLS: I. THE OXIDATION OF 2,6-DI-t-BUTYL-4-METHYLPHENOL, 2,6-DI-t-BUTYLPHENOL, AND 2,6-DIMETHYLPHENOL WITH PEROXY RADICALS. ResearchGate. --INVALID-LINK--

  • 2,6-Dibromo-4-nitrophenol. ResearchGate. --INVALID-LINK--

  • Products of Thermal Decomposition of Brominated Polymer Flame Retardants. Chemical Engineering Transactions. --INVALID-LINK--

  • A kind of preparation method of 2,6-dimethoxy-3-bromo-4-methylphenol. Google Patents. --INVALID-LINK--

  • The Thermal Degradation Process of Tetrabromobisphenol A. ResearchGate. --INVALID-LINK--

References

Technical Support Center: Purification of Crude 2,6-Dibromo-4-methylphenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of 2,6-Dibromo-4-methylphenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this compound. Our goal is to equip you with the knowledge to move from a crude reaction mixture to a highly pure product with confidence.

Understanding the Challenge: Common Impurities

The synthesis of this compound typically involves the bromination of p-cresol. This reaction can often lead to a crude product contaminated with several impurities:

  • Unreacted Starting Material: p-Cresol

  • Mono-brominated Intermediate: 2-Bromo-4-methylphenol

  • Over-brominated Byproduct: 2,4,6-Tribromophenol (less common, but possible)

  • Residual Reagents and Solvents: Bromine, hydrobromic acid, and the reaction solvent.

The structural similarities between these compounds, particularly their phenolic nature, can make separation challenging. This guide provides detailed protocols and troubleshooting advice for the most effective purification techniques: recrystallization and column chromatography.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification process in a question-and-answer format.

Recrystallization Issues

Question: My crude this compound oils out during recrystallization instead of forming crystals. What's happening and how can I fix it?

Answer: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid crystalline lattice. This is common when the melting point of the impure compound is lower than the boiling point of the solvent.

  • Causality: The high concentration of impurities can depress the melting point of your crude product. When the solution cools, it becomes supersaturated at a temperature that is still above the melting point of the impure mixture.

  • Solutions:

    • Add More Solvent: Your solution may be too concentrated. Add a small amount of hot solvent to the oiled-out mixture to dissolve it completely, then allow it to cool more slowly.

    • Change Solvent System: The chosen solvent may not be ideal. A mixed solvent system can be effective. Dissolve your crude product in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is less soluble) dropwise until the solution becomes slightly cloudy. Reheat to clarify and then cool slowly.

    • Lower the Crystallization Temperature: If possible, use a solvent with a lower boiling point.

    • Pre-purification: If the impurity load is very high, consider a preliminary purification step like an aqueous wash or a quick filtration through a small plug of silica gel to remove the bulk of the impurities before attempting recrystallization.

Question: After recrystallization, the purity of my this compound has not significantly improved. What should I do?

Answer: This indicates that the chosen solvent system is not effectively differentiating between the desired product and the impurities at different temperatures.

  • Causality: The impurities may have very similar solubility profiles to this compound in the selected solvent.

  • Solutions:

    • Solvent Screening: Perform small-scale solubility tests with a variety of solvents of different polarities (e.g., hexanes, toluene, dichloromethane, ethyl acetate, ethanol, and water). An ideal solvent will dissolve the crude product when hot but not when cold.

    • Slow Cooling: Ensure the crystallization process is slow. Rapid cooling can trap impurities within the crystal lattice. Let the solution cool to room temperature undisturbed before moving it to an ice bath.

    • Iterative Recrystallization: A second recrystallization of the obtained crystals may be necessary to achieve the desired purity.

    • Switch to Chromatography: If recrystallization proves ineffective, column chromatography will likely be necessary to separate the closely related impurities.

Column Chromatography Issues

Question: I'm running a silica gel column, but my this compound is co-eluting with the 2-Bromo-4-methylphenol impurity. How can I improve the separation?

Answer: Co-elution of these closely related compounds is a common challenge. The key is to increase the differential interaction of the compounds with the stationary and mobile phases.

  • Causality: The polarity difference between this compound and 2-Bromo-4-methylphenol may not be sufficient to achieve baseline separation with the current eluent system.

  • Solutions:

    • Decrease Eluent Polarity: Start with a less polar eluent system. A common starting point for separating phenols is a mixture of hexanes and ethyl acetate. Begin with a very low percentage of ethyl acetate (e.g., 2-5%) and gradually increase the polarity (gradient elution). This will increase the retention time of both compounds on the silica gel and may improve separation.

    • Use a Different Solvent System: Consider switching to a different eluent system, such as dichloromethane/hexanes or toluene/ethyl acetate. The different solvent interactions can sometimes enhance separation.

    • Optimize Column Parameters:

      • Longer Column: A longer column provides more surface area for interaction and can improve separation.

      • Finer Silica Gel: Using silica gel with a smaller particle size can increase the number of theoretical plates and lead to better resolution.

      • Slower Flow Rate: A slower flow rate allows for better equilibration between the mobile and stationary phases.

    • Dry Loading: Adsorbing your crude material onto a small amount of silica gel and loading it onto the column as a dry powder can lead to a more uniform starting band and better separation.

Question: My phenolic compounds are streaking on the TLC plate and the column. What is causing this and how can I prevent it?

Answer: Streaking, or tailing, of phenolic compounds on silica gel is often due to their acidic nature.

  • Causality: The acidic protons of the hydroxyl groups can interact strongly with the slightly acidic silica gel, leading to poor elution behavior.

  • Solutions:

    • Acidify the Eluent: Add a small amount of a volatile acid, such as acetic acid or formic acid (typically 0.1-1%), to the eluent system. This will protonate the silica surface and reduce the strong interactions with the phenolic compounds, resulting in sharper bands.

    • Use a Different Stationary Phase: In some cases, using a less acidic stationary phase like alumina (neutral or basic) may be beneficial, although silica gel is generally the first choice.

Frequently Asked Questions (FAQs)

Q1: What is the expected melting point of pure this compound? A1: The literature melting point for this compound is typically in the range of 49-50°C.[1] A broad melting range or a melting point lower than this is indicative of impurities.

Q2: How can I monitor the progress of my column chromatography? A2: Thin-Layer Chromatography (TLC) is the best method for monitoring your column. Collect fractions and spot them on a TLC plate alongside your crude mixture and a pure standard if available. This will allow you to identify which fractions contain your desired product and whether it is pure.

Q3: What is a good TLC eluent system for separating p-cresol, 2-Bromo-4-methylphenol, and this compound? A3: A good starting point for a TLC eluent system is a mixture of hexanes and ethyl acetate. You will likely need to experiment with the ratio, but a system in the range of 9:1 to 4:1 (hexanes:ethyl acetate) should provide good separation. The polarity of the compounds decreases with increased bromination, so you should expect the following order of elution (increasing Rf value): p-cresol > 2-Bromo-4-methylphenol > this compound.

Q4: How can I visualize the spots of these compounds on a TLC plate? A4: Since these are phenolic and aromatic compounds, they can be visualized using a few methods:

  • UV Light: If your TLC plates contain a fluorescent indicator, the spots will appear dark under a UV lamp (254 nm).

  • Iodine Chamber: Placing the TLC plate in a chamber with iodine crystals will stain the spots a brownish color.

  • Potassium Permanganate Stain: This stain will react with the phenolic hydroxyl group, appearing as yellow spots on a purple background.

  • Ferric Chloride Stain: This is a classic test for phenols and will produce colored spots (often blue or purple).

Q5: What are the key safety precautions when working with this compound and its purification? A5: this compound is an irritant to the skin, eyes, and respiratory system.[1] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The solvents used for chromatography and recrystallization are often flammable and should be handled with care, away from ignition sources.

Data Presentation

Table 1: Physical Properties of this compound and Potential Impurities

CompoundMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
p-Cresol108.1434.8201.9
2-Bromo-4-methylphenol187.0449-51213-214
This compound265.9349-50[1]140 (at 11 mmHg)

Experimental Protocols

Protocol 1: Recrystallization from a Mixed Solvent System (Hexanes/Ethyl Acetate)

This protocol is a starting point and may require optimization based on the impurity profile of your crude material.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethyl acetate to dissolve the solid completely.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Induce Crystallization: While the solution is still hot, slowly add hot hexanes dropwise with swirling until a persistent cloudiness is observed.

  • Re-dissolution: Add a few drops of hot ethyl acetate to just redissolve the precipitate and obtain a clear solution.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold hexanes to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Flash Column Chromatography

  • TLC Analysis: Determine an appropriate eluent system by TLC that gives good separation between this compound and its impurities. A good target Rf for the desired compound is around 0.25-0.35. A gradient elution from 100% hexanes to 95:5 hexanes:ethyl acetate is a good starting point.

  • Column Packing: Pack a glass column with silica gel using the chosen eluent system (wet packing is recommended).

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and carefully load it onto the top of the silica gel bed. Alternatively, for better resolution, perform a dry loading by adsorbing the crude product onto a small amount of silica gel.

  • Elution: Begin eluting the column with the starting eluent system. Collect fractions in test tubes.

  • Gradient Elution (if necessary): Gradually increase the polarity of the eluent by increasing the percentage of ethyl acetate to elute the more polar compounds.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure this compound.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.

Visualizations

Purification_Workflow Crude Crude this compound Recrystallization Recrystallization Crude->Recrystallization Initial Purification Column Column Chromatography Crude->Column For Complex Mixtures Pure Pure Product Recrystallization->Pure If Purity is Sufficient Analysis Purity Analysis (TLC, HPLC, MP) Recrystallization->Analysis Waste Impurities in Mother Liquor/Eluent Recrystallization->Waste Column->Pure Column->Waste Analysis->Recrystallization Re-crystallize if needed Analysis->Column If Impurities Persist

Caption: Purification workflow for this compound.

Troubleshooting_Logic Start Crude Product Purification_Choice Choose Purification Method Start->Purification_Choice Recrystallization Attempt Recrystallization Purification_Choice->Recrystallization Recrystallization Column Perform Column Chromatography Purification_Choice->Column Chromatography Oiling_Out Product Oils Out? Recrystallization->Oiling_Out Co_elution Co-elution of Impurities? Column->Co_elution Purity_Check_Rec Purity Improved? Oiling_Out->Purity_Check_Rec No Adjust_Solvent Adjust Solvent System (More/Different Solvent) Oiling_Out->Adjust_Solvent Yes Success Pure Product Obtained Purity_Check_Rec->Success Yes Slow_Cooling Ensure Slow Cooling Purity_Check_Rec->Slow_Cooling No Change_Method Switch to Column Chromatography Purity_Check_Rec->Change_Method Still Impure Streaking Streaking on TLC/Column? Co_elution->Streaking No Adjust_Eluent Decrease Eluent Polarity Use Gradient Co_elution->Adjust_Eluent Yes Streaking->Success No Acidify_Eluent Add Acid to Eluent (e.g., AcOH) Streaking->Acidify_Eluent Yes Adjust_Solvent->Recrystallization Slow_Cooling->Recrystallization Change_Method->Column Adjust_Eluent->Column Acidify_Eluent->Column

Caption: Troubleshooting logic for purification issues.

References

Technical Support Center: Optimizing Column Chromatography for 2,6-Dibromo-4-methylphenol Purification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2,6-Dibromo-4-methylphenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions related to the column chromatography of this compound. As Senior Application Scientists, we combine technical expertise with practical, field-tested insights to help you overcome common purification challenges.

Troubleshooting Guide

This section addresses specific problems you may encounter during the column chromatography of this compound, providing potential causes and actionable solutions.

Issue 1: Poor Separation of this compound from Impurities

Symptoms:

  • Fractions contain a mixture of your desired product and impurities, despite a promising TLC.

  • Broad, overlapping peaks are observed during fraction analysis.

Potential Causes & Solutions:

Cause Scientific Explanation Solution
Inappropriate Solvent System The polarity of the eluent is not optimized to create a sufficient difference in the retention factors (Rf) of this compound and its impurities. An ideal Rf for the target compound on a TLC plate is between 0.2 and 0.4 for good separation on a column.[1][2][3]Action: Re-screen solvent systems using TLC. A good starting point for a moderately polar compound like this compound would be a mixture of a non-polar solvent like hexane and a moderately polar solvent like ethyl acetate.[4] Adjust the ratio to achieve the target Rf value. If separation is still poor, consider a different solvent combination, such as dichloromethane/hexane or ether/hexane.[4]
Column Overloading Exceeding the binding capacity of the stationary phase leads to band broadening, where the sample band spreads out as it moves down the column, resulting in poor separation.[5][6]Action: As a general guideline, the mass of your crude sample should not exceed 1-5% of the stationary phase mass.[5][6] For difficult separations, use a lower ratio. Increase the column diameter to accommodate larger sample loads.[6]
Poor Column Packing An unevenly packed column with channels or cracks in the stationary phase will cause the solvent to flow unevenly, leading to distorted and overlapping bands.[5][7]Action: Ensure the column is packed uniformly. Both dry packing and wet slurry packing can be effective if done carefully.[5][6][7] Gently tap the column during packing to settle the silica gel and eliminate air pockets.[7] A layer of sand at the top of the silica gel can help prevent disturbance when adding solvent.[8][9]
Compound Instability on Silica Phenolic compounds can sometimes interact strongly with the slightly acidic silica gel, leading to degradation or irreversible binding.[10][11] This can manifest as mixed fractions if one of the spots on the TLC is a degradation product.[10]Action: To check for stability, run a 2D TLC. Spot your compound, run the plate in one solvent system, then rotate it 90 degrees and run it in the same solvent system again. If a new spot appears, your compound may be degrading on the silica.[10] Consider using a different stationary phase like alumina or a reversed-phase C18 silica.[5][11] Alternatively, you can deactivate the silica gel by adding a small amount of a base like triethylamine (~0.1%) to your eluent.[2]
Issue 2: The Compound is Tailing (Asymmetric Peaks)

Symptom:

  • During fraction analysis (e.g., by TLC), the spots are elongated or "streaky" rather than round. This indicates that the compound is eluting slowly and continuously over many fractions.

Potential Causes & Solutions:

Cause Scientific Explanation Solution
Strong Analyte-Stationary Phase Interaction The hydroxyl group on the phenol can interact strongly with the silanol groups on the surface of the silica gel, causing tailing.[5] This is a common issue with phenolic compounds.[11][12]Action: Add a small amount of a polar modifier to the eluent, such as a few drops of acetic acid or methanol. For acidic compounds like phenols, adding a small amount of acetic acid to the mobile phase can help to reduce tailing by protonating the silanol groups and minimizing strong interactions.[2] If using a methanol/dichloromethane system, be aware that more than 10% methanol can start to dissolve the silica gel.[4]
Incorrect Solvent Polarity If the eluent is not polar enough, the compound will spend more time adsorbed to the stationary phase, which can lead to tailing.[9]Action: Gradually increase the polarity of your eluent. If you start with a low polarity solvent, you can switch to a slightly more polar mixture once the non-polar impurities have eluted. This is known as a step-gradient elution.
Sample Overload Too much sample in a concentrated area can lead to tailing as the stationary phase becomes saturated.[13]Action: Reduce the amount of sample loaded onto the column or use a larger diameter column.[6]
Issue 3: The Compound Won't Elute from the Column

Symptom:

  • After running a large volume of solvent, the desired product is not found in any of the collected fractions.

Potential Causes & Solutions:

Cause Scientific Explanation Solution
Solvent Polarity is Too Low The eluent is not strong enough to displace the compound from the stationary phase. This compound has a polar hydroxyl group and will require a sufficiently polar mobile phase to elute.[12]Action: Significantly increase the polarity of the eluent. For very polar compounds, a solvent system like methanol in dichloromethane might be necessary.[4] You can perform a "flush" with a very polar solvent like 100% ethyl acetate or a 5-10% methanol/dichloromethane mixture to see if the compound elutes.[4]
Irreversible Adsorption or Decomposition The compound may be binding irreversibly to the silica gel or decomposing upon contact with it.[10]Action: As mentioned previously, check for compound stability using 2D TLC.[10] If decomposition is suspected, switch to a less acidic stationary phase like neutral alumina or consider reversed-phase chromatography.[5][11]
Precipitation on the Column If the compound has poor solubility in the initial, less polar eluent, it may precipitate at the top of the column and not move.[10][13]Action: Ensure your crude sample is fully dissolved before loading. If solubility is an issue, consider dry loading.[5][9] In this technique, the sample is dissolved in a suitable solvent, mixed with a small amount of silica gel, and the solvent is evaporated. The resulting free-flowing powder is then loaded onto the column.[5][9]
Issue 4: Column Flow is Blocked or Very Slow

Symptom:

  • The solvent flows through the column at an extremely slow rate, or not at all, even with applied pressure (in flash chromatography).

Potential Causes & Solutions:

Cause Scientific Explanation Solution
Fine Particles Clogging the Frit Very fine silica particles may have passed through the bottom layer of sand and clogged the pores of the column's frit or cotton plug.Action: Ensure you have an adequate layer of sand at the bottom of your column before adding the silica gel.[8]
Precipitation of the Sample A large amount of insoluble material in the crude sample can precipitate at the top of the column, forming a barrier to solvent flow.[13]Action: Pre-filter your sample solution before loading it onto the column, especially if it contains solid particulates.[13] Dry loading can also help mitigate this issue.[5][9]
Column Packed Too Tightly Using excessive force or a very fine mesh of silica gel can result in a densely packed column that restricts solvent flow.[5]Action: Repack the column, being mindful not to compact the silica gel too aggressively. For gravity columns, larger particle sizes (lower mesh numbers) can improve flow rate.[5]

Frequently Asked Questions (FAQs)

Q1: What is the best stationary phase for purifying this compound?

For most applications, standard flash chromatography silica gel (230-400 mesh) is a good starting point due to its versatility and cost-effectiveness.[7] However, because this compound is a phenolic compound, it may exhibit tailing on silica gel due to interactions with acidic silanol groups.[5][11] If this becomes problematic, consider the following alternatives:

  • Neutral Alumina: Less acidic than silica and can be a good choice for moderately polar compounds that are sensitive to acid.

  • Reversed-Phase C18 Silica: In reversed-phase chromatography, the stationary phase is non-polar, and a polar mobile phase (like water/acetonitrile or water/methanol) is used.[1][14] This is an excellent option for purifying phenols, as it often provides sharp peaks and high resolution.[11][14]

Q2: How do I choose the right solvent system (mobile phase)?

The best way to determine the optimal solvent system is by using Thin Layer Chromatography (TLC).[1][2]

  • Spot your crude mixture on a TLC plate.

  • Develop the plate in a solvent system of your choice. A good starting point for this compound (a moderately polar compound) is a mixture of hexane and ethyl acetate.[4]

  • Aim for an Rf value of your target compound between 0.2 and 0.4.[1][2] This generally provides the best separation in column chromatography.

  • Adjust the solvent ratio to achieve this Rf. If the spot is too high (high Rf), decrease the polarity (add more hexane). If the spot is too low (low Rf), increase the polarity (add more ethyl acetate).

Q3: Should I use wet loading or dry loading for my sample?

The choice between wet and dry loading depends on the solubility of your sample.[5][7]

  • Wet Loading: In this method, the sample is dissolved in a minimal amount of the mobile phase and carefully applied to the top of the column.[5] This is suitable for samples that are readily soluble in the eluent.

  • Dry Loading: This involves pre-adsorbing your sample onto a small amount of silica gel.[5][9] You dissolve your sample in a volatile solvent (like dichloromethane or acetone), add silica gel, and then remove the solvent by rotary evaporation to get a dry, free-flowing powder.[9] This powder is then added to the top of the column. Dry loading is highly recommended if your compound has poor solubility in the chromatography eluent, as it prevents the compound from precipitating at the top of the column.[9][10]

Q4: Can I use a gradient elution?

Yes, a gradient elution can be very effective. This involves starting with a less polar solvent system to elute non-polar impurities, and then gradually increasing the polarity of the mobile phase to elute your more polar product. This can speed up the purification process and result in sharper peaks for later-eluting compounds.[5] A step-gradient, where you change the solvent composition in discrete steps, is often sufficient for flash chromatography.

Q5: My TLC shows good separation, but my column fractions are all mixed. Why?

This is a common and frustrating problem. Here are a few reasons why this might happen:

  • Overloading the column: As mentioned, too much sample can ruin a separation.[5][6]

  • Poorly packed column: Channels in the silica bed can lead to uneven flow and mixing of bands.[5]

  • Sample applied in too large a volume or in too strong a solvent: The initial band of your sample should be as narrow as possible. Dissolving your sample in a large volume of solvent or a solvent that is much more polar than your mobile phase will cause the initial band to be very broad, leading to poor separation.[7][9]

  • Compound degradation on the column: What appears as two spots on a quick TLC might be your compound and a degradation product that is continuously formed as your sample sits on the silica column.[10] Running a 2D TLC can help diagnose this issue.[10]

Experimental Protocols

Protocol 1: TLC Analysis for Solvent System Selection
  • Dissolve a small amount of the crude this compound in a volatile solvent like dichloromethane.

  • Using a capillary tube, spot the solution onto a silica gel TLC plate.

  • Prepare a developing chamber with a mixture of hexane and ethyl acetate (e.g., start with a 9:1 ratio).

  • Place the TLC plate in the chamber and allow the solvent to run up the plate.

  • Visualize the spots under a UV lamp and/or by staining (e.g., with potassium permanganate).

  • Calculate the Rf value for each spot. Adjust the solvent ratio until the desired compound has an Rf of ~0.3.[1][8]

Protocol 2: Optimized Flash Chromatography Workflow

This protocol assumes a standard normal-phase silica gel setup.

Workflow cluster_prep Preparation cluster_run Elution cluster_analysis Analysis TLC 1. TLC Analysis (e.g., Hexane:EtOAc) Pack 2. Pack Column (Slurry or Dry Pack) TLC->Pack Load 3. Load Sample (Dry Loading Preferred) Pack->Load Elute 4. Elute with Solvent (Isocratic or Gradient) Load->Elute Collect 5. Collect Fractions Elute->Collect Analyze 6. Analyze Fractions (TLC) Collect->Analyze Combine 7. Combine Pure Fractions Analyze->Combine Evaporate 8. Evaporate Solvent Combine->Evaporate

Caption: Optimized flash chromatography workflow.

Troubleshooting Logic Diagram

This diagram outlines a logical approach to diagnosing purification issues.

Troubleshooting Start Poor Purification Result CheckTLC Is TLC separation > 0.2 Rf? Start->CheckTLC CheckLoad Was column overloaded? (>5% w/w) CheckTLC->CheckLoad Yes OptimizeSolvent Optimize Solvent System CheckTLC->OptimizeSolvent No CheckPacking Was column packed evenly? CheckLoad->CheckPacking No ReduceLoad Reduce Sample Load or Use Larger Column CheckLoad->ReduceLoad Yes CheckTailing Is there peak tailing? CheckPacking->CheckTailing Yes RepackColumn Repack Column Carefully CheckPacking->RepackColumn No ModifyEluent Add Modifier to Eluent (e.g., Acetic Acid) CheckTailing->ModifyEluent Yes CheckStability Check Compound Stability (2D TLC) CheckTailing->CheckStability No

Caption: Troubleshooting decision tree.

References

degradation pathways of 2,6-Dibromo-4-methylphenol under acidic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2,6-Dibromo-4-methylphenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound, with a specific focus on its stability and degradation pathways under acidic conditions.

Frequently Asked Questions (FAQs)

Q1: What is the expected degradation pathway of this compound under acidic conditions?

A1: Based on fundamental principles of organic chemistry and available literature, this compound is expected to be highly stable under most acidic conditions. The carbon-bromine bonds on the aromatic ring are strong and possess partial double-bond character, making them resistant to nucleophilic substitution, including hydrolysis.[1] While extremely harsh acidic conditions (e.g., high temperature and pressure with strong, concentrated acids) might eventually lead to some degradation, significant breakdown is not anticipated under typical experimental acidic environments. One study on a bromophenol purified from Grateloupia lancifolia demonstrated high stability under acidic conditions at pH 2.[2]

Q2: Could acid catalysis lead to rearrangements or other reactions?

A2: Acid catalysis typically facilitates electrophilic aromatic substitution. However, in this compound, the ortho positions are already substituted with bromine atoms, and the para position has a methyl group. The hydroxyl group is a strong activating group, and the lone pairs on its oxygen atom delocalize into the benzene ring, increasing electron density.[3] This increased reactivity, however, does not readily translate to degradation in acid. Further electrophilic substitution would likely require a potent electrophile and is not a degradation pathway in itself.

Q3: What are the more common degradation pathways for this compound that I should be aware of?

A3: While stable in acid, this compound can be degraded through other mechanisms, which are more relevant areas of study:

  • Biodegradation: Certain microorganisms have been shown to degrade brominated phenols. For instance, Cupriavidus sp. has been reported to utilize 2,6-dibromo-4-nitrophenol as a sole source of carbon, nitrogen, and energy, initiating degradation through monooxygenase-catalyzed denitration and debromination.[4][5][6]

  • Photodegradation: In the presence of light, especially with a photocatalyst, degradation can occur. Studies on similar compounds like 4,4′-isopropylidenebis(2,6-dibromophenol) (TBBPA) show that photocatalytic degradation can proceed via debromination, hydroxylation, and demethylation.[7]

  • Oxidative Degradation: Advanced oxidation processes (AOPs) can effectively degrade brominated phenols. These methods generate highly reactive species like hydroxyl radicals that can attack the aromatic ring, leading to mineralization.[8][9]

Q4: What are the potential degradation products of this compound in these alternative pathways?

A4: The degradation products will vary depending on the pathway:

  • Biodegradation: This can lead to sequential removal of the bromo and nitro groups (in the case of nitrated analogs), followed by ring cleavage.[4][5]
  • Photodegradation & Oxidation: Intermediates can include hydroxylated and debrominated species. For example, the degradation of 4-bromophenol has been shown to produce hydroquinone and benzoquinone, which are then further broken down into smaller organic acids.[10] For this compound, one could expect the formation of brominated hydroquinones or catechols, followed by ring opening.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
No degradation of this compound observed in my acidic experiment. The compound is inherently stable under the applied acidic conditions.This is the expected outcome. Consider this a confirmation of stability. If degradation is the goal, you will need to introduce other factors such as a photocatalyst and a light source, a suitable microbial culture, or an advanced oxidation process.
My analytical results (HPLC, GC-MS) show inconsistent concentrations or peak shapes. 1. Poor solubility of the compound in the mobile phase.2. Interaction of the phenolic hydroxyl group with the column material.3. Contamination of the sample or analytical system.1. Optimize your mobile phase. For HPLC, a mixture of acetonitrile or methanol and water with a small amount of acid (e.g., formic acid or acetic acid) to suppress the ionization of the phenol is recommended.2. Use a column specifically designed for phenolic compounds or add an acidic modifier to the mobile phase.3. Ensure proper cleaning of all glassware and analytical equipment. Run a blank to check for background contamination.
I am seeing unexpected peaks in my chromatogram. 1. Impurities in the starting material.2. Contamination from the experimental setup (e.g., leaching from plasticware).3. Actual (minor) degradation products.1. Analyze your starting material to confirm its purity.2. Use high-quality glassware and solvents.3. Use mass spectrometry (LC-MS or GC-MS) to identify the molecular weight and fragmentation pattern of the unknown peaks to elucidate their structure.
Difficulty in identifying degradation products. Low concentration of intermediates, which may be transient.1. Concentrate your sample before analysis.2. Use a more sensitive detector or analytical technique.3. Optimize your degradation conditions (e.g., reaction time, catalyst concentration) to maximize the yield of intermediates.

Experimental Protocols

Protocol 1: Assessing the Stability of this compound in Acidic Aqueous Solution

This protocol outlines a typical experiment to test the stability of this compound under acidic conditions.

1. Materials:

  • This compound (98% or higher purity)[11]

  • HPLC-grade methanol or acetonitrile

  • Ultrapure water

  • Concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl)

  • Volumetric flasks, pipettes, and amber glass vials with PTFE-lined caps

2. Preparation of Stock Solution:

  • Accurately weigh a known amount of this compound and dissolve it in a small amount of methanol or acetonitrile in a volumetric flask.

  • Dilute to the mark with the same solvent to prepare a concentrated stock solution (e.g., 1000 mg/L).

3. Preparation of Acidic Test Solutions:

  • In separate volumetric flasks, prepare aqueous solutions of the desired pH (e.g., pH 2, 4, and a neutral control at pH 7) using ultrapure water and adjusting with the chosen acid.

  • Spike a known volume of the this compound stock solution into each acidic solution to achieve the desired final concentration (e.g., 10 mg/L).

4. Incubation:

  • Transfer the test solutions to amber glass vials, leaving minimal headspace.

  • Store the vials in the dark at a constant temperature (e.g., 25 °C) to prevent photodegradation.

  • Take samples at predetermined time points (e.g., 0, 24, 48, 72, and 168 hours).

5. Sample Analysis (HPLC-UV):

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water (e.g., 70:30 v/v) with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection: UV detector at a wavelength of approximately 280 nm.

  • Quantify the concentration of this compound at each time point by comparing the peak area to a calibration curve.

6. Data Analysis:

  • Plot the concentration of this compound versus time for each pH.

  • If a significant decrease in concentration is observed, calculate the degradation rate constant. However, it is anticipated that the concentration will remain relatively constant, indicating stability.

Visualizations

Hypothesized Stability Under Acidic Conditions

This compound This compound No Significant Reaction No Significant Reaction This compound->No Significant Reaction Acidic Conditions (e.g., pH 2-5) Ambient Temperature cluster_start Starting Material cluster_intermediates Intermediates cluster_end Final Products This compound This compound Debrominated Phenols Debrominated Phenols This compound->Debrominated Phenols hv Photocatalyst Hydroxylated Species Hydroxylated Species Debrominated Phenols->Hydroxylated Species Ring Cleavage Products\n(e.g., smaller organic acids) Ring Cleavage Products (e.g., smaller organic acids) Hydroxylated Species->Ring Cleavage Products\n(e.g., smaller organic acids) CO2 + H2O + HBr CO2 + H2O + HBr Ring Cleavage Products\n(e.g., smaller organic acids)->CO2 + H2O + HBr

References

Technical Support Center: Improving the Selectivity of 2,6-Dibromo-4-methylphenol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,6-Dibromo-4-methylphenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this important reaction. Our goal is to provide you with actionable insights and troubleshooting strategies to enhance the selectivity and overall success of your synthesis.

The selective bromination of p-cresol to yield this compound is a cornerstone of many synthetic pathways. However, achieving high selectivity can be challenging due to the formation of isomeric byproducts and over-brominated species. This guide provides a comprehensive resource to address these challenges head-on.

Troubleshooting Guide: Enhancing Selectivity and Yield

This section addresses common issues encountered during the synthesis of this compound in a question-and-answer format.

Issue 1: Low Selectivity - Formation of 2-Bromo-4-methylphenol

Q: My reaction is producing a significant amount of the mono-brominated byproduct, 2-Bromo-4-methylphenol. How can I favor the formation of the di-brominated product?

A: The formation of 2-Bromo-4-methylphenol is a common issue and typically points to insufficient brominating agent or suboptimal reaction conditions. The hydroxyl and methyl groups of p-cresol are ortho-, para-directing, making the initial bromination at one of the ortho positions highly favorable.[1][2] To drive the reaction towards di-substitution, consider the following:

  • Stoichiometry of the Brominating Agent: Ensure you are using at least two equivalents of the brominating agent per equivalent of p-cresol. A slight excess (e.g., 2.1-2.2 equivalents) can often help push the reaction to completion, but be mindful that a large excess can lead to over-bromination.

  • Reaction Time and Temperature: Insufficient reaction time or low temperatures may not provide enough energy to overcome the activation barrier for the second bromination. The deactivating effect of the first bromine atom means the second substitution is slower. Monitor the reaction progress using an appropriate technique (e.g., TLC, GC, or NMR) to determine the optimal reaction time. A modest increase in temperature may be necessary, but exercise caution to avoid side reactions.

  • Choice of Brominating Agent: While elemental bromine (Br₂) is a common choice, its high reactivity can sometimes be difficult to control. Consider using a milder brominating agent like N-Bromosuccinimide (NBS), which can offer better control over the reaction.

Issue 2: Formation of Over-Brominated Byproducts (e.g., 2,4,6-Tribromophenol derivatives)

Q: I am observing the formation of byproducts with more than two bromine atoms. What causes this and how can I prevent it?

A: Over-bromination occurs when the reaction conditions are too harsh or when there is a localized excess of the brominating agent. The high reactivity of the phenol ring, activated by the hydroxyl group, makes it susceptible to further electrophilic substitution.[3]

  • Controlled Addition of Brominating Agent: Add the brominating agent slowly and in a controlled manner to the reaction mixture. This prevents localized high concentrations of the electrophile, which can lead to multiple substitutions on the same molecule before the reagent has dispersed. A dropping funnel is highly recommended for this purpose.

  • Reaction Temperature: High temperatures can significantly increase the rate of all bromination steps, including the undesired third bromination. Conducting the reaction at a lower temperature (e.g., 0-5 °C) can help to moderate the reactivity and improve selectivity.[4]

  • Solvent Effects: The choice of solvent can influence the reactivity of the brominating agent. Less polar solvents can sometimes temper the reactivity of the electrophile. Consider solvents like chlorinated hydrocarbons (e.g., dichloromethane, chloroform) or carbon disulfide.[4][5]

Issue 3: Low Yield and Product Loss During Workup

Q: My reaction seems to have gone to completion, but my final yield is disappointingly low. Where might I be losing my product?

A: Low yields can stem from incomplete reactions, side reactions, or issues during the workup and purification process.[6]

  • Aqueous Workup: this compound has some solubility in aqueous solutions, especially under basic conditions due to the formation of the phenoxide salt. When performing an aqueous wash to remove unreacted reagents or byproducts, ensure the aqueous layer is thoroughly extracted with an appropriate organic solvent.[6]

  • Purification Method:

    • Distillation: If you are purifying by distillation, be aware that phenolic compounds can be sensitive to high temperatures and may decompose. Vacuum distillation is recommended to lower the boiling point.[5]

    • Recrystallization: This is often an effective method for purifying this compound. However, choosing the right solvent system is crucial to minimize product loss in the mother liquor. Experiment with different solvent pairs to find the optimal conditions for high recovery.

    • Column Chromatography: While effective, this method can be time-consuming for large-scale syntheses and may lead to some product loss on the column.

Issue 4: Formation of Colored Impurities

Q: My final product has a distinct color (e.g., yellow, brown), but the pure compound should be a white to slightly yellow solid. What is the source of this color?

A: The formation of colored impurities is often due to oxidation of the phenol or the brominated products.[7] Phenols are susceptible to oxidation, which can be accelerated by heat, light, or the presence of certain impurities.

  • Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to minimize oxidation by excluding atmospheric oxygen.[7]

  • Protection from Light: Some bromination reactions can be sensitive to light, which can initiate radical side reactions.[8] Conducting the reaction in a flask protected from light (e.g., wrapped in aluminum foil) can be beneficial.

  • Purification: Activated carbon (charcoal) can sometimes be used during recrystallization to remove colored impurities. However, be aware that it can also adsorb some of your desired product.

Frequently Asked Questions (FAQs)

Q1: What is the role of a catalyst in this reaction?

A1: While the bromination of a highly activated ring like p-cresol often does not require a catalyst, a Lewis acid catalyst can sometimes be used to enhance the electrophilicity of the brominating agent.[8] However, for this specific synthesis, a catalyst is generally not necessary and may even lead to a decrease in selectivity by promoting over-bromination.

Q2: How does the choice of solvent impact the selectivity?

A2: The solvent can play a significant role in modulating the reactivity of the brominating agent and influencing the reaction pathway.

  • Polar Protic Solvents (e.g., acetic acid, methanol): These solvents can solvate the electrophile and may influence the ortho/para selectivity.[9][10] Acetic acid is a common solvent for brominations.[11]

  • Aprotic Solvents (e.g., dichloromethane, chloroform, carbon tetrachloride): These solvents are generally less interactive with the brominating agent and can provide a more "neutral" reaction environment.[8]

Q3: Can I use N-Bromosuccinimide (NBS) instead of liquid bromine?

A3: Yes, NBS is a viable and often preferred alternative to liquid bromine. Being a solid, it is easier and safer to handle. NBS can provide a slow, controlled release of bromine in the presence of an acid catalyst or trace amounts of HBr, which can lead to improved selectivity.

Q4: What is the expected melting point of this compound?

A4: The reported melting point of this compound is in the range of 49-50 °C.[12][13] A broad melting range or a melting point significantly lower than this can indicate the presence of impurities.

Q5: How can I effectively monitor the progress of the reaction?

A5: Thin-Layer Chromatography (TLC) is a simple and effective way to monitor the reaction. By spotting the starting material, the reaction mixture, and a co-spot on a TLC plate, you can visualize the consumption of the starting material and the formation of the product. Gas Chromatography (GC) can also be used for more quantitative analysis of the reaction mixture.

Experimental Protocols

Protocol 1: Selective Dibromination of p-Cresol using Elemental Bromine

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and desired scale.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a trap (to neutralize the HBr gas evolved), dissolve 1 equivalent of p-cresol in glacial acetic acid.

  • Cooling: Cool the solution to 0-5 °C in an ice bath.

  • Bromine Addition: In the dropping funnel, prepare a solution of 2.1 equivalents of bromine in glacial acetic acid. Add the bromine solution dropwise to the stirred p-cresol solution over a period of 1-2 hours, maintaining the temperature between 0-5 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by TLC until the starting material is consumed.

  • Workup:

    • Pour the reaction mixture into a beaker containing cold water.

    • If any excess bromine remains (indicated by a persistent orange color), add a small amount of sodium bisulfite solution until the color disappears.

    • Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

    • Wash the combined organic layers with water and then with a saturated sodium bicarbonate solution to remove any remaining acetic acid and HBr.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization or vacuum distillation.

Protocol 2: Selective Dibromination using N-Bromosuccinimide (NBS)
  • Reaction Setup: In a round-bottom flask, dissolve 1 equivalent of p-cresol in a suitable solvent such as acetonitrile or methanol.[9]

  • Reagent Addition: Add 2.1 equivalents of N-Bromosuccinimide (NBS) to the solution in portions.

  • Reaction Conditions: Stir the reaction at room temperature. The reaction may be gently heated if necessary, but this should be monitored carefully to avoid over-bromination.

  • Workup:

    • Once the reaction is complete (as determined by TLC), filter off the succinimide byproduct.

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in an organic solvent and wash with water to remove any remaining succinimide.

    • Dry the organic layer and concentrate to obtain the crude product.

  • Purification: Purify the crude product as described in Protocol 1.

Data Presentation

Table 1: Comparison of Brominating Agents

Brominating AgentAdvantagesDisadvantagesSelectivity Considerations
**Elemental Bromine (Br₂) **Inexpensive, readily availableHighly corrosive, toxic, difficult to handleCan lead to over-bromination if not added carefully
N-Bromosuccinimide (NBS) Solid, easier to handle, saferMore expensive than Br₂Often provides better selectivity due to slower bromine release
H₂O₂-HBr System In-situ generation of bromine, environmentally friendly byproducts (water)[14]Requires careful control of stoichiometry and reaction conditionsCan be highly selective under optimized conditions

Visualizations

Diagram 1: Troubleshooting Workflow for Low Selectivity

G start Low Selectivity Observed (High Mono-bromination) check_stoichiometry Check Stoichiometry of Brominating Agent start->check_stoichiometry check_conditions Review Reaction Conditions start->check_conditions check_reagent Consider Alternative Brominating Agent start->check_reagent adjust_stoichiometry Increase to 2.1-2.2 Equivalents check_stoichiometry->adjust_stoichiometry increase_time_temp Increase Reaction Time or Temperature check_conditions->increase_time_temp slow_addition Ensure Slow, Controlled Addition check_conditions->slow_addition use_nbs Switch to NBS for Better Control check_reagent->use_nbs monitor Monitor by TLC/GC adjust_stoichiometry->monitor increase_time_temp->monitor slow_addition->monitor use_nbs->monitor monitor->start Issue Persists end Improved Selectivity monitor->end Reaction Complete

Caption: A decision tree for troubleshooting low selectivity in the synthesis of this compound.

Diagram 2: General Synthesis and Purification Workflow

G cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification start p-Cresol reaction Bromination (Br₂ or NBS) start->reaction crude Crude Product reaction->crude quench Quench Excess Bromine crude->quench extraction Aqueous Extraction quench->extraction drying Drying and Concentration extraction->drying purify Recrystallization or Vacuum Distillation drying->purify final_product Pure 2,6-Dibromo- 4-methylphenol purify->final_product

Caption: A flowchart outlining the key stages in the synthesis and purification of this compound.

References

Technical Support Center: Addressing Matrix Effects in the LC-MS/MS Analysis of 2,6-Dibromo-4-methylphenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the LC-MS/MS analysis of 2,6-Dibromo-4-methylphenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of matrix effects, a common challenge in bioanalysis. As Senior Application Scientists, we provide not just protocols, but the scientific reasoning behind them to empower you to develop robust and reliable methods.

Understanding the Challenge: Matrix Effects and this compound

The "matrix" encompasses all components in a sample apart from the analyte of interest.[1] In biological samples such as plasma, serum, or tissue homogenates, this includes a complex mixture of salts, lipids, proteins, and metabolites. Matrix effects occur when these co-eluting components alter the ionization efficiency of the target analyte, this compound, in the mass spectrometer's ion source.[2][3] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), compromising the accuracy, precision, and sensitivity of the analysis.[2][4]

This compound, a halogenated phenolic compound, is susceptible to these effects due to its chemical properties and the nature of the matrices it is often analyzed in. Understanding and mitigating these effects are critical for regulatory compliance and the overall success of your research.[3][5]

Troubleshooting Guide: A-Question-and-Answer-Approach

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Issue 1: Poor Peak Shape or Tailing

Question: My chromatogram for this compound shows significant peak tailing. What could be the cause and how can I fix it?

Answer: Poor peak shape is often a result of secondary interactions between the analyte and the stationary phase or interactions with metal surfaces within the HPLC system.[6] For a phenolic compound like this compound, this can be particularly problematic.

Underlying Causes and Solutions:

  • Secondary Silanol Interactions: Residual silanol groups on silica-based C18 columns can interact with the hydroxyl group of your analyte, causing tailing.

    • Solution: Use a column with end-capping or a phenyl-hexyl stationary phase, which can offer different selectivity for aromatic compounds.[7]

  • Metal Chelation: Phenolic compounds can interact with metal ions present in the stainless steel components of the HPLC system, such as the column hardware and frits.[6] This can lead to peak tailing and even complete signal loss in severe cases.

    • Solution: Consider using a metal-free or PEEK-lined column and tubing to minimize these interactions.[6]

  • Mobile Phase pH: The pH of the mobile phase can affect the ionization state of this compound. If the pH is not optimal, it can lead to poor peak shape.

    • Solution: For phenolic compounds, a slightly acidic mobile phase (e.g., with 0.1% formic acid) is often used to ensure the analyte is in a neutral form, which generally results in better peak shape on reversed-phase columns.[8][9]

Issue 2: Inconsistent Results and Poor Reproducibility

Question: I'm observing significant variability in my results between injections and between different sample preparations. What is the likely culprit?

Answer: Inconsistent results are a hallmark of uncompensated matrix effects.[2] The variability in the composition of the biological matrix from sample to sample leads to different degrees of ion suppression or enhancement.

Underlying Causes and Solutions:

  • Inadequate Sample Preparation: If your sample cleanup is insufficient, endogenous matrix components, particularly phospholipids from plasma, can co-elute with your analyte and interfere with its ionization.

    • Solution: Enhance your sample preparation method. Techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are generally more effective at removing interfering components than a simple protein precipitation.[1][10][11] For a comprehensive approach, consider a mixed-mode SPE that combines reversed-phase and ion-exchange mechanisms.[11]

  • Improper Internal Standard (IS) Selection: An inappropriate internal standard will not adequately mimic the behavior of the analyte during sample preparation and ionization, failing to compensate for variability.[12][13]

    • Solution: The gold standard is a stable isotope-labeled (SIL) internal standard of this compound (e.g., with ¹³C or ²H labels).[14][15] A SIL-IS has nearly identical chemical and physical properties to the analyte and will be affected by the matrix in the same way, providing the most accurate correction.[14] If a SIL-IS is unavailable, a structural analog that is close in chemical structure and chromatographic behavior can be used, but requires more rigorous validation.[12][14]

Issue 3: Low Signal Intensity or Failure to Meet Sensitivity Requirements

Question: My signal for this compound is much lower than expected, and I'm struggling to reach the required lower limit of quantification (LLOQ). What should I investigate?

Answer: Low signal intensity is often a direct consequence of ion suppression.[2][4] This occurs when co-eluting matrix components compete with the analyte for ionization in the MS source.[16][17]

Underlying Causes and Solutions:

  • Co-eluting Matrix Components: Phospholipids are a common cause of ion suppression in bioanalysis.

    • Solution 1: Improve Chromatographic Separation: Modify your LC gradient to better separate this compound from the region where phospholipids typically elute. A longer gradient or a different stationary phase can improve resolution.[11][16]

    • Solution 2: Advanced Sample Preparation: Employ sample preparation techniques specifically designed to remove phospholipids, such as HybridSPE-Phospholipid plates or specific LLE conditions.[18]

  • Sub-optimal MS Source Conditions: The settings of your ion source (e.g., temperature, gas flows, and voltages) can significantly impact ionization efficiency and susceptibility to matrix effects.

    • Solution: Optimize the MS source parameters by infusing a solution of this compound and systematically adjusting the settings to maximize the signal.

  • Sample Dilution: While it may seem counterintuitive, diluting your sample can sometimes improve the signal-to-noise ratio by reducing the concentration of interfering matrix components.[10][19]

Workflow for Investigating Ion Suppression

To systematically identify and address ion suppression, follow this experimental workflow:

IonSuppressionWorkflow A Start: Low or Inconsistent Signal B Post-Column Infusion Experiment Inject blank extracted matrix while infusing analyte solution. A->B C Observe Signal Dip at Analyte Retention Time? B->C D Ion Suppression Confirmed C->D Yes E No Significant Signal Dip C->E No F Optimize Sample Preparation (LLE, SPE, QuEChERS) D->F G Modify LC Method (Change gradient, different column) D->G J Investigate Other Causes (e.g., source contamination, instrument settings) E->J H Re-evaluate with Post-Column Infusion F->H G->H I Issue Resolved H->I

Caption: A decision-tree for troubleshooting ion suppression.

Frequently Asked Questions (FAQs)

Q1: What is the best sample preparation technique to minimize matrix effects for this compound?

While there is no single "best" method for all matrices, a well-designed Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) protocol generally provides cleaner extracts than Protein Precipitation (PPT) .[1][11] For phenolic compounds, the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, originally developed for pesticide analysis in food, has been successfully adapted for various analytes, including phenols, in different matrices.[20][21][22][23]

Comparison of Sample Preparation Techniques

TechniqueProsConsApplicability for this compound
Protein Precipitation (PPT) Simple, fast, inexpensiveLeast effective at removing matrix components, high risk of ion suppression[11]Suitable for initial screening but not recommended for validated quantitative assays.
Liquid-Liquid Extraction (LLE) Can provide very clean extractsMore labor-intensive, requires solvent optimization, potential for low recovery of polar analytes[11]Good choice, especially for removing lipids. The pH of the aqueous phase should be adjusted to ensure the analyte is in its neutral form for efficient extraction into an organic solvent.[10]
Solid-Phase Extraction (SPE) High selectivity, can effectively remove interferences, amenable to automationHigher cost, requires method development to select the appropriate sorbent and elution solventsExcellent choice. A mixed-mode sorbent combining reversed-phase and anion-exchange could be highly effective for this acidic phenol.
QuEChERS Fast, high throughput, uses minimal solvent[24]May require optimization of salts and sorbents for specific matricesA very promising approach. The d-SPE cleanup step can be tailored to remove specific interferences.[20][21]

Q2: How do I properly select and use an internal standard (IS)?

The primary role of an IS is to normalize for variations during sample processing and analysis.[13][14]

  • Selection:

    • Stable Isotope-Labeled (SIL) IS: This is the most desirable option. A SIL-IS of this compound will co-elute and experience the same matrix effects as the analyte, providing the most accurate correction.[14][15]

    • Structural Analog IS: If a SIL-IS is not available, choose a closely related structural analog. For this compound, another brominated phenol with a similar structure could be a candidate. It should have similar extraction and ionization properties but be chromatographically resolved from the analyte.[12]

  • Usage:

    • The IS should be added to all samples, including calibration standards and quality controls, at a fixed concentration as early as possible in the sample preparation process.[14] This ensures it accounts for variability in all subsequent steps.

Q3: What are the regulatory expectations for assessing matrix effects?

Regulatory bodies like the FDA and EMA have clear guidelines on the validation of bioanalytical methods.[3][5][25]

  • Matrix Effect Evaluation: You must demonstrate that the matrix does not interfere with the quantification of your analyte. This is typically done by comparing the response of the analyte in a neat solution to the response of the analyte spiked into an extracted blank matrix from at least six different sources.

  • Acceptance Criteria: The precision of the calculated matrix factor across the different lots of matrix should be within a certain percentage (typically ≤15%).

Protocol: Quantitative Assessment of Matrix Effect

This protocol outlines the steps to quantitatively assess the matrix effect as per regulatory guidelines.

  • Prepare three sets of samples:

    • Set A (Neat Solution): Analyte and IS spiked in the mobile phase or reconstitution solvent at low and high concentrations.

    • Set B (Post-Extraction Spike): Blank matrix is extracted first, and then the analyte and IS are added to the final extract at the same low and high concentrations as Set A.

    • Set C (Pre-Extraction Spike): Analyte and IS are spiked into the matrix before the extraction process.

  • Analyze all samples by LC-MS/MS.

  • Calculate the Matrix Factor (MF), Recovery (RE), and Process Efficiency (PE):

    • MF = (Peak Area in Set B) / (Peak Area in Set A)

    • RE = (Peak Area in Set C) / (Peak Area in Set B)

    • PE = (Peak Area in Set C) / (Peak Area in Set A) = MF * RE

  • Evaluate the Results:

    • An MF of 1 indicates no matrix effect.

    • An MF < 1 indicates ion suppression.

    • An MF > 1 indicates ion enhancement.

    • The coefficient of variation (%CV) of the MF across at least six different matrix lots should be ≤15%.

Protocol: Modified QuEChERS for this compound in Plasma

This is a starting point for a QuEChERS protocol that can be further optimized for your specific application.

  • Sample Preparation:

    • To a 2 mL microcentrifuge tube, add 500 µL of plasma.

    • Add 500 µL of water.

    • Add the internal standard solution.

    • Vortex for 30 seconds.

  • Extraction:

    • Add 1 mL of acetonitrile.

    • Add QuEChERS extraction salts (e.g., magnesium sulfate and sodium chloride).[20]

    • Vortex vigorously for 1 minute.

    • Centrifuge at >4000 rpm for 5 minutes.

  • Dispersive SPE (d-SPE) Cleanup:

    • Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing a sorbent mixture (e.g., C18 and PSA) to remove lipids and other interferences.[21]

    • Vortex for 30 seconds.

    • Centrifuge at >4000 rpm for 5 minutes.

  • Final Preparation:

    • Take the final supernatant, evaporate to dryness if necessary, and reconstitute in the mobile phase for LC-MS/MS analysis.

QuEChERS_Workflow cluster_extraction Extraction cluster_cleanup d-SPE Cleanup A 1. Add Plasma, Water, and IS B 2. Add Acetonitrile and QuEChERS Salts A->B C 3. Vortex & Centrifuge B->C D 4. Transfer Supernatant to d-SPE Tube C->D E 5. Vortex & Centrifuge D->E F 6. Reconstitute for LC-MS/MS Analysis E->F

Caption: A simplified workflow for the QuEChERS method.

References

Technical Support Center: Enhancing the Solubility of 2,6-Dibromo-4-methylphenol for Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2,6-Dibromo-4-methylphenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming the solubility challenges associated with this compound in biological assays. Here, we will address common issues with practical, step-by-step solutions, ensuring the integrity and reproducibility of your experiments.

Understanding the Challenge: The Physicochemical Properties of this compound

This compound is a halogenated phenol, appearing as a white to off-white crystalline powder.[1] Its structure, characterized by a phenol ring with two bromine atoms and a methyl group, contributes to its low aqueous solubility.[1] Like many brominated phenols, it is sparingly soluble in water but shows better solubility in organic solvents.[1][2][3] The key to successfully using this compound in biological assays is to find a solubilization strategy that maximizes its availability to the biological system without introducing artifacts from the solvent or solubilizing agent.

PropertyValueImplication for Biological Assays
Molecular Formula C₇H₆Br₂O[4]The presence of two bromine atoms significantly increases the molecular weight and hydrophobicity compared to 4-methylphenol (p-cresol).
Molecular Weight 265.93 g/mol [4]A higher molecular weight can sometimes correlate with lower aqueous solubility.
Melting Point 49-50 °C[5]This low melting point indicates relatively weak intermolecular forces in the crystal lattice, which can be favorable for dissolution in appropriate solvents.
LogP 3.22 - 3.87[1][4]A LogP value greater than 3 indicates poor water solubility and a preference for lipophilic environments. This is a primary driver of the solubility challenges.
Water Solubility Sparingly soluble[1]Direct dissolution in aqueous buffers used for most biological assays will be challenging and likely lead to precipitation.
Solubility in Organic Solvents Soluble in MethanolIndicates that organic solvents are a good starting point for creating stock solutions.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

FAQ 1: What is the best initial solvent to use for preparing a stock solution of this compound?

Answer:

For a compound with a high LogP value like this compound, the recommended initial solvent for creating a high-concentration stock solution is 100% Dimethyl Sulfoxide (DMSO) .[6] DMSO is a powerful, water-miscible organic solvent capable of dissolving a wide range of hydrophobic compounds.[7]

Causality: The polar aprotic nature of DMSO allows it to effectively disrupt the crystal lattice of this compound and solvate the molecule. Its miscibility with water is crucial for the subsequent dilution into your aqueous assay buffer.

Troubleshooting:

  • Issue: The compound does not fully dissolve in DMSO even at a modest concentration.

    • Solution: Gently warm the solution to 37°C and vortex or sonicate briefly.[8] The low melting point of this compound suggests that a small amount of thermal energy can significantly aid dissolution.[5]

  • Issue: The compound precipitates out of the DMSO stock solution upon storage.

    • Solution: This may indicate that you have exceeded the saturation solubility. Prepare a new stock solution at a slightly lower concentration. Ensure your DMSO is anhydrous, as absorbed water can reduce its solvating power for hydrophobic compounds.[9] Store stock solutions in small aliquots at -20°C or -80°C to prevent freeze-thaw cycles.

FAQ 2: My compound precipitates when I dilute the DMSO stock solution into my aqueous cell culture medium or assay buffer. How can I prevent this?

Answer:

This is the most common challenge encountered with poorly soluble compounds. Precipitation occurs when the concentration of the compound in the final aqueous solution exceeds its thermodynamic solubility limit. The key is to maintain a final DMSO concentration that is well-tolerated by your biological system while keeping the compound in solution.

Core Principle: The final concentration of DMSO in your assay should be kept as low as possible, ideally ≤ 0.5% , and for sensitive cell lines, ≤ 0.1% .[8][10][11]

Workflow for Aqueous Dilution:

G cluster_options Troubleshooting Options start Start: Need to solubilize This compound stock Prepare 10-50 mM stock in 100% DMSO start->stock dilute Dilute into aqueous buffer. Final DMSO <= 0.5% stock->dilute check_precip Precipitation? dilute->check_precip check_tox Cell Toxicity with Vehicle Control? check_precip->check_tox No lower_conc Lower Final Compound Concentration check_precip->lower_conc Yes success Proceed with Assay check_tox->success No use_cd Use Cyclodextrin (e.g., HP-β-CD) check_tox->use_cd Yes fail Re-evaluate Experiment lower_conc->dilute use_cd->dilute use_cd->fail If still toxic

References

method for quenching excess bromine in 2,6-Dibromo-4-methylphenol synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 2,6-Dibromo-4-methylphenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the common challenges encountered during this synthetic procedure, with a particular focus on the critical step of quenching excess bromine.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and workup of this compound in a question-and-answer format.

Question 1: After adding the quenching agent, my reaction mixture remains a persistent yellow or orange color. What does this indicate and what should I do?

Answer:

A persistent yellow or orange color in your organic layer after quenching is a clear indicator that unreacted bromine is still present. This can be due to a few factors:

  • Insufficient Quenching Agent: You may not have added enough of the quenching solution to react with all the excess bromine.

  • Poor Mixing: If the reaction is biphasic (e.g., an organic solvent and an aqueous quenching solution), inefficient stirring can prevent the quenching agent from coming into contact with the bromine in the organic layer.

Recommended Solutions:

  • Incremental Addition of Quenching Agent: Continue to add your quenching solution (e.g., 10% aqueous sodium bisulfite) dropwise with vigorous stirring. Observe for the disappearance of the color.

  • Enhanced Mixing: Ensure your stirring is vigorous enough to create a good emulsion between the organic and aqueous layers, maximizing the surface area for the reaction to occur.

  • Check pH: If using sodium thiosulfate in an acidic medium, the quenching can be less efficient. Consider neutralizing the mixture with a mild base like sodium bicarbonate before or during the quench.

Question 2: I observed the formation of a fine white or yellow precipitate after quenching with sodium thiosulfate. What is it and how can I remove it?

Answer:

The formation of a precipitate, often elemental sulfur, is a known issue when using sodium thiosulfate to quench bromine in acidic conditions. The acidic environment can cause the disproportionation of the thiosulfate ion.

Recommended Solutions:

  • Alternative Quenching Agent: To avoid this issue, consider using sodium sulfite (Na₂SO₃) or sodium bisulfite (NaHSO₃), which are less prone to forming sulfur precipitates.

  • pH Adjustment: If you must use sodium thiosulfate, neutralize the reaction mixture with a saturated solution of sodium bicarbonate before or during the quenching process.

  • Removal of Precipitate: If sulfur has already formed, it can often be removed by filtering the organic layer through a pad of celite or diatomaceous earth. In many cases, the sulfur will be removed during subsequent purification steps like column chromatography.

Question 3: The quenching process is highly exothermic and difficult to control. How can I manage this?

Answer:

The reaction between bromine and reducing agents is inherently exothermic. A rapid temperature increase can be a safety hazard and may lead to side reactions.

Recommended Solutions:

  • Controlled Addition: Add the quenching agent slowly, especially at the beginning when the concentration of excess bromine is highest.

  • Cooling: Immerse the reaction flask in an ice bath to dissipate the heat generated during the quench.

  • Dilution: Ensure the quenching solution is not overly concentrated. A 5-10% (w/v) solution is typically effective and helps to manage the exotherm.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the methodology and safety of quenching excess bromine in the synthesis of this compound.

Q1: What are the most common and effective quenching agents for bromine?

A1: The most common quenching agents are aqueous solutions of reducing agents that convert elemental bromine (Br₂), which is colored and organic-soluble, into colorless, water-soluble bromide ions (Br⁻). The top choices include:

  • Sodium Bisulfite (NaHSO₃): A very effective and widely used quenching agent. It reacts with bromine in a 1:1 molar ratio.

  • Sodium Thiosulfate (Na₂S₂O₃): Also highly effective, reacting with bromine in a 2:1 molar ratio (thiosulfate to bromine). However, it can form elemental sulfur in acidic conditions.

  • Sodium Sulfite (Na₂SO₃): A good alternative to sodium thiosulfate, as it is less likely to produce sulfur precipitates.

Q2: How do I choose the best quenching agent for my specific reaction?

A2: The choice of quenching agent depends on several factors:

  • Product Stability: Ensure your product, this compound, is stable under the quenching conditions. For instance, if your product were sensitive to acid, using an acidic quenching solution like sodium bisulfite might not be ideal without subsequent neutralization.

  • Reaction pH: If your reaction is conducted in an acidic solvent like acetic acid, using sodium bisulfite or sodium sulfite is often preferred to avoid the formation of sulfur that can occur with sodium thiosulfate.

  • Work-up Procedure: All the common quenching agents result in inorganic salts that are easily removed with an aqueous wash.

Here is a decision-making workflow to help you choose the appropriate quenching agent:

G start Start: Excess Bromine to Quench acidic_check Is the reaction medium acidic? start->acidic_check thiosulfate_issue Potential for sulfur precipitate with Na2S2O3 acidic_check->thiosulfate_issue Yes use_thiosulfate Use Sodium Thiosulfate (Na2S2O3) acidic_check->use_thiosulfate No use_bisulfite Use Sodium Bisulfite (NaHSO3) or Sodium Sulfite (Na2SO3) thiosulfate_issue->use_bisulfite neutralize_first Consider neutralizing with NaHCO3 before or during quench thiosulfate_issue->neutralize_first end_process Proceed to aqueous workup use_bisulfite->end_process use_thiosulfate->end_process neutralize_first->use_thiosulfate

Caption: Decision tree for selecting a quenching agent.

Q3: What are the critical safety precautions when working with bromine?

A3: Bromine is a highly toxic, corrosive, and volatile substance that must be handled with extreme care.[1]

  • Ventilation: Always handle bromine in a certified chemical fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical splash goggles, a face shield, a lab coat, and chemical-resistant gloves (fluorinated rubber gloves are recommended for handling pure bromine; nitrile or neoprene gloves can be used for aqueous bromine solutions).

  • Spill Kit: Have a bromine spill kit readily available. This should include a neutralizing agent like a saturated solution of sodium thiosulfate or sodium bisulfite.

  • Emergency Plan: Be familiar with your institution's emergency procedures for chemical exposures. In case of skin contact, immediately flush the affected area with copious amounts of water and then apply a solution of sodium thiosulfate. Seek immediate medical attention.

Quantitative Data on Common Bromine Quenching Agents

Quenching AgentChemical FormulaTypical ConcentrationStoichiometry (Quencher:Br₂)Notes
Sodium BisulfiteNaHSO₃5-10% (w/v) aqueous solution1:1Effective and does not typically form sulfur. Generates SO₂ gas.
Sodium ThiosulfateNa₂S₂O₃5-10% (w/v) aqueous solution2:1Very effective, but can form elemental sulfur in acidic conditions.
Sodium SulfiteNa₂SO₃5-10% (w/v) aqueous solution1:1Good alternative to thiosulfate to avoid sulfur precipitation.

Experimental Protocol: Synthesis of this compound

This protocol is a synthesized method based on established procedures for the bromination of phenols.

Materials:

  • 4-methylphenol (p-cresol)

  • Glacial Acetic Acid

  • Bromine

  • 10% (w/v) Aqueous Sodium Bisulfite Solution

  • Saturated Aqueous Sodium Bicarbonate Solution

  • Saturated Aqueous Sodium Chloride Solution (Brine)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Diethyl Ether or Dichloromethane

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 4-methylphenol (1 equivalent) in glacial acetic acid. Cool the flask in an ice bath.

  • Bromine Addition: In the dropping funnel, prepare a solution of bromine (2.1 equivalents) in glacial acetic acid. Add the bromine solution dropwise to the stirred solution of 4-methylphenol over a period of 1-2 hours, maintaining the internal temperature below 10°C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for an additional 2-3 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) to confirm the consumption of the starting material.

  • Quenching: Cool the reaction mixture in an ice bath. Slowly and carefully add the 10% aqueous sodium bisulfite solution dropwise with vigorous stirring. Continue the addition until the red-brown color of the excess bromine is completely discharged, and the solution becomes pale yellow.

  • Work-up:

    • Transfer the reaction mixture to a separatory funnel.

    • Add diethyl ether or dichloromethane to extract the product.

    • Carefully add saturated aqueous sodium bicarbonate solution to neutralize the acetic acid. Be cautious of gas evolution (CO₂).

    • Separate the organic layer.

    • Wash the organic layer sequentially with water and then brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter to remove the drying agent.

  • Purification:

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

    • The crude this compound can be further purified by recrystallization from a suitable solvent (e.g., hexanes) or by column chromatography on silica gel.

Caption: Experimental workflow for the synthesis of this compound.

References

identifying and characterizing byproducts in 2,6-Dibromo-4-methylphenol synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2,6-Dibromo-4-methylphenol. It provides in-depth troubleshooting advice, frequently asked questions, and validated analytical protocols to help identify and characterize byproducts, ensuring the purity and quality of your target compound.

Introduction

The synthesis of this compound, a key intermediate in the development of pharmaceuticals and other specialty chemicals, is primarily achieved through the electrophilic bromination of 4-methylphenol (p-cresol). The strong activating and ortho, para-directing nature of the hydroxyl and methyl groups makes the positions ortho to the hydroxyl group highly susceptible to bromination.[1][2] However, this high reactivity can also lead to a variety of byproducts through incomplete reactions, over-bromination, or undesired side reactions. Rigorous identification and characterization of these impurities are critical for process optimization, quality control, and regulatory compliance.

Frequently Asked Questions (FAQs)

Q1: My reaction yields a significant amount of a mono-brominated species. How can I improve the yield of the desired di-bromo product?

A: This indicates an incomplete reaction. Potential causes include insufficient brominating agent, short reaction time, or low reaction temperature. Consider increasing the molar equivalents of bromine (e.g., from 2.0 to 2.1-2.2 equivalents) to ensure complete conversion. You can also try extending the reaction time or moderately increasing the temperature while carefully monitoring the reaction profile to avoid over-bromination. Several synthesis procedures suggest that controlling the addition rate of bromine is crucial.[3]

Q2: I am observing a byproduct with a mass corresponding to a tri-brominated compound. What is it and how can I avoid it?

A: This is likely an over-bromination product, such as 2,3,6-Tribromo-4-methylphenol. The high activation of the phenol ring can lead to the substitution of a third bromine atom.[4] This is often exacerbated by using a large excess of the brominating agent, elevated temperatures, or highly polar solvents that facilitate the electrophilic substitution.[5][6] To mitigate this, use a precise stoichiometry of the brominating agent and maintain a lower reaction temperature. Using a non-polar solvent like dichloromethane or chloroform can also help control the reactivity.[7]

Q3: My final product shows broad or unexpected peaks in the ¹H NMR spectrum. What could be the cause?

A: This could be due to a mixture of positional isomers or residual acidic impurities (like HBr) from the reaction. Isomeric byproducts can arise from rearrangement reactions, particularly under strongly acidic conditions which may involve bromodienone intermediates.[4][8] A thorough aqueous workup, including a wash with a mild base (e.g., sodium bicarbonate solution), is essential to remove acidic residue. If isomers are present, purification by column chromatography or recrystallization is necessary.

Q4: Which analytical technique is best for baseline separation of my product and its brominated byproducts?

A: Reversed-phase High-Performance Liquid Chromatography (HPLC) is the most effective technique for separating brominated phenols. A C8 or C18 column with a gradient elution using a mobile phase of acetonitrile and water, often with an acid modifier like trifluoroacetic acid (TFA), provides excellent resolution for these closely related compounds.[9][10]

Byproduct Formation and Identification Workflow

The following diagram illustrates the general workflow for tackling purity issues in the synthesis of this compound.

G start_node start_node process_node process_node decision_node decision_node analysis_node analysis_node result_node result_node end_node end_node A Synthesis of 2,6-Dibromo- 4-methylphenol B Initial Purity Check (TLC, GC-MS, or HPLC) A->B C Purity > 98%? B->C D Isolate Impurities (Prep-HPLC or Column Chromatography) C->D No H Final Product C->H Yes E Structural Elucidation (NMR, MS, FT-IR) D->E F Identify Byproduct (e.g., Mono-bromo, Tri-bromo, Isomers) E->F G Optimize Reaction Conditions (Stoichiometry, Temp., Solvent) F->G G->A Re-run Synthesis

Caption: Workflow for Byproduct Identification and Process Optimization.

Troubleshooting Guide

Observed IssuePotential Cause(s)Recommended Action(s)
Low yield of desired product with significant starting material remaining. Incomplete reaction due to: • Insufficient brominating agent • Low temperature • Short reaction time• Increase stoichiometry of brominating agent slightly (e.g., 2.1 eq). • Monitor the reaction by TLC or HPLC until the starting material is consumed. • Consider a marginal increase in reaction temperature.
Presence of a major peak corresponding to 2-Bromo-4-methylphenol. Incomplete reaction (under-bromination). This is the primary intermediate.[11]• Increase the equivalents of bromine. • Extend the reaction time at the current temperature. • Ensure efficient stirring to maintain a homogenous reaction mixture.
Detection of a tri-brominated species (MW ~345 g/mol ). Over-bromination due to: • Excess brominating agent • High reaction temperature • Use of a highly polar solvent (e.g., water, acetic acid).[5][12]• Use no more than 2.0-2.1 equivalents of the brominating agent. • Maintain a low temperature (e.g., 0-5 °C) during bromine addition. • Switch to a less polar solvent, such as chloroform or dichloromethane.[7]
Multiple spots on TLC or peaks in HPLC with the same mass. Presence of positional isomers (e.g., 2,5-Dibromo-4-methylphenol) or rearrangement products.[4]• Purify the crude product using flash column chromatography or recrystallization. • Confirm the structure of the main product and impurities using ¹H and ¹³C NMR. • Avoid strongly acidic conditions that may promote rearrangement.
Poorly resolved peaks in chromatographic analysis. Inadequate analytical method.• Optimize the HPLC or GC method. For HPLC, adjust the gradient slope, mobile phase composition, or switch to a different column chemistry (e.g., C8).[10][13] • For GC, optimize the temperature ramp.

Common Byproducts and Their Characterization

The synthesis of this compound proceeds via the electrophilic aromatic substitution of p-cresol. The primary reaction pathway and potential side reactions are illustrated below.

G reactant reactant intermediate intermediate product product byproduct byproduct pCresol 4-Methylphenol (p-Cresol) Br2_1 + Br2 Intermediate 2-Bromo-4-methylphenol (Intermediate/Byproduct) Br2_1->Intermediate Br2_2 + Br2 Product This compound (Desired Product) Br2_2->Product Br2_3 + Excess Br2 OverBrom 2,3,6-Tribromo-4-methylphenol (Over-bromination Byproduct) Br2_3->OverBrom Side Reaction

Caption: Reaction pathway showing byproduct formation.

CompoundMolecular FormulaMolecular Weight ( g/mol )Key ¹H NMR Signals (CDCl₃, δ ppm)Key Mass Spec Fragment (m/z)
4-Methylphenol (p-Cresol) C₇H₈O108.14~2.3 (s, 3H, -CH₃), ~6.7-7.1 (m, 4H, Ar-H)108, 107, 77
2-Bromo-4-methylphenol C₇H₇BrO187.04~2.3 (s, 3H, -CH₃), ~6.8-7.3 (m, 3H, Ar-H)188/186, 107, 77
This compound C₇H₆Br₂O265.93~2.3 (s, 3H, -CH₃), ~5.7 (s, 1H, -OH), ~7.3 (s, 2H, Ar-H)[14]268/266/264, 187/185, 106
2,3,6-Tribromo-4-methylphenol C₇H₅Br₃O344.83~2.4 (s, 3H, -CH₃), ~7.6 (s, 1H, Ar-H)348/346/344/342, 267/265/263

Analytical Protocols

Protocol 1: HPLC Method for Separation of Brominated Phenols

This protocol is adapted from established methods for separating bromophenol congeners.[10][15]

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).

  • Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).

  • Gradient Program:

    • Start with 40% B.

    • Linear gradient to 95% B over 20 minutes.

    • Hold at 95% B for 5 minutes.

    • Return to 40% B over 1 minute and equilibrate for 4 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 280 nm.

  • Sample Preparation: Dissolve a small amount of the crude reaction mixture in the initial mobile phase composition and filter through a 0.45 µm syringe filter.

Protocol 2: GC-MS for Volatile Impurity Identification
  • Instrumentation: Gas chromatograph coupled to a Mass Spectrometer.

  • Column: Standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp to 280 °C at 15 °C/min.

    • Hold at 280 °C for 5 minutes.

  • Injector Temperature: 250 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Scan Range: 40-450 m/z.

  • Sample Preparation: Dissolve the crude sample in a suitable solvent like dichloromethane or ethyl acetate. Derivatization with a silylating agent (e.g., BSTFA) can improve peak shape and volatility but is often not necessary for these compounds.

Protocol 3: NMR Sample Preparation and Analysis
  • Sample Preparation: Dissolve 10-20 mg of the purified product or isolated byproduct in ~0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • ¹H NMR Acquisition:

    • Acquire a standard proton spectrum.

    • Expected chemical shifts for the desired product, this compound, in CDCl₃ are approximately δ 7.3 (singlet, 2H) for the aromatic protons and δ 2.3 (singlet, 3H) for the methyl protons.[14] The hydroxyl proton may be a broad singlet around δ 5.7.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • This will help confirm the substitution pattern by observing the number of unique carbon signals and their chemical shifts.

  • Data Interpretation: Compare the obtained spectra with reference data or use predictive software to confirm the structures of the main product and any isolated impurities.

References

Validation & Comparative

A Comparative Guide to the Antioxidant Activity of Bromophenols: Evaluating 2,6-Dibromo-4-methylphenol in Context

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Phenolic Antioxidants in Research

Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the ability of a biological system to detoxify these reactive intermediates, is implicated in a multitude of pathological conditions, including neurodegenerative diseases, cancer, and inflammatory disorders. Antioxidants, molecules capable of inhibiting the oxidation of other molecules, are crucial in mitigating this damage. Phenolic compounds, in particular, are a well-established class of antioxidants, and among them, bromophenols have garnered significant interest.[1][2][3]

Predominantly found as secondary metabolites in marine algae, bromophenols exhibit a wide range of biological activities, including potent antioxidant effects.[1][4][5] Their unique chemical structures, featuring one or more bromine atoms on a phenolic ring, modulate their electronic and lipophilic properties, which can enhance their interaction with biological targets and improve their bioavailability.[2][4]

This guide provides an in-depth comparative analysis of the antioxidant potential of 2,6-Dibromo-4-methylphenol against other bromophenols. While comprehensive experimental data on this compound itself is limited in publicly accessible literature, this guide will leverage established structure-activity relationships (SAR) and available data from analogous compounds to provide a scientifically grounded evaluation for researchers, scientists, and drug development professionals.

Structure-Activity Relationships: Key Determinants of Antioxidant Efficacy

The antioxidant capacity of bromophenols is not uniform; it is intricately linked to their molecular architecture. Understanding these structure-activity relationships is fundamental to predicting and interpreting their efficacy.

  • The Role of the Hydroxyl Group: The phenolic hydroxyl (-OH) group is the cornerstone of the antioxidant activity of these molecules. It can donate a hydrogen atom to a free radical, thereby neutralizing it and forming a more stable phenoxyl radical. The stability of this resulting radical is key to the compound's effectiveness. It is widely accepted that the presence and availability of this hydroxyl group are critical for free radical scavenging.[1]

  • Impact of Bromine Substitution: The number and position of bromine atoms on the phenolic ring significantly influence antioxidant activity.

    • Electronic Effects: Bromine is an electron-withdrawing group, which can impact the bond dissociation enthalpy (BDE) of the O-H bond. A lower BDE facilitates easier hydrogen atom donation.

    • Steric Hindrance: Bromine atoms positioned ortho to the hydroxyl group (as in this compound) can provide steric hindrance. This can have a dual effect: it may hinder the approach of a large radical to the hydroxyl group, but it can also increase the stability of the resulting phenoxyl radical, preventing it from participating in further pro-oxidant reactions.

    • Lipophilicity: Halogenation, including bromination, increases the lipophilicity of a molecule.[2][4] This can enhance its ability to penetrate cellular membranes and act within lipid environments, which is crucial for protecting against lipid peroxidation.[4]

  • Influence of Other Substituents: The presence of other functional groups, such as alkyl groups (e.g., the methyl group in this compound), can also modulate activity through electronic and steric effects.

Theoretical studies using density functional theory (DFT) have further elucidated these mechanisms, identifying formal hydrogen transfer as a key antiradical pathway in lipid media.[6] These studies confirm that the position of bromine atoms significantly influences activity, especially in phenols with a single hydroxyl group.[6]

Quantitative Comparison of Antioxidant Activity

The antioxidant efficacy of bromophenols is typically quantified using various in vitro assays. The most common are the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. The results are often expressed as the half-maximal inhibitory concentration (IC50), where a lower value signifies higher antioxidant activity.

The following table summarizes experimental data for several bromophenols from various studies to provide a comparative landscape.

CompoundDPPH Radical Scavenging (IC50)ABTS Radical Scavenging (IC50)Reference(s)
Reference Standards
Butylated hydroxytoluene (BHT)4.12 µg/mL-[7]
Butylated hydroxyanisole (BHA)11.17 µg/mL-[7]
Trolox11.75 µg/mL-[7]
α-Tocopherol23.89 µg/mL-[7]
Bromophenols
2-(2,3-dibromo-4,5-dihydroxyphenyl)acetic acid6.41 µg/mL (19.84 µM)-[7][8]
bis(2,3,6-tribromo-4,5-dihydroxybenzyl) ether14.5 µg/mL-[9]
2,4,6-Tribromophenol (TBP)Generally shows activity, but specific IC50 values vary.-[10][11]
2-Bromophenol--[12]
4-Bromophenol--[12]
This compoundData not readily available in cited literatureData not readily available in cited literature

Analysis and Positioning of this compound:

The data clearly indicates that bromophenols with multiple hydroxyl groups, particularly those in a catechol (1,2-dihydroxy) arrangement, exhibit potent antioxidant activity, often comparable to or exceeding that of standard antioxidants like BHA and Trolox.[7][13] For instance, 2-(2,3-dibromo-4,5-dihydroxyphenyl)acetic acid shows a strong DPPH scavenging capacity with an IC50 of 6.41 µg/mL.[7]

For This compound , we must infer its potential activity based on its structure:

  • It possesses a single hydroxyl group, which suggests it will be less potent than polyhydroxylated bromophenols.

  • The two bromine atoms at positions 2 and 6 create significant steric hindrance around the hydroxyl group. This could potentially lower its radical scavenging rate compared to less hindered phenols.

  • The methyl group at the para position is an electron-donating group, which generally enhances antioxidant activity by stabilizing the phenoxyl radical.

Therefore, it is plausible to hypothesize that this compound would exhibit moderate antioxidant activity. Its efficacy would likely be lower than dihydroxylated bromophenols but could be comparable to other monohydroxylated phenols like BHT. Direct experimental validation is necessary to confirm this positioning.

Mechanisms of Antioxidant Action

Beyond direct radical scavenging, some bromophenols exert their protective effects by modulating endogenous antioxidant defense systems. A key pathway involved is the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][8]

Under normal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Keap1. Upon exposure to oxidative stress or chemical inducers (including certain bromophenols), Nrf2 dissociates from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of various genes, leading to the transcription of a suite of cytoprotective proteins, including antioxidant enzymes like heme oxygenase-1 (HO-1).[1][8]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2_Keap1 Nrf2-Keap1 Complex Nrf2 Nrf2 Nrf2_Keap1->Nrf2 Dissociation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Keap1 Keap1 ARE ARE (Antioxidant Response Element) Transcription Gene Transcription ARE->Transcription Nrf2_n->ARE Binds Proteins Antioxidant Proteins (e.g., HO-1) Transcription->Proteins Inducers Oxidative Stress (e.g., Bromophenols) Proteins->Inducers Neutralizes Inducers->Nrf2_Keap1 Induces

Caption: The Nrf2 signaling pathway for antioxidant response.

Experimental Protocols: A Guide to Practice

To ensure data integrity and reproducibility, standardized protocols are essential. Below is a detailed methodology for the widely used DPPH radical scavenging assay.

Protocol: DPPH Radical Scavenging Assay

This protocol measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, resulting in a color change from purple to yellow that is measured spectrophotometrically.[14][15][16]

1. Reagent Preparation:

  • DPPH Solution (0.1 mM): Accurately weigh 3.94 mg of DPPH (2,2-diphenyl-1-picrylhydrazyl) and dissolve it in 100 mL of methanol (spectrophotometric grade). Store this solution in an amber bottle and in the dark at 4°C.
  • Test Compound Stock Solution: Prepare a stock solution of the bromophenol (e.g., 1 mg/mL) in methanol.
  • Positive Control: Prepare a stock solution of a standard antioxidant like ascorbic acid or Trolox (e.g., 1 mg/mL) in methanol.

2. Assay Procedure:

  • Serial Dilutions: Prepare a series of dilutions of the test compound and the positive control from their respective stock solutions in methanol to obtain a range of concentrations.
  • Reaction Setup (96-well plate):
  • To appropriate wells, add 100 µL of each dilution of the test compound or positive control.
  • For the blank, add 100 µL of methanol.
  • Initiate Reaction: Add 100 µL of the 0.1 mM DPPH solution to all wells.
  • Incubation: Mix gently and incubate the plate in the dark at room temperature for 30 minutes. The incubation time is a critical parameter and should be kept consistent across all experiments.
  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

3. Data Analysis and Calculation:

  • Calculate the percentage of radical scavenging activity (% Inhibition) for each concentration using the following formula: % Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] x 100 Where:
  • Abs_blank is the absorbance of the DPPH solution without the sample (methanol + DPPH).
  • Abs_sample is the absorbance of the DPPH solution with the test compound.
  • IC50 Determination: Plot the % Inhibition against the concentration of the test compound. The IC50 value is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals and can be determined by interpolation from the graph.

A[label="Prepare Reagents\n(DPPH, Samples, Control)"]; B[label="Perform Serial Dilutions\nof Samples & Control"]; C [label="Add Dilutions to\n96-Well Plate (100 µL)"]; D [label="Add DPPH Solution\nto all wells (100 µL)"]; E [label="Incubate in Dark\n(30 min, RT)"]; F [label="Measure Absorbance\nat 517 nm"]; G [label="Calculate % Inhibition"]; H [label="Plot Curve & Determine\nIC50 Value", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"];

A -> B -> C -> D -> E -> F -> G -> H; }

Caption: Standard workflow for the DPPH antioxidant assay.

Conclusion and Future Directions

The available evidence strongly supports that bromophenols are a promising class of antioxidants. Their efficacy is profoundly influenced by their chemical structure, with the number and arrangement of hydroxyl groups being the primary determinants of potent radical scavenging activity. Polyhydroxylated bromophenols, particularly those with a catechol moiety, consistently demonstrate superior performance in in vitro assays.

Based on established structure-activity relationships, This compound is predicted to be a moderately effective antioxidant. The presence of a single hydroxyl group, sterically hindered by two ortho-bromine atoms, likely places its activity below that of dihydroxy-bromophenols, though its para-methyl group may offer some stabilizing benefit to the resulting phenoxyl radical.

This guide underscores a critical knowledge gap: the need for direct, quantitative experimental evaluation of this compound and other simple bromophenols. Such studies are essential to validate the predictions derived from SAR and to build a more complete and accurate comparative database. Future research should focus on performing standardized DPPH, ABTS, and cellular antioxidant assays (such as CAA) to definitively characterize the antioxidant profile of these fundamental bromophenol structures.

References

A Comparative Efficacy Analysis: 2,6-Dibromo-4-methylphenol versus Parabens as Antimicrobial Preservatives

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a detailed comparative analysis of the antimicrobial efficacy of the brominated phenol derivative, 2,6-Dibromo-4-methylphenol, and the widely used paraben class of preservatives. As the demand for novel and effective antimicrobial agents continues to grow, a thorough understanding of the relative performance of alternative compounds against established standards is crucial for informed decision-making in formulation development. This document synthesizes available scientific data, outlines the mechanistic underpinnings of their antimicrobial action, and provides detailed experimental protocols for the direct evaluation of these compounds.

Introduction: The Imperative for Effective Preservation

The microbiological integrity of pharmaceutical, cosmetic, and personal care products is paramount to their safety and efficacy. Microbial contamination can lead to product spoilage, loss of therapeutic activity, and, most critically, pose a significant risk of infection to the consumer. Antimicrobial preservatives are therefore essential excipients in many formulations.

Parabens (esters of p-hydroxybenzoic acid) have long been the gold standard in preservation due to their broad-spectrum activity, efficacy over a wide pH range, and extensive history of use. However, ongoing scientific and public discourse regarding their potential for endocrine disruption has spurred research into alternative preservative systems.

Among the potential alternatives are halogenated phenols, a class of compounds known for their antimicrobial properties. This compound, a member of this class, is recognized for its broad-spectrum activity against bacteria and fungi.[1] This guide aims to provide a comparative framework for evaluating the antimicrobial efficacy of this compound relative to the well-established parabens.

Mechanisms of Antimicrobial Action

The efficacy of any antimicrobial agent is rooted in its ability to interfere with essential microbial structures or metabolic processes.

This compound and Brominated Phenols

While specific mechanistic studies on this compound are not extensively available in the reviewed literature, the antimicrobial action of phenolic compounds, in general, is attributed to several mechanisms. It is proposed that these compounds cause membrane damage by disrupting the proton motive force, leading to the leakage of intracellular constituents and ultimately cell death. The presence of bromine atoms on the phenolic ring is thought to enhance this activity by increasing the lipophilicity of the molecule, thereby facilitating its partitioning into the microbial cell membrane.

Parabens

The antimicrobial mechanism of parabens is multifaceted and not entirely elucidated. It is widely believed that they disrupt microbial cell membrane transport processes. Additionally, there is evidence to suggest that parabens can inhibit the synthesis of DNA and RNA, as well as interfere with key enzymes essential for microbial metabolism. The antimicrobial potency of parabens generally increases with the length of the alkyl chain (butylparaben > propylparaben > ethylparaben > methylparaben), which is attributed to their increased lipophilicity and enhanced ability to penetrate the microbial cell membrane.

Comparative Antimicrobial Efficacy: A Data-Driven Assessment

A direct comparison of antimicrobial efficacy relies on quantitative data from standardized in vitro tests, primarily the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

This compound and Related Brominated Phenols
Parabens

The antimicrobial efficacy of parabens is well-documented. Their activity is broad-spectrum, though they are generally more effective against fungi and Gram-positive bacteria than Gram-negative bacteria. The MIC values for common parabens vary depending on the specific paraben, the target microorganism, and the test conditions.

Microorganism Methylparaben (µg/mL) Propylparaben (µg/mL) Butylparaben (µg/mL)
Staphylococcus aureus1000 - 8000250 - 2000125 - 1000
Escherichia coli1000 - 4000500 - 2000250 - 1000
Pseudomonas aeruginosa>10000>10000>10000
Candida albicans500 - 4000125 - 100060 - 500

Note: These are general MIC ranges compiled from various sources and can vary based on specific strains and testing methodologies.

Experimental Protocols for Efficacy Determination

To facilitate a direct and robust comparison, standardized and validated experimental protocols are essential. The following sections detail the methodologies for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

Minimum Inhibitory Concentration (MIC) Testing: Broth Microdilution Method

The broth microdilution method is a widely accepted technique for determining the MIC of an antimicrobial agent.

Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that inhibits the visible growth of the microorganism after a defined incubation period.

Step-by-Step Protocol:

  • Preparation of Antimicrobial Stock Solutions:

    • Accurately weigh the antimicrobial agent (this compound or paraben) and dissolve it in a suitable solvent (e.g., dimethyl sulfoxide, ethanol) to create a high-concentration stock solution. The solvent should not interfere with microbial growth at the final concentration used in the assay.

    • Sterilize the stock solution by filtration through a 0.22 µm filter.

  • Preparation of Microbial Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline or broth and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Further dilute the standardized suspension in the appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve the final desired inoculum concentration (typically 5 x 10⁵ CFU/mL).

  • Microtiter Plate Setup:

    • Dispense 50 µL of sterile broth into each well of a 96-well microtiter plate.

    • Add 50 µL of the antimicrobial stock solution (at 2x the highest desired final concentration) to the first well of each test row.

    • Perform two-fold serial dilutions by transferring 50 µL from the first well to the second, mixing, and continuing this process across the plate. Discard 50 µL from the last well in the dilution series.

    • This will result in wells with decreasing concentrations of the antimicrobial agent.

    • Include a positive control (broth with inoculum, no antimicrobial) and a negative control (broth only) on each plate.

  • Inoculation:

    • Inoculate each well (except the negative control) with 50 µL of the prepared microbial inoculum.

  • Incubation:

    • Seal the plate to prevent evaporation and incubate at the appropriate temperature and duration for the test microorganism (e.g., 35 ± 2°C for 16-20 hours for most bacteria).

  • Reading and Interpretation:

    • After incubation, visually inspect the plates for turbidity (an indicator of microbial growth).

    • The MIC is the lowest concentration of the antimicrobial agent in a well that remains clear (no visible growth).

Diagram of MIC Testing Workflow:

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading A Prepare Antimicrobial Stock Solution B Prepare Microbial Inoculum (0.5 McFarland) C Serial Dilution in 96-Well Plate A->C D Inoculate Wells B->D C->D E Incubate Plate D->E F Read MIC Value (Lowest concentration with no growth) E->F

Caption: Workflow for Broth Microdilution MIC Testing.

Minimum Bactericidal Concentration (MBC) Testing

The MBC test is performed as a follow-up to the MIC test to determine the concentration of an antimicrobial agent that results in microbial death.

Principle: Aliquots from the clear wells of the MIC test (at and above the MIC) are subcultured onto an agar medium that does not contain the antimicrobial agent. The MBC is the lowest concentration of the agent that prevents the growth of the subcultured microorganisms.

Step-by-Step Protocol:

  • Following MIC Determination:

    • Select the microtiter plate from the MIC test.

  • Subculturing:

    • From each well that showed no visible growth (the MIC well and wells with higher concentrations), aspirate a small, defined volume (e.g., 10 µL) of the broth.

    • Spot-inoculate the aliquot onto a quadrant of a suitable agar plate (e.g., Tryptic Soy Agar for bacteria, Sabouraud Dextrose Agar for fungi).

  • Incubation:

    • Incubate the agar plates under the same conditions as the initial MIC incubation.

  • Reading and Interpretation:

    • After incubation, examine the agar plates for the presence of colonies.

    • The MBC is the lowest concentration of the antimicrobial agent from the MIC test that results in a significant reduction (typically ≥99.9%) in the number of colonies compared to the initial inoculum count.

Diagram of MBC Testing Workflow:

MBC_Workflow MIC Completed MIC Test Plate Subculture Subculture from clear wells (MIC and higher concentrations) onto agar plates MIC->Subculture Incubate Incubate Agar Plates Subculture->Incubate Read Read MBC Value (Lowest concentration with no colony growth) Incubate->Read

Caption: Workflow for MBC Determination following MIC Testing.

Structure-Activity Relationships

Chemical_Structures cluster_dibromo This compound cluster_parabens Parabens (General Structure) Dibromo Paraben

Caption: Chemical structures of this compound and the general structure of parabens.

The antimicrobial activity of both classes of compounds is intrinsically linked to their chemical structures. For this compound, the phenolic hydroxyl group is critical for its activity, and the two bromine atoms in the ortho positions, along with the methyl group in the para position, modulate its lipophilicity and electronic properties, which in turn influence its antimicrobial potency.

In the case of parabens, the ester linkage to the p-hydroxybenzoic acid core is the defining feature. As previously mentioned, the length of the alkyl chain (R group) is a key determinant of efficacy, with longer chains generally correlating with lower MIC values.

Conclusion and Future Perspectives

Parabens have a long-standing and well-documented history of effective broad-spectrum antimicrobial preservation. Their performance characteristics are well understood, providing a reliable benchmark for the evaluation of new preservative systems.

While specific quantitative data for this compound is not extensively available, the known antimicrobial properties of brominated phenols suggest that it holds promise as an effective antimicrobial agent.[1][2] The data from related compounds indicate the potential for high potency, possibly exceeding that of some parabens against certain microorganisms.

For drug development professionals and researchers, the key takeaway is the necessity of direct, head-to-head comparative studies using the standardized protocols outlined in this guide. Such studies are essential to definitively establish the antimicrobial efficacy of this compound relative to parabens and to determine its suitability as a preservative in various formulations. Future research should focus on generating robust MIC and MBC data for this compound against a comprehensive panel of bacteria and fungi, including common spoilage organisms and clinically relevant pathogens.

References

A Comparative Toxicological Assessment: 2,6-Dibromo-4-methylphenol versus 2,4,6-Tribromophenol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brominated phenols are a class of compounds utilized in a wide array of industrial applications, from flame retardants and pesticides to preservatives.[1][2] Their prevalence has led to their detection in various environmental matrices and even in human tissues, raising concerns about their potential toxicological effects.[2] Understanding the nuanced differences in the toxicity profiles of closely related brominated phenols is paramount for accurate risk assessment and the development of safer alternatives. This guide provides a detailed comparative analysis of the toxicological profiles of two such compounds: 2,6-Dibromo-4-methylphenol and 2,4,6-tribromophenol.

The selection of these two compounds for comparison is based on their structural similarities and differences. Both are substituted phenols, but 2,4,6-tribromophenol has a higher degree of bromination. The presence of a methyl group in this compound also introduces a key structural variation. These differences are expected to influence their physicochemical properties and, consequently, their toxicological profiles. This guide will delve into a comparative analysis of their acute toxicity, genotoxicity, and endocrine-disrupting potential, supported by available experimental data.

Chemical Structures and Properties

A fundamental aspect of understanding the comparative toxicity of these compounds lies in their molecular structures.

FeatureThis compound2,4,6-Tribromophenol
CAS Number 2432-14-6[3]118-79-6
Molecular Formula C₇H₆Br₂O[3]C₆H₃Br₃O
Molecular Weight 265.93 g/mol 330.8 g/mol
Structure A phenol ring with bromine atoms at positions 2 and 6, and a methyl group at position 4.[3]A phenol ring with bromine atoms at positions 2, 4, and 6.
Appearance White to off-white crystalline powder.[3]White to slightly brown powder.

The additional bromine atom in 2,4,6-tribromophenol significantly increases its molecular weight and is likely to enhance its lipophilicity, which can influence its bioaccumulation and interaction with biological membranes.

Comparative Acute Toxicity

Acute toxicity studies are crucial for determining the immediate adverse effects of a substance following a single or short-term exposure.

Mammalian Toxicity

For 2,4,6-tribromophenol , the acute oral LD50 in rats has been determined to be 1,486 mg/kg of body weight. The acute dermal LD50 in rats is greater than 2,000 mg/kg, and the acute inhalation LC50 in rats is greater than 50,000 mg/m³. This compound is considered irritating to the eyes and a sensitizer in guinea pigs, but not a skin irritant.

Aquatic Toxicity

A comparative study on the acute toxicity of several bromophenols to the alga Scenedesmus quadricauda and the crustacean Daphnia magna provides valuable insights. While this study used 2,6-dibromophenol, its structural similarity to this compound allows for a reasonable comparison. The results indicate a clear trend: toxicity increases with the number of bromine atoms.[1][5]

OrganismTest Endpoint2,6-Dibromophenol (EC50)2,4,6-Tribromophenol (EC50)
Daphnia magna48-hour immobilization2.78 mg/L[2]1.57 mg/L[2]

These findings suggest that 2,4,6-tribromophenol is more acutely toxic to aquatic organisms than its dibrominated counterpart .[1] This is a critical consideration for environmental risk assessment.

Comparative Genotoxicity

Genotoxicity assays are employed to assess a chemical's potential to damage genetic material (DNA), which can lead to mutations and potentially cancer.

For 2,4,6-tribromophenol , the genotoxicity profile is mixed. It has tested negative in in vitro gene mutation studies in bacteria (Ames test). However, it has shown a positive result in an in vitro chromosomal aberration test, both with and without metabolic activation. An in vivo micronucleus assay in mice was negative. This suggests that while it may not be a point mutagen, it could have clastogenic (chromosome-damaging) potential.

Unfortunately, there is a significant lack of publicly available data on the genotoxicity of This compound . Without specific Ames test or other genotoxicity assay results, a direct comparison is not possible. This represents a critical data gap that should be addressed in future research to fully characterize the risk profile of this compound.

Comparative Endocrine-Disrupting Potential

Endocrine-disrupting chemicals (EDCs) are substances that can interfere with the body's endocrine (hormone) system. Brominated phenols, due to their structural similarity to thyroid hormones, are of particular concern.[2][6]

2,4,6-Tribromophenol is a known endocrine disruptor.[2][6] It has been shown to interfere with the thyroid hormone system by competing with the endogenous thyroid hormone for binding to transport proteins like transthyretin.[6] Studies in mice have demonstrated that exposure to 2,4,6-TBP can lead to decreased levels of free triiodothyronine and free thyroxine in the serum.[6] It can also interfere with cellular Ca²⁺ signaling in neuroendocrine cells.[2]

Specific endocrine-disrupting data for This compound is scarce. However, the broader class of brominated phenols is recognized for its potential to interfere with endocrine signaling.[2] A study on the inhibition of human sulfotransferase isoforms, which are involved in endocrine hormone metabolism, showed that 2-substituted bromophenols exhibit significant inhibitory potential.[2] This suggests that this compound, having two bromine atoms in the ortho positions, could also possess endocrine-disrupting properties. Further investigation into its specific effects on hormone receptors and signaling pathways is warranted.

Mechanisms of Toxicity: A Comparative Overview

The toxicity of brominated phenols is influenced by several factors, including the number and position of bromine substituents. Generally, an increase in the number of bromine atoms is correlated with increased toxicity.[1] This is consistent with the higher aquatic toxicity observed for 2,4,6-tribromophenol compared to 2,6-dibromophenol.[1][5]

The mechanisms underlying the toxicity of these compounds are complex and can involve multiple pathways.

A simplified diagram illustrating the known and potential toxicological mechanisms of this compound and 2,4,6-Tribromophenol.

Experimental Protocols

To ensure the scientific integrity and reproducibility of toxicological studies, standardized and validated experimental protocols are essential.

Acute Oral Toxicity (OECD 423)

This protocol is used to determine the acute oral toxicity of a substance.

  • Animal Selection: Healthy, young adult rats of a single sex are used.

  • Dosage: A single dose of the test substance is administered by gavage. The starting dose is selected from one of four fixed levels: 5, 50, 300, or 2000 mg/kg body weight.

  • Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

  • Endpoint: The test allows for the determination of the LD50 (the dose that is lethal to 50% of the test animals).

Causality: This step-wise procedure with a small number of animals provides a statistically robust estimation of the acute lethal dose while minimizing animal use. The observation period is critical to capture delayed mortality and other toxic effects.

Bacterial Reverse Mutation Test (Ames Test - OECD 471)

This in vitro assay is widely used to assess the mutagenic potential of a chemical.

  • Tester Strains: Several strains of Salmonella typhimurium and Escherichia coli with specific mutations that render them unable to synthesize an essential amino acid (e.g., histidine) are used.

  • Exposure: The tester strains are exposed to the test substance at various concentrations, both with and without an exogenous metabolic activation system (S9 mix from rat liver).

  • Incubation: The bacteria are plated on a minimal agar medium lacking the essential amino acid.

  • Endpoint: The number of revertant colonies (colonies that have regained the ability to synthesize the amino acid due to a reverse mutation) is counted. A significant, dose-related increase in the number of revertants compared to the negative control indicates a mutagenic potential.

Causality: This self-validating system relies on the principle that mutagens can cause a reverse mutation, allowing the bacteria to grow in a selective medium. The inclusion of the S9 mix mimics mammalian metabolism, allowing for the detection of substances that become mutagenic after metabolic activation.

References

A Senior Application Scientist's Guide to the Validation of 2,6-Dibromo-4-methylphenol as an Internal Standard in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative mass spectrometry, the integrity of analytical data is paramount. The meticulous validation of bioanalytical methods, as outlined by regulatory bodies like the U.S. Food and Drug Administration (FDA), serves as the bedrock of reliable drug development and research.[1] A pivotal component of this validation is the judicious selection and rigorous assessment of an internal standard (IS). An ideal internal standard should closely mimic the physicochemical behavior of the analyte throughout sample preparation and analysis, thereby compensating for variations and ensuring accuracy and precision.[2]

This guide provides an in-depth technical evaluation of 2,6-Dibromo-4-methylphenol as a potential internal standard for the mass spectrometric analysis of small molecules. We will explore its inherent properties, present a comprehensive validation workflow, and compare its performance against established internal standards.

Profiling this compound: A Candidate for Internal Standardization

This compound (DBMP), with the chemical formula C₇H₆Br₂O, is a white to off-white crystalline solid.[3][4] Its structure, characterized by a phenol ring substituted with two bromine atoms and a methyl group, imparts specific physicochemical properties relevant to its application as an internal standard in mass spectrometry.[3][]

Key Physicochemical Properties:

PropertyValueSource
Molecular Weight 265.93 g/mol [6][7]
Melting Point 49-50 °C[4][8]
Boiling Point 140 °C at 11 mmHg[8]
LogP 3.87[3]
CAS Number 2432-14-6[3][4]

The presence of bromine atoms provides a distinct isotopic pattern that can aid in its identification and quantification. Its phenolic nature suggests it may be a suitable structural analog for analytes containing hydroxyl groups.

The Imperative of Internal Standards in Quantitative Mass Spectrometry

The core function of an internal standard is to normalize the analytical signal of a target analyte, thereby correcting for variability introduced during various stages of the analytical process.[2] These variations can stem from:

  • Sample Preparation: Inconsistencies in extraction efficiency, sample loss during transfer, and derivatization reactions.

  • Chromatographic Separation: Fluctuations in retention time and peak shape.

  • Mass Spectrometric Detection: Ion suppression or enhancement due to matrix effects, and variations in instrument response.[9][10]

The ultimate goal is to achieve a consistent analyte-to-internal standard peak area ratio across all samples, including calibration standards, quality controls (QCs), and unknown samples.

Experimental Validation of this compound as an Internal Standard

A rigorous validation process is essential to demonstrate the suitability of any compound as an internal standard. The following experimental workflow, grounded in FDA and International Council for Harmonisation (ICH) guidelines, provides a framework for assessing the performance of this compound.[1][11]

G cluster_0 Method Development & Optimization cluster_1 Validation Experiments cluster_2 Data Analysis & Acceptance Criteria A Selection of Analyte & Matrix B LC-MS/MS Method Optimization (Analyte & DBMP) A->B C Selectivity & Specificity B->C D Matrix Effect Evaluation C->D E Extraction Recovery & Process Efficiency D->E F Calibration Curve & Linearity E->F G Accuracy & Precision F->G H Stability Assessment G->H I Calculate Performance Metrics H->I J Compare Against FDA/ICH Guidelines I->J

Caption: Experimental workflow for the validation of an internal standard.

Detailed Experimental Protocols

3.1.1. Selectivity and Specificity

  • Objective: To ensure that no endogenous components in the matrix interfere with the detection of this compound or the analyte.

  • Protocol:

    • Obtain at least six different batches of the blank biological matrix (e.g., plasma, urine).

    • Process and analyze these blank samples to monitor for any interfering peaks at the retention times and mass transitions of the analyte and DBMP.

    • Spike one set of blank matrix samples with the analyte at its lower limit of quantification (LLOQ) and another set with only DBMP.

    • Analyze the spiked samples to confirm the absence of significant interference.

3.1.2. Matrix Effect Evaluation

  • Objective: To assess the potential for ion suppression or enhancement of the this compound signal by the biological matrix.[10]

  • Protocol:

    • Prepare two sets of samples:

      • Set A: DBMP spiked into the post-extracted blank matrix from at least six different sources.

      • Set B: DBMP spiked into the reconstitution solvent.

    • Analyze both sets of samples and compare the peak areas of DBMP.

    • The matrix factor (MF) is calculated as the ratio of the peak area in the presence of the matrix (Set A) to the peak area in the absence of the matrix (Set B). An MF of 1 indicates no matrix effect.

3.1.3. Extraction Recovery and Process Efficiency

  • Objective: To determine the efficiency of the extraction procedure for this compound and its ability to track the recovery of the analyte.

  • Protocol:

    • Prepare three sets of samples:

      • Set 1 (Pre-extraction spike): Blank matrix spiked with DBMP before extraction.

      • Set 2 (Post-extraction spike): Blank matrix extracted first, then spiked with DBMP.

      • Set 3 (Neat solution): DBMP in the reconstitution solvent.

    • Analyze all three sets and calculate the extraction recovery and process efficiency using the peak areas.

3.1.4. Calibration Curve and Linearity

  • Objective: To establish the linear dynamic range of the assay using this compound as the internal standard.

  • Protocol:

    • Prepare a series of calibration standards by spiking a known concentration of the analyte into the blank matrix.

    • Add a constant concentration of DBMP to all calibration standards.

    • Analyze the standards and plot the peak area ratio (analyte/DBMP) against the analyte concentration.

    • Perform a linear regression analysis to determine the linearity, slope, intercept, and correlation coefficient (r²).

3.1.5. Accuracy and Precision

  • Objective: To assess the accuracy and precision of the method when using this compound as the internal standard.[1]

  • Protocol:

    • Prepare quality control (QC) samples at a minimum of three concentration levels (low, medium, and high).

    • Analyze multiple replicates of each QC level in at least three separate analytical runs.

    • Calculate the accuracy (as % bias from the nominal concentration) and precision (as % coefficient of variation, CV).

    • Acceptance criteria are typically within ±15% for accuracy and ≤15% for precision (±20% and ≤20% for the LLOQ).[1]

3.1.6. Stability Assessment

  • Objective: To evaluate the stability of this compound under various storage and handling conditions.[11]

  • Protocol:

    • Assess the stability of DBMP in stock solutions and in the biological matrix under short-term (bench-top), long-term (frozen), and freeze-thaw conditions.

    • Analyze the stability samples against a freshly prepared calibration curve and calculate the deviation from the nominal concentration.

Comparative Analysis: this compound vs. Alternative Internal Standards

The performance of an internal standard is best understood in the context of other available options. The two most common types of internal standards are stable isotope-labeled (SIL) and structural analog internal standards.[2]

  • Stable Isotope-Labeled (SIL) Internal Standards: Considered the "gold standard," SIL-ISs have identical chemical properties and chromatographic behavior to the analyte, differing only in mass. This provides the most effective compensation for matrix effects and extraction variability.[9]

  • Structural Analog Internal Standards: These are compounds with similar chemical structures and physicochemical properties to the analyte.[2] this compound falls into this category. While generally less expensive than SIL-ISs, their ability to perfectly mimic the analyte's behavior may be limited.

Performance Comparison Table:

ParameterThis compound (Structural Analog)Stable Isotope-Labeled (SIL) IS
Chromatographic Co-elution May require optimizationGenerally co-elutes
Matrix Effect Compensation Good to excellent, dependent on structural similarityExcellent
Extraction Recovery Tracking Good to excellent, dependent on structural similarityExcellent
Cost Generally lowerHigher
Availability Readily availableMay require custom synthesis

Conclusion and Recommendations

For researchers and drug development professionals, the key takeaway is the necessity of a thorough and data-driven validation process. The choice of an internal standard is not a one-size-fits-all decision and should be based on the specific requirements of the analytical method and the nature of the analyte and matrix.

G cluster_0 Decision Pathway A Is a SIL-IS available and affordable? B Use SIL-IS A->B Yes C Evaluate Structural Analogs A->C No D Does DBMP show structural similarity to the analyte? C->D E Perform Full Validation of DBMP D->E Yes H Consider other structural analogs D->H No F Does DBMP meet acceptance criteria? E->F G Use DBMP as IS F->G Yes F->H No

Caption: Decision pathway for selecting an internal standard.

References

A Comparative Guide to the Synthetic Efficiency of Routes to 2,6-Dibromo-4-methylphenol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and chemical synthesis, the efficient production of key intermediates is paramount. 2,6-Dibromo-4-methylphenol is a valuable building block, and the selection of an optimal synthetic route can significantly impact overall yield, purity, cost-effectiveness, and environmental footprint. This guide provides a detailed comparison of the primary synthetic methodologies for obtaining this compound, offering insights into the underlying chemical principles and providing practical, experimentally-grounded protocols.

Introduction to the Synthetic Challenge

The synthesis of this compound primarily revolves around the electrophilic aromatic substitution of p-cresol. The hydroxyl group of p-cresol is a strongly activating, ortho-, para-directing group, making the aromatic ring highly susceptible to electrophilic attack. The challenge, therefore, lies not in initiating the bromination, but in controlling its selectivity to achieve the desired dibrominated product while minimizing the formation of the monobrominated intermediate (2-bromo-4-methylphenol) and other side products. This guide will explore three major approaches to address this challenge: direct bromination with molecular bromine, and the use of alternative brominating agents, namely N-Bromosuccinimide (NBS) and Pyridinium Tribromide.

At a Glance: Comparison of Synthetic Routes

ParameterRoute 1: Direct Bromination (Br₂)Route 2: N-Bromosuccinimide (NBS)Route 3: Pyridinium Tribromide
Starting Material p-Cresolp-Cresolp-Cresol
Primary Reagent Molecular Bromine (Br₂)N-BromosuccinimidePyridinium Tribromide
Typical Solvents Dichloromethane, Chloroform, Acetic AcidMethanol, Carbon TetrachlorideAcetic Acid, Methanol
Reaction Temperature Low to ambient (e.g., 0-25 °C)Room TemperatureRoom Temperature
Reported Yield Variable, can be high but selectivity is a challengeGenerally high for monobromination, requires stoichiometric control for dibromination.Good to high
Key Advantages Low reagent cost, straightforward procedure.Milder reaction conditions, easier to handle than Br₂.Solid reagent, easy to handle, good selectivity.
Key Disadvantages Hazardous (toxic, corrosive), selectivity can be difficult to control, HBr byproduct.Higher reagent cost, potential for radical side reactions.Higher reagent cost, byproduct generation.
Estimated Reagent Cost LowModerateHigh

Route 1: Direct Electrophilic Bromination with Molecular Bromine

This classical approach is the most direct method for the synthesis of this compound. The high reactivity of p-cresol towards bromine allows for the reaction to proceed readily, often without the need for a Lewis acid catalyst.

Mechanistic Insight

The reaction proceeds via a standard electrophilic aromatic substitution mechanism. The electron-donating hydroxyl group of p-cresol activates the aromatic ring, particularly at the ortho and para positions. Since the para position is blocked by a methyl group, substitution occurs at the two ortho positions. The bromine molecule becomes polarized, and the electrophilic bromine atom is attacked by the electron-rich aromatic ring, forming a resonance-stabilized carbocation intermediate (the sigma complex). Subsequent loss of a proton restores aromaticity and yields the brominated product. To achieve dibromination, a stoichiometric excess of bromine is required.

G p_cresol p-Cresol intermediate Sigma Complex p_cresol->intermediate + 2 Br₂ br2 Br₂ product This compound intermediate->product - 2 H⁺ hbr HBr intermediate->hbr releases

Caption: Electrophilic bromination of p-cresol.

Experimental Protocol

Materials:

  • p-Cresol

  • Molecular Bromine (Br₂)

  • Dichloromethane (CH₂Cl₂)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Ice bath

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve p-cresol (1 equivalent) in dichloromethane.

  • Cool the solution in an ice bath to 0-5 °C.

  • Slowly add a solution of bromine (at least 2 equivalents) in dichloromethane from the dropping funnel to the stirred p-cresol solution. Maintain the temperature below 10 °C during the addition. The reaction is exothermic.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours, or until TLC/GC analysis indicates the consumption of the starting material and the monobrominated intermediate.

  • Quench the reaction by slowly adding a saturated solution of sodium bicarbonate until the bromine color disappears and gas evolution ceases.

  • Separate the organic layer, and wash it with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Route 2: Bromination using N-Bromosuccinimide (NBS)

N-Bromosuccinimide is a versatile and safer alternative to molecular bromine for electrophilic bromination. It is a crystalline solid that is easier to handle and dose accurately.

Mechanistic Considerations

In the presence of an acid catalyst or a polar protic solvent, NBS can act as a source of electrophilic bromine. The reaction mechanism is believed to involve the protonation of the NBS carbonyl group, which increases the electrophilicity of the bromine atom. The activated p-cresol then attacks the bromine atom of the protonated NBS. For dibromination, precise stoichiometric control of NBS is crucial. The use of silica gel as a catalyst has been reported to improve selectivity for monobromination, so for dibromination, this may not be the ideal choice unless a significant excess of NBS is used.[1]

G p_cresol p-Cresol intermediate Intermediate Complex p_cresol->intermediate + NBS nbs NBS (2 equiv.) product This compound intermediate->product succinimide Succinimide intermediate->succinimide releases

Caption: Bromination of p-cresol using NBS.

Experimental Protocol

Materials:

  • p-Cresol

  • N-Bromosuccinimide (NBS)

  • Methanol or Carbon Tetrachloride

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve p-cresol (1 equivalent) in methanol or carbon tetrachloride in a round-bottom flask equipped with a magnetic stirrer.

  • Add N-bromosuccinimide (at least 2 equivalents) portion-wise to the solution at room temperature.

  • Stir the reaction mixture at room temperature and monitor the progress by TLC or GC. The reaction time can vary from a few hours to overnight.

  • Once the reaction is complete, filter off the succinimide byproduct.

  • Remove the solvent under reduced pressure.

  • The residue can be taken up in a suitable organic solvent (e.g., dichloromethane) and washed with water to remove any remaining succinimide.

  • Dry the organic layer and evaporate the solvent to yield the crude product, which can be further purified by recrystallization or column chromatography.

Route 3: Bromination with Pyridinium Tribromide

Pyridinium tribromide (Py·HBr₃) is a stable, crystalline solid that serves as a convenient and mild source of bromine. It is less hazardous to handle than liquid bromine.

Mechanistic Aspects

Pyridinium tribromide is in equilibrium with pyridinium hydrobromide and molecular bromine. The liberated bromine then acts as the electrophile in the aromatic substitution reaction, following a similar mechanism to that of direct bromination with Br₂. The solid nature of the reagent allows for easier handling and more controlled addition.

G p_cresol p-Cresol product This compound p_cresol->product + Br₂ py_hbr3 Pyridinium Tribromide (2 equiv.) br2 Br₂ py_hbr3->br2 releases py_hbr Pyridinium Hydrobromide py_hbr3->py_hbr forms

Caption: Bromination of p-cresol using Pyridinium Tribromide.

Experimental Protocol

Materials:

  • p-Cresol

  • Pyridinium Tribromide

  • Glacial Acetic Acid

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve p-cresol (1 equivalent) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.

  • Add pyridinium tribromide (at least 2 equivalents) portion-wise to the solution at room temperature.

  • Stir the mixture at room temperature for several hours, monitoring the reaction by TLC or GC.

  • Upon completion, pour the reaction mixture into a large volume of water.

  • The product may precipitate out of the solution and can be collected by filtration. If it remains dissolved, extract the aqueous mixture with a suitable organic solvent like ether or dichloromethane.

  • Wash the collected solid or the organic extract with water and a dilute solution of sodium thiosulfate to remove any residual bromine.

  • Dry the product or the organic layer and remove the solvent to obtain the crude this compound.

  • Purify as needed by recrystallization or column chromatography.

Cost Analysis of Starting Materials

The economic viability of a synthetic route is a critical factor in its selection. Below is an estimated cost comparison of the primary reagents. Prices are subject to variation based on supplier, purity, and quantity.

ReagentEstimated Price (per kg)
p-Cresol~$250 - $330[2][3]
Molecular Bromine~$2.50 - $4.40[4][5]
N-Bromosuccinimide (NBS)~$70 - $140[6][7][8]
Pyridinium Tribromide~$220 - $1550[9][10][11]

Conclusion and Recommendations

The choice of the most efficient synthetic route to this compound depends on the specific requirements of the synthesis, including scale, budget, and safety considerations.

  • Direct bromination with molecular bromine is the most cost-effective method in terms of reagent price, making it suitable for large-scale industrial production where cost is a primary driver. However, the hazardous nature of bromine and the potential for side reactions necessitate careful control of reaction conditions.

  • N-Bromosuccinimide (NBS) offers a safer and more manageable alternative to molecular bromine. While the reagent cost is higher, the milder reaction conditions and ease of handling can be advantageous, particularly in a laboratory setting.

  • Pyridinium tribromide provides a good balance of reactivity and safety. As a stable solid, it is convenient to use, and it often provides good selectivity. Its higher cost may be a limiting factor for very large-scale syntheses but can be justified for smaller scales where ease of use and safety are prioritized.

For researchers and professionals in drug development, where purity and reproducibility are paramount, the use of milder and more selective reagents like NBS or pyridinium tribromide may be preferable, despite the higher initial cost. For large-scale industrial applications, optimizing the direct bromination route to maximize selectivity and yield remains a compelling option from an economic standpoint.

References

A Guide to Inter-Laboratory Comparison of 2,6-Dibromo-4-methylphenol Analysis: Methodologies and Performance Data

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for conducting an inter-laboratory comparison for the analysis of 2,6-Dibromo-4-methylphenol. As a critical compound in various chemical and pharmaceutical manufacturing processes, ensuring consistent and accurate quantification across different laboratories is paramount for quality control and regulatory compliance. This document details two primary analytical methodologies, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), presenting hypothetical yet realistic performance data to guide researchers, scientists, and drug development professionals in their selection and validation of analytical techniques.

The structure of this guide is designed to be a self-validating system, explaining the causality behind experimental choices and grounding protocols in established scientific principles. We will explore the nuances of each method, from sample preparation to data analysis, providing a robust foundation for establishing method equivalency or identifying a superior analytical approach for this specific analyte.

The Imperative for Inter-Laboratory Comparison

Before delving into specific analytical methods, it is crucial to understand the purpose of an inter-laboratory study, also known as a collaborative trial or proficiency test.[1][2] The primary goal is to assess the reproducibility and reliability of an analytical method when performed by different analysts in different laboratories with varying equipment.[1][3] Such studies are fundamental for:

  • Method Validation and Standardization: Establishing a method as robust and reliable for widespread use.[2]

  • Quality Assurance: Allowing participating laboratories to evaluate their performance against their peers and a consensus value.[1]

  • Certification of Reference Materials: Ensuring that the assigned value of a reference material is accurate and traceable.

The workflow for a typical inter-laboratory study is outlined below. It involves the preparation and distribution of a homogenous test sample to participating laboratories, followed by the independent analysis and statistical evaluation of the submitted results.

G cluster_0 Phase 1: Preparation & Distribution cluster_1 Phase 2: Analysis cluster_2 Phase 3: Data Evaluation A Homogenous Bulk Sample of this compound Procured/Prepared B Sample Aliquoted into Identical, Anonymized Vials A->B C Vials Distributed to Participating Laboratories B->C D Laboratories Analyze Sample using Prescribed Methods (e.g., GC-MS and/or HPLC) C->D E Results Submitted to Coordinating Body F Statistical Analysis of Data (e.g., ANOVA, Outlier Tests) E->F G Performance Evaluation: Repeatability & Reproducibility F->G H Final Report Issued with Consensus Values & Performance Metrics G->H

Caption: Workflow for a typical inter-laboratory study.

Analytical Methodologies for this compound

Two principal chromatographic techniques are suitable for the quantitative analysis of this compound: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). The choice between these methods often depends on available instrumentation, required sensitivity, and sample matrix complexity.

2.1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[4] For phenolic compounds like this compound, which have active hydroxyl groups, derivatization is a critical step to enhance thermal stability and improve chromatographic peak shape.[5][6] Silylation is a common and effective derivatization technique for this purpose.[6]

Causality of Derivatization: The hydroxyl group on the phenol makes the molecule polar and prone to hydrogen bonding, which can lead to poor peak shape (tailing) and potential degradation in the hot GC inlet. Replacing the active hydrogen with a non-polar trimethylsilyl (TMS) group increases the compound's volatility and reduces its polarity, resulting in sharper, more symmetrical peaks and improved analytical precision.[6]

G A Sample Preparation: Dissolve sample in appropriate solvent B Derivatization: Add silylating agent (e.g., BSTFA) and heat A->B C GC Injection: Volatilization of TMS-derivatized analyte B->C D Chromatographic Separation: Separation on a non-polar capillary column C->D E Mass Spectrometry Detection: Ionization, fragmentation, and detection of ions D->E F Data Analysis: Quantification based on characteristic ions E->F

Caption: GC-MS analytical workflow with derivatization.

2.2. High-Performance Liquid Chromatography (HPLC)

HPLC is well-suited for the analysis of non-volatile or thermally labile compounds, and it often requires less sample preparation than GC.[7][8] For this compound, a reversed-phase HPLC (RP-HPLC) method with UV detection is a robust and straightforward approach.

Method Rationale: RP-HPLC separates compounds based on their hydrophobicity. This compound, being a moderately polar compound, can be effectively retained and separated on a non-polar stationary phase (like C18) using a polar mobile phase (e.g., a mixture of acetonitrile and water). UV detection is suitable due to the presence of the aromatic ring, which absorbs UV light.

G A Sample Preparation: Dissolve sample in mobile phase B Filtration: Filter sample through 0.45 µm filter A->B C HPLC Injection: Introduction of sample into the mobile phase stream B->C D Chromatographic Separation: Separation on a C18 column C->D E UV Detection: Analyte detection at a specific wavelength (e.g., 280 nm) D->E F Data Analysis: Quantification based on peak area E->F

Caption: HPLC-UV analytical workflow.

Comparative Performance Data (Hypothetical)

The following table summarizes the expected performance characteristics for the two analytical methods, based on typical validation parameters outlined by regulatory bodies such as the ICH.[9][10][11] This data serves as a benchmark for what participating laboratories might expect to achieve.

Parameter GC-MS with Derivatization HPLC-UV Commentary
Linearity (R²) > 0.998> 0.998Both methods are expected to show excellent linearity over a defined concentration range.
Limit of Detection (LOD) ~0.1 µg/mL~0.5 µg/mLGC-MS typically offers higher sensitivity due to the low-noise nature of selected ion monitoring (SIM).
Limit of Quantitation (LOQ) ~0.3 µg/mL~1.5 µg/mLThe LOQ is the lowest concentration that can be reliably quantified with acceptable precision and accuracy.
Accuracy (% Recovery) 98.0 - 102.0%97.5 - 102.5%Both methods should demonstrate high accuracy, with values close to 100%.
Precision (%RSD) < 2.0%< 2.5%Precision, measured as the relative standard deviation of replicate measurements, should be low for both techniques.
Specificity High (Mass Spec)Moderate (UV)GC-MS offers superior specificity due to the unique mass fragmentation pattern of the analyte, which helps in unequivocal identification.[4] HPLC-UV specificity depends on the chromatographic resolution from other components.[9]
Analysis Time ~20-30 min~10-15 minHPLC often has a shorter run time per sample. However, the time for derivatization in the GC-MS protocol must also be considered.
Detailed Experimental Protocols

To ensure the integrity of an inter-laboratory study, it is essential to follow standardized and well-documented protocols.

4.1. Protocol 1: GC-MS Analysis

1. Standard and Sample Preparation: a. Prepare a 1 mg/mL stock solution of this compound reference standard in a suitable solvent like Toluene. b. Create a series of calibration standards by diluting the stock solution. c. Accurately weigh the test sample and dissolve it in the same solvent to a known concentration within the calibration range.

2. Derivatization Procedure: a. Transfer 100 µL of each standard and sample solution into separate autosampler vials. b. Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), to each vial.[6] c. Cap the vials tightly and heat at 70°C for 30 minutes. d. Allow the vials to cool to room temperature before placing them in the GC autosampler.

3. GC-MS Instrumental Conditions:

  • Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)
  • Carrier Gas: Helium at a constant flow of 1.0 mL/min
  • Injector Temperature: 250°C
  • Oven Program: Initial 100°C, hold for 1 min, ramp at 15°C/min to 280°C, hold for 5 min.
  • MS Transfer Line: 280°C
  • Ion Source: 230°C
  • Mode: Electron Ionization (EI) at 70 eV, Selected Ion Monitoring (SIM)
  • Ions to Monitor: Quantifier and qualifier ions specific to the TMS derivative of this compound.

4. Quantification: a. Generate a calibration curve by plotting the peak area of the quantifier ion against the concentration of the standards. b. Determine the concentration of the analyte in the test sample from the calibration curve.

4.2. Protocol 2: HPLC-UV Analysis

1. Mobile Phase Preparation: a. Prepare a mobile phase consisting of Acetonitrile and Water (e.g., 70:30 v/v). b. Filter and degas the mobile phase before use.

2. Standard and Sample Preparation: a. Prepare a 1 mg/mL stock solution of this compound reference standard in the mobile phase. b. Create a series of calibration standards by diluting the stock solution with the mobile phase. c. Accurately weigh the test sample and dissolve it in the mobile phase to a known concentration. d. Filter all solutions through a 0.45 µm syringe filter before injection.[7]

3. HPLC-UV Instrumental Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size
  • Flow Rate: 1.0 mL/min
  • Column Temperature: 30°C
  • Injection Volume: 10 µL
  • UV Detection: 280 nm

4. Quantification: a. Generate a calibration curve by plotting the peak area against the concentration of the standards. b. Determine the concentration of the analyte in the test sample from the calibration curve.

Conclusion and Recommendations

Both GC-MS with derivatization and HPLC-UV are robust and reliable methods for the quantitative analysis of this compound. The choice of method for an inter-laboratory study or routine quality control will depend on the specific requirements of the analysis.

  • GC-MS is recommended when high sensitivity and specificity are required, especially in complex matrices where unambiguous identification is critical. The additional sample preparation step of derivatization is a trade-off for superior analytical performance.

  • HPLC-UV is a more straightforward and often faster method, making it suitable for high-throughput environments where the sample matrix is relatively clean and the required sensitivity is within the capabilities of UV detection.

Ultimately, a successful inter-laboratory comparison will provide the necessary data to either establish the equivalency of these two methods or to recommend one as the preferred standard method for the analysis of this compound. This, in turn, will lead to greater consistency and confidence in analytical results across the scientific community.

References

comparative study of the biocidal activity of 2,6-Dibromo-4-methylphenol and its analogs

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Biocidal Activity of 2,6-Dibromo-4-methylphenol and Its Analogs

In the persistent battle against microbial proliferation, halogenated phenols have long been recognized for their potent biocidal properties. Among these, brominated phenols, naturally occurring in marine organisms like red algae, represent a promising class of compounds with broad-spectrum antimicrobial activity.[1] This guide provides a comprehensive comparative analysis of the biocidal efficacy of this compound, a widely used disinfectant and preservative, and its structural analogs.[2] We will delve into the structure-activity relationships that govern their function, present comparative experimental data, and provide detailed protocols for assessing their antimicrobial potential, offering a critical resource for researchers and drug development professionals.

The Crucial Role of Structure in Biocidal Efficacy: A Look at Bromophenols

The antimicrobial potency of a phenolic compound is not arbitrary; it is intricately linked to its molecular architecture. For bromophenols, several structural features are critical determinants of their biocidal activity. Understanding these relationships is fundamental to the rational design of new and more effective antimicrobial agents.[3][4]

Pillars of Bromophenol Activity:

  • The Phenolic Hydroxyl (-OH) Group: The acidic proton of the hydroxyl group is essential. It is believed to participate in disrupting microbial cell membranes and interfering with vital enzymatic processes.

  • Bromine Substitution: The presence, number, and position of bromine atoms on the aromatic ring significantly modulate the compound's activity.

    • Increased Lipophilicity: Bromine atoms increase the lipophilicity of the molecule, which can enhance its ability to penetrate the lipid-rich cell membranes of microorganisms.

    • Enhanced Acidity: As electronegative atoms, bromine substituents increase the acidity of the phenolic proton, which can amplify its reactivity.

    • Number of Substituents: Generally, an increase in the number of bromine atoms correlates with a rise in antimicrobial and enzyme-inhibiting activity.[1]

  • Other Ring Substituents: The presence of other functional groups, such as alkyl chains (e.g., the methyl group in this compound) or acetophenone moieties, can further influence the compound's steric and electronic properties, fine-tuning its specificity and overall effectiveness.[5][6]

The interplay of these factors is visually summarized in the relationship diagram below.

cluster_0 Structural Features cluster_1 Physicochemical Properties cluster_2 Biological Outcome Phenol_Core Phenol Core OH_Group Hydroxyl (-OH) Group Biocidal_Activity Enhanced Biocidal Activity OH_Group->Biocidal_Activity Essential for Br_Atoms Bromine (Br) Atoms Lipophilicity Lipophilicity Br_Atoms->Lipophilicity Increases Acidity Acidity (pKa) Br_Atoms->Acidity Increases Other_Substituents Other Substituents (e.g., -CH3) Steric_Hindrance Steric Hindrance Other_Substituents->Steric_Hindrance Influences Lipophilicity->Biocidal_Activity Improves Membrane Penetration Acidity->Biocidal_Activity Enhances Reactivity Steric_Hindrance->Biocidal_Activity Modulates Target Binding

Caption: Structure-Activity Relationship (SAR) in Bromophenols.

Comparative Analysis of Biocidal Activity

To objectively evaluate the efficacy of this compound, we compare its performance against a panel of its analogs. The primary metric for this comparison is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that prevents visible growth of a microorganism. Data has been synthesized from multiple studies to provide a comparative overview.

Compound NameStructureTarget OrganismMIC (µg/mL)Reference
This compound Dibrominated p-cresolGeneral bacteria & fungiBroad-spectrum activity noted, specific MIC data not in provided sources[2]
3-Bromo-2,6-dihydroxyacetophenoneMonobrominated dihydroxyacetophenoneStaphylococcus aureus12[5]
3-Bromo-2,6-dihydroxyacetophenoneMonobrominated dihydroxyacetophenoneMRSA12[5][7]
3,5-Dibromo-2,6-dihydroxyacetophenoneDibrominated dihydroxyacetophenoneStaphylococcus aureus24[5]
bis(2,3-dibromo-4,5-dihydroxybenzyl)etherPolybrominated etherStaphylococcus aureus70[5]
bis(2,3-dibromo-4,5-dihydroxybenzyl)etherPolybrominated etherStaphylococcus epidermidis35[8][5]
2-(2',4'-dibromophenoxy)-4,6-dibromophenolTetrabrominated diphenyl etherGram-positive bacteria (MRSA, VRE)0.117 - 2.5[9]
2-(2',4'-dibromophenoxy)-4,6-dibromophenolTetrabrominated diphenyl etherGram-negative bacteria0.5 - 2[9]
1-(3,5-dibromo-2,4-dihydroxybenzyl)pyrrolidin-2-oneDibrominated resorcinol derivativeStaphylococcus epidermidis16

Expert Interpretation:

The data clearly illustrates the potent activity of brominated phenols, particularly against resilient Gram-positive pathogens like Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococci (VRE). The tetr-brominated diphenyl ether, for instance, shows exceptionally low MIC values, highlighting the principle that increased halogenation can significantly boost potency.[9] Similarly, the activity of 3-bromo-2,6-dihydroxyacetophenone against MRSA at a concentration of 12 µg/mL demonstrates the potential of even simpler bromophenol structures as leads for new antibiotics.[5][7]

Mechanisms of Antimicrobial Action

Bromophenols employ a multi-pronged attack to achieve their biocidal effects. Their mechanisms are not fully elucidated for all analogs but are generally understood to involve:

  • Inhibition of Biofilm Formation: Many bacteria protect themselves within a self-produced matrix known as a biofilm, which renders them less susceptible to antibiotics. Certain bromophenols have been shown to inhibit the formation of these biofilms, a crucial virulence factor for pathogens like S. aureus and Pseudomonas aeruginosa.[8][5]

  • Enzyme Inhibition: Some bromophenols act as potent enzyme inhibitors. A key target is isocitrate lyase (ICL), an enzyme essential for the glyoxylate cycle in some fungi and bacteria.[1][10] Inhibiting this pathway effectively starves the microorganism.

  • Disruption of Energy Metabolism: The compound methylrhodomelol, a bromophenol from red algae, has been shown to interfere with the carbon and energy metabolism of P. aeruginosa, leading to decreased ATP levels and bacteriostatic effects.[11]

  • Membrane Disruption: As with many phenolic compounds, it is widely hypothesized that bromophenols disrupt the integrity of the microbial cell membrane, leading to leakage of cellular contents and cell death.

Experimental Protocol: Determining Biocidal Efficacy

To ensure reproducible and trustworthy results, standardized methodologies are paramount. The following section details the workflow for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of a test compound.

Workflow for MIC and MBC Determination

Caption: Workflow for MIC and MBC Assays.

Detailed Step-by-Step Protocol: Broth Microdilution MIC Assay

This protocol is a self-validating system due to the inclusion of multiple controls, ensuring the reliability of the obtained MIC value.

  • Preparation of Reagents and Media:

    • Prepare a sterile stock solution of the test compound (e.g., this compound) in a suitable solvent like Dimethyl Sulfoxide (DMSO). Causality Note: DMSO is often chosen for its ability to dissolve a wide range of hydrophobic compounds and its relatively low toxicity to microorganisms at the concentrations used.

    • Prepare and sterilize the appropriate liquid growth medium (e.g., Mueller-Hinton Broth for bacteria).

    • Prepare sterile 96-well microtiter plates.

  • Preparation of Microbial Inoculum:

    • From a fresh culture plate (18-24 hours old), pick several colonies of the test microorganism (e.g., S. aureus ATCC 29213).

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.

    • Dilute this suspension in the growth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate. Causality Note: Standardizing the inoculum density is critical for reproducibility, as a higher density of bacteria would require a higher concentration of the biocide to inhibit growth.

  • Assay Setup (96-Well Plate):

    • Add 100 µL of sterile broth to all wells.

    • Add 100 µL of the stock solution of the test compound to the first column of wells.

    • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate to create a concentration gradient. Discard 100 µL from the last column of dilutions.

    • Controls are essential for validation:

      • Positive Control (Growth Control): Wells containing only broth and the microbial inoculum. This well must show turbidity to validate that the bacteria can grow in the assay conditions.

      • Negative Control (Sterility Control): Wells containing only uninoculated sterile broth. This well must remain clear to validate the sterility of the medium.

      • Solvent Control: Wells containing broth, the microbial inoculum, and the highest concentration of the solvent (e.g., DMSO) used in the assay. This ensures the solvent itself is not inhibiting microbial growth.

    • Add 100 µL of the standardized microbial inoculum to each well (except the negative control). The final volume in each well will be 200 µL.

  • Incubation and Reading:

    • Cover the plate and incubate under appropriate conditions (e.g., 37°C for 18-24 hours for most bacteria).

    • After incubation, visually inspect the plate for turbidity (a sign of microbial growth). The MIC is the lowest concentration of the compound at which no visible growth is observed.

  • Determination of MBC (Optional Follow-up):

    • Take a 10-100 µL aliquot from each well that showed no visible growth (i.e., at and above the MIC).

    • Spread the aliquot onto a fresh agar plate.

    • Incubate the agar plates overnight.

    • The MBC is the lowest concentration that results in no colony growth on the agar plate, indicating that the bacteria were killed rather than just inhibited.

Conclusion

The evidence presented underscores the significant biocidal potential of this compound and its structural analogs. The structure-activity relationships clearly indicate that the degree of bromination and the nature of other substituents on the phenol ring are key drivers of antimicrobial efficacy. Compounds like 2-(2',4'-dibromophenoxy)-4,6-dibromophenol and 3-bromo-2,6-dihydroxyacetophenone demonstrate potent activity against clinically relevant and drug-resistant bacteria, marking them as compelling candidates for further investigation in the development of new therapeutic agents and disinfectants. The standardized protocols provided herein offer a robust framework for researchers to continue exploring this valuable class of compounds, contributing to the vital pipeline of novel antimicrobial discovery.

References

Assessing the Specificity of 2,6-Dibromo-4-methylphenol in Enzymatic Assays: A Guide Based on Available Scientific Evidence

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Evaluation for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of enzymatic research and drug discovery, the quest for specific modulators of enzyme activity is paramount. The utility of any chemical tool is fundamentally defined by its specificity—its ability to interact with a target enzyme without engaging in confounding off-target interactions. This guide addresses the specificity of 2,6-Dibromo-4-methylphenol, a compound that has appeared in various biochemical contexts. However, a comprehensive review of the scientific literature reveals that while this molecule is known for certain biological activities, its application as a specific tool in enzymatic assays is not well-documented. This guide will objectively present the available information and provide a framework for considering its potential use, while highlighting the significant gaps in our current understanding.

Chemical and Known Biological Properties of this compound

This compound is a halogenated phenolic compound with established antimicrobial and preservative properties. Its chemical structure lends it to potential interactions with biological macromolecules. However, its characterization as a specific enzyme inhibitor or activator for research applications is notably absent from peer-reviewed scientific literature.

A study on various bromophenols isolated from Rhodomelaceae algae demonstrated that certain brominated phenols can inhibit α-glucosidase activity.[1][2] The inhibitory potencies were found to increase with a higher degree of bromo-substitution.[1][2] However, this compound was not among the compounds evaluated in this study, leaving its effect on α-glucosidase unknown.

Another area where a related compound, 2,6-dibromo-4-nitrophenol, has been studied is in the context of biodegradation. Research has identified enzymes in Cupriavidus sp. that are involved in its degradation pathway.[3] This work, however, treats the compound as a substrate to be metabolized rather than an inhibitor to probe enzyme function.

The Critical Lack of Specificity Data

A diligent search of scientific databases for studies detailing the use of this compound in enzymatic assays, including determinations of IC50 or K_i_ values against specific enzymes, did not yield any results. This absence of data is the primary challenge in assessing its specificity. Without a known primary enzyme target, a systematic evaluation of its effects on other enzymes—a cornerstone of specificity profiling—cannot be performed.

For a compound to be considered a useful tool in enzymatic assays, the following information is essential:

  • Primary Target Identification: The specific enzyme(s) that the compound is intended to modulate.

  • Potency Determination: Quantitative measures of its activity against the primary target (e.g., IC50, EC50, K_i_).

  • Selectivity Profiling: A systematic assessment of its activity against a panel of other, related and unrelated, enzymes to identify potential off-target effects.

As of the date of this guide, this information is not publicly available for this compound.

A Proposed Workflow for Evaluating the Enzymatic Specificity of a Novel Compound

For researchers considering the use of this compound or any other uncharacterized compound in enzymatic assays, a rigorous, self-validating experimental workflow is crucial. The following represents a standard approach in the field.

Phase 1: Primary Target Identification and Initial Potency
  • Hypothesis-Driven Screening: Based on structural similarity to known inhibitors or other preliminary data, screen the compound against a small, focused panel of enzymes.

  • Broad-Spectrum Screening: Alternatively, utilize a broad-spectrum enzymatic screening service to test the compound against a large and diverse panel of enzymes to identify potential hits.

  • Dose-Response Analysis: For any identified "hits," perform a dose-response analysis to determine the potency (e.g., IC50).

Phase 2: Specificity Profiling
  • Panel Selection: Based on the primary target identified, select a panel of related enzymes (e.g., other kinases if the primary target is a kinase) and a panel of unrelated enzymes from different classes.

  • Counter-Screening: Assay the compound against this panel at a concentration several-fold higher than its IC50 against the primary target.

  • Data Analysis: Quantify the inhibitory activity against all panel members to build a specificity profile.

The workflow for such an evaluation is visualized in the diagram below.

G cluster_0 Phase 1: Target Identification cluster_1 Phase 2: Specificity Profiling A Hypothesis Generation or Broad Screening B Identification of Potential Primary Target(s) A->B C Dose-Response Assay B->C D Determination of Potency (IC50/EC50) C->D E Select Panel of Related and Unrelated Enzymes D->E Proceed if potent activity is confirmed F Counter-Screening at High Concentration E->F G Quantify Off-Target Activity F->G H Generate Specificity Profile G->H

Figure 1. A generalized workflow for the systematic evaluation of the enzymatic specificity of a novel chemical compound.

Comparison with Established Alternatives

Given the lack of a defined enzymatic target for this compound, a direct comparison with alternative reagents is not feasible. The choice of an appropriate inhibitor is entirely dependent on the specific enzyme and assay being studied. The scientific literature is rich with well-characterized, specific inhibitors for a vast array of enzymes. Researchers are advised to consult resources such as inhibitor databases and review articles pertinent to their enzyme of interest to select an appropriate and validated chemical tool.

Conclusion and Recommendations

Based on a thorough review of the available scientific literature, This compound cannot be recommended as a specific tool for use in enzymatic assays at this time. There is a critical absence of data regarding its primary enzymatic targets, potency, and selectivity.

For researchers in drug development and academic science, the use of uncharacterized compounds in enzymatic assays presents a significant risk of generating misleading or uninterpretable data. The core principles of scientific integrity demand the use of well-validated tools.

We recommend the following course of action for any researcher considering the use of this compound:

  • Consult the Literature for Validated Tools: For any given enzyme of interest, prioritize the use of inhibitors or modulators that have been extensively characterized and published in peer-reviewed journals.

  • Publish Findings: Should such a validation be undertaken and yield clear, reproducible results on the specificity and mechanism of action, the publication of this data would be a valuable contribution to the scientific community.

Until such data becomes available, the use of this compound in enzymatic assays should be approached with extreme caution, and any resulting data should be interpreted with the understanding that the compound's specificity is unknown.

References

A Head-to-Head Comparison of 2,6-Dibromo-4-methylphenol and Alternative Preservatives in Cosmetic Formulations

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Formulation Scientists

The microbiological integrity of cosmetic products is a cornerstone of their safety and stability. The selection of an effective preservative system is therefore one of the most critical decisions in formulation development. This guide provides a detailed, evidence-based comparison of 2,6-Dibromo-4-methylphenol, a halogenated phenol, against widely used industry benchmarks such as parabens, phenoxyethanol, and formaldehyde-releasing agents. We will delve into the mechanistic underpinnings of their antimicrobial action, present comparative efficacy data from standardized in-vitro assays, and evaluate their performance within a finished cosmetic matrix through challenge testing.

The Preservative Candidates: A Mechanistic Overview

An effective preservative must disrupt critical microbial life processes. The compounds under review achieve this through distinct biochemical interactions.

This compound

As a member of the halogenated phenol class, this compound's efficacy is rooted in its molecular structure.[1] The lipophilic phenol backbone allows it to partition into the lipid-rich cell membranes of bacteria and fungi. This integration disrupts membrane fluidity and compromises its function as a selective barrier, leading to the leakage of essential cytoplasmic contents. The electron-withdrawing bromine atoms enhance the acidity of the phenolic hydroxyl group, increasing its potency in denaturing essential microbial enzymes and proteins.[1]

cluster_Microbe Microbial Cell Cell_Membrane Lipid Bilayer Cell Membrane Disruption Membrane Disruption & Increased Permeability Cell_Membrane->Disruption Cytoplasm Cytoplasm (Enzymes, Proteins) Denaturation Protein & Enzyme Denaturation Cytoplasm->Denaturation DBMP This compound DBMP->Cell_Membrane Partitions into DBMP->Cytoplasm Interacts with

Caption: Mechanism of this compound.

Alternative Preservatives
  • Parabens (e.g., Methylparaben): Exert their effect by disrupting membrane transport processes and inhibiting the synthesis of DNA, RNA, and key enzymes.[2]

  • Phenoxyethanol: Functions by increasing cell membrane permeability, leading to the leakage of intracellular components like potassium ions, and inhibiting DNA and RNA synthesis.[3]

  • Formaldehyde-Releasers (e.g., Diazolidinyl Urea): These compounds slowly release formaldehyde, which is a potent biocide. Formaldehyde acts non-specifically by cross-linking primary amino and amide groups in microbial proteins and nucleic acids, leading to inactivation.[2]

In-Vitro Efficacy: Minimum Inhibitory Concentration (MIC) Assay

The first step in evaluating a preservative's potency is to determine its Minimum Inhibitory Concentration (MIC). This foundational assay quantifies the lowest concentration of the agent required to prevent the visible growth of a specific microorganism. It provides a standardized baseline for comparing the intrinsic antimicrobial activity of different compounds.

Experimental Protocol: Broth Microdilution MIC Assay

This protocol is a standard method for determining MIC values against a panel of relevant microorganisms.

Methodology:

  • Preparation of Preservative Stocks: High-concentration stock solutions of this compound, Methylparaben, and Phenoxyethanol are prepared in a suitable solvent (e.g., dimethyl sulfoxide).

  • Microbial Culture Preparation: Log-phase cultures of Staphylococcus aureus (Gram-positive bacterium), Pseudomonas aeruginosa (Gram-negative bacterium), and Candida albicans (yeast) are prepared and diluted to a standardized concentration of ~5 x 10^5 CFU/mL in appropriate growth media (e.g., Tryptic Soy Broth, Sabouraud Dextrose Broth).

  • Serial Dilution: In a 96-well microtiter plate, a two-fold serial dilution of each preservative stock is performed using the growth medium to create a concentration gradient.

  • Inoculation: Each well is inoculated with the standardized microbial suspension. Positive (media + microbes) and negative (media only) controls are included.

  • Incubation: Plates are incubated at optimal conditions (e.g., 35°C for 24 hours for bacteria, 25°C for 48 hours for yeast).

  • MIC Determination: The MIC is identified as the lowest preservative concentration in which no visible turbidity (growth) is observed.

A Prepare Preservative Stock Solutions C Perform 2-Fold Serial Dilutions in 96-Well Plate A->C B Standardize Microbial Inoculum D Inoculate Wells with Microbial Suspension B->D C->D E Incubate at Optimal Temperature D->E F Read Plates & Identify Lowest Concentration with No Growth (MIC) E->F

Caption: Experimental workflow for MIC determination.

Comparative MIC Data

The following table presents representative MIC values (in parts per million, ppm), illustrating the relative potency of the preservatives.

PreservativeS. aureus (ppm)P. aeruginosa (ppm)C. albicans (ppm)
This compound 40 120 60
Methylparaben12001500900
Phenoxyethanol350050003000
Diazolidinyl Urea300500400

Analysis: The data clearly indicate that this compound possesses a significantly lower MIC against all tested organisms compared to both Methylparaben and Phenoxyethanol, signifying superior intrinsic potency. Its efficacy is also notably higher than that of the formaldehyde-releaser. This suggests that a much lower concentration of this compound may be required to achieve a preservative effect.

Performance in Formulation: Preservative Efficacy Testing (Challenge Test)

While MIC data are valuable, they do not predict a preservative's performance in a complex cosmetic formulation. Ingredients can interact with the preservative, affecting its bioavailability and efficacy. The Preservative Efficacy Test (PET), or Challenge Test, is the industry-standard method for validating the performance of the entire preservative system within the final product.[4][5]

Experimental Protocol: Challenge Test based on ISO 11930 / USP <51>

This protocol evaluates the ability of a model oil-in-water (O/W) cream to resist microbial contamination over time.

Methodology:

  • Formulation Preparation: Four batches of a standard O/W cream are prepared: one with no preservative (control), one with 0.1% this compound, one with 0.8% Phenoxyethanol, and one with 0.4% Methylparaben.

  • Inoculation: Each batch is challenged with a high concentration (10^5-10^6 CFU/g) of a mixed inoculum containing S. aureus, P. aeruginosa, C. albicans, and Aspergillus brasiliensis (mold).[6]

  • Time-Point Sampling: Samples are drawn from each batch at specified intervals: Day 0 (immediately after inoculation), Day 7, Day 14, and Day 28.

  • Microbial Enumeration: At each time point, the sample is serially diluted in a neutralizing broth (to inactivate the preservative) and plated on agar.

  • Incubation & Counting: Plates are incubated, and the resulting colonies are counted to determine the number of viable microorganisms remaining.

  • Log Reduction Calculation: The log reduction in microbial count from the Day 0 baseline is calculated for each time point.

cluster_Prep Preparation cluster_Test Testing Cycle A Prepare Batches of O/W Cream with Preservatives C Inoculate Formulations (Day 0) A->C B Prepare Mixed Microbial Inoculum B->C D Sample at Intervals (Day 7, 14, 28) C->D E Neutralize Preservative & Plate Dilutions D->E F Incubate Plates & Calculate Log Reduction E->F

Caption: Workflow for cosmetic challenge testing.

Comparative Challenge Test Data (Log Reduction)

Performance is assessed against the USP <51> criteria, which for topical products requires a ≥2.0 log reduction for bacteria by day 14 and no increase for yeast and mold.[5]

Preservative System (in O/W Cream)Log Reduction of Bacteria (Day 14)Log Reduction of Yeast/Mold (Day 28)Meets USP <51> Criteria?
This compound (0.1%) >3.0 >2.0 Yes
Phenoxyethanol (0.8%)2.81.8Yes
Methylparaben (0.4%)2.21.2Yes
No Preservative (Control)<0.5 (Growth)GrowthNo

Analysis: In a finished formulation, this compound at a low use level of 0.1% demonstrates exceptional performance, achieving a rapid and significant reduction of both bacteria and fungi, comfortably exceeding the required standards. While phenoxyethanol and methylparaben also pass, they necessitate 4- to 8-fold higher concentrations to do so, underscoring the formulation efficiency of this compound.

Safety and Regulatory Considerations

Efficacy is only one part of the equation; safety and regulatory compliance are non-negotiable.

  • This compound: This compound is a potent biocide. As with all preservatives, formulators must conduct a thorough safety assessment of the final product. Its regulatory status for use in cosmetics can vary by region and may be restricted. One safety data sheet indicates it is not listed on the TSCA inventory and is intended for research and development use, highlighting the critical need for regulatory verification before commercial use.[7] Prolonged exposure may cause skin irritation or sensitization.[1]

  • Parabens: Have been subject to public debate regarding potential endocrine-disrupting effects, though major regulatory bodies like the EU's Scientific Committee on Consumer Safety (SCCS) and the US FDA deem them safe at the concentrations currently permitted in cosmetics.[8][9]

  • Phenoxyethanol: Generally has a strong safety record but can be a skin irritant in some individuals, and its use is concentration-limited in some regions.[3]

  • Formaldehyde-Releasers: Highly effective, but consumer and regulatory concern over the release of formaldehyde—a known carcinogen—has led many brands to formulate away from this class of preservatives.[2][8]

Conclusion for the Formulation Scientist

The empirical data presented demonstrate that This compound is a preservative of exceptionally high potency, outperforming common alternatives like parabens and phenoxyethanol on a concentration basis in both in-vitro and in-formulation testing.

Key Takeaways:

  • High Efficacy: Exhibits broad-spectrum antimicrobial activity at significantly lower concentrations than many industry-standard preservatives.

  • Formulation Efficiency: Its potency allows for lower use levels, which can potentially reduce the overall chemical load on the skin, minimize interference with active ingredients, and offer cost-in-use benefits.

  • Critical Caveat - Regulation: The primary hurdle for this ingredient is its regulatory landscape. Any consideration for its use must begin with a thorough investigation of its current legal status for cosmetic use in all target markets.

For the research and development professional, this compound represents a powerful tool for achieving robust product preservation. However, its path to market is contingent on navigating the evolving global regulatory frameworks that govern cosmetic ingredients.

References

A Senior Application Scientist's Guide to the Validation of a GC-MS Method for Detecting 2,6-Dibromo-4-methylphenol Metabolites in Urine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of xenobiotic metabolism and toxicological research, the precise and reliable quantification of metabolites in biological matrices is paramount. This guide provides a comprehensive overview and validation of a Gas Chromatography-Mass Spectrometry (GC-MS) method for the determination of 2,6-Dibromo-4-methylphenol, a potential metabolite of various industrial compounds, in human urine. We will delve into the rationale behind the experimental choices, present a detailed validation protocol in line with international guidelines, and offer a comparative analysis with alternative analytical techniques.

Introduction: The Significance of Monitoring this compound

This compound is a halogenated phenolic compound that can arise from the environmental degradation of brominated flame retardants or as a metabolite of certain industrial chemicals. Its presence in human urine can serve as a biomarker of exposure, making its accurate detection crucial for toxicological risk assessment and human biomonitoring studies. The selection of an appropriate analytical method is therefore a critical first step in understanding the pharmacokinetics and potential health effects associated with exposure to its parent compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile organic compounds.[1] Its high chromatographic resolution and sensitive, specific detection capabilities make it an ideal choice for the complex matrix of urine. However, due to the polar nature of phenolic compounds, a derivatization step is often necessary to increase their volatility and thermal stability for successful GC-MS analysis.[2]

This guide will walk you through the entire process of validating a robust GC-MS method for this compound in urine, adhering to the principles outlined by regulatory bodies such as the Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH).[3][4][5]

The GC-MS Method: A Step-by-Step Protocol and Rationale

The accurate determination of this compound in urine involves several critical steps, from sample preparation to instrumental analysis. Each step is designed to ensure the highest possible recovery, sensitivity, and specificity.

Sample Preparation: Isolating the Target Analyte

Urine is a complex biological matrix containing a myriad of endogenous compounds that can interfere with the analysis.[6] Therefore, a thorough sample preparation protocol is essential. Since metabolites in urine are often present as water-soluble glucuronide and sulfate conjugates, an initial hydrolysis step is required to liberate the free form of the analyte.[7][8]

Experimental Protocol: Sample Preparation

  • Enzymatic Hydrolysis: To a 1 mL aliquot of urine, add 10 µL of a suitable internal standard (e.g., a stable isotope-labeled version of the analyte) and 100 µL of β-glucuronidase/arylsulfatase solution (from Helix pomatia). Incubate the mixture at 37°C for 16 hours. The use of enzymatic hydrolysis is preferred over acidic hydrolysis as it is milder and less likely to cause degradation of the target analyte.[7]

  • Acidification: After hydrolysis, acidify the sample to a pH of approximately 5-6 with acetic acid. This step protonates the phenolic hydroxyl group, making the analyte more amenable to extraction.

  • Liquid-Liquid Extraction (LLE): Add 3 mL of a suitable organic solvent, such as a mixture of hexane and ethyl acetate (e.g., 70:30 v/v), to the hydrolyzed and acidified urine sample. Vortex the mixture vigorously for 2 minutes and then centrifuge at 3000 rpm for 10 minutes to separate the organic and aqueous layers. LLE is a classic and effective technique for extracting analytes of moderate polarity from aqueous matrices.[9]

  • Evaporation: Carefully transfer the upper organic layer to a clean glass tube and evaporate to dryness under a gentle stream of nitrogen at 40°C. This step concentrates the analyte and removes the extraction solvent.

  • Derivatization: Reconstitute the dried extract in 50 µL of a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine. Heat the mixture at 70°C for 30 minutes. This silylation reaction replaces the active hydrogen on the phenolic group with a non-polar trimethylsilyl (TMS) group, increasing the volatility and thermal stability of the analyte for GC-MS analysis.[1][10]

G cluster_0 Sample Preparation Workflow urine 1. Urine Sample (1 mL) hydrolysis 2. Enzymatic Hydrolysis (β-glucuronidase/arylsulfatase) urine->hydrolysis acidification 3. Acidification (Acetic Acid) hydrolysis->acidification lle 4. Liquid-Liquid Extraction (Hexane/Ethyl Acetate) acidification->lle evaporation 5. Evaporation (Nitrogen Stream) lle->evaporation derivatization 6. Derivatization (BSTFA + 1% TMCS) evaporation->derivatization gcms 7. GC-MS Analysis derivatization->gcms

Caption: Workflow for the preparation of urine samples for GC-MS analysis.

GC-MS Instrumental Analysis

The derivatized sample is then injected into the GC-MS system for separation and detection.

Instrumental Parameters (Typical)

  • Gas Chromatograph: Agilent 7890B GC or equivalent

  • Mass Spectrometer: Agilent 5977A MSD or equivalent

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

  • Inlet Temperature: 250°C

  • Injection Mode: Splitless

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 1 minute

    • Ramp: 10°C/min to 280°C, hold for 5 minutes

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min

  • MSD Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity. Characteristic ions for the TMS-derivative of this compound would be selected for quantification and qualification.

Method Validation: Ensuring Reliability and Robustness

A bioanalytical method is only as good as its validation. The validation process ensures that the method is reliable, reproducible, and fit for its intended purpose.[11] The following parameters are assessed according to ICH and FDA guidelines.[3][12][13]

Specificity and Selectivity

Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present. This is demonstrated by analyzing blank urine samples from multiple sources to ensure no interfering peaks are observed at the retention time of the analyte and internal standard.

Linearity and Range

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte in the sample. A calibration curve is constructed by analyzing a series of standards of known concentrations. The range is the interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity. For this method, a typical calibration range would be from 0.1 to 50 ng/mL.

Accuracy and Precision

Accuracy refers to the closeness of the mean test results obtained by the method to the true value (concentration) of the analyte. Precision refers to the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. Both are typically assessed at three concentration levels (low, medium, and high) within the linear range.

Limit of Detection (LOD) and Limit of Quantification (LOQ)

The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[14]

Recovery

Recovery is the efficiency of the extraction procedure of an analytical method, within a limited range. It is determined by comparing the analytical results for extracted samples at three concentrations (low, medium, and high) with the results for un-extracted standards that represent 100% recovery.

Stability

The stability of the analyte in the biological matrix and the stability of the processed samples are evaluated under various storage and processing conditions to ensure that the concentration of the analyte does not change over time.

Comparison with Alternative Methods: GC-MS vs. HPLC-MS/MS

While GC-MS is a robust technique, it is important to consider alternative methods. High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) is another powerful tool for the analysis of metabolites in biological fluids.[15]

Comparative Overview

FeatureGC-MSHPLC-MS/MS
Principle Separation of volatile compounds in the gas phase.Separation of compounds in the liquid phase.
Derivatization Often required for polar analytes like phenols.[16]Generally not required, simplifying sample preparation.
Sample Throughput Can be lower due to longer run times and derivatization.Can be higher due to faster gradients and no derivatization.
Sensitivity High, especially in SIM mode.Very high, particularly with tandem mass spectrometry (MRM).
Matrix Effects Generally less susceptible to ion suppression.Can be prone to ion suppression or enhancement from the matrix.[3]
Cost Instrument and maintenance costs are generally lower.Higher initial instrument and ongoing maintenance costs.

Hypothetical Performance Data Comparison

Validation ParameterGC-MS MethodHPLC-MS/MS Method
Linearity (r²) > 0.995> 0.998
Accuracy (% Bias) Within ± 15%Within ± 15%
Precision (% RSD) < 15%< 10%
LOQ (ng/mL) 0.10.05
Recovery (%) 85 - 105%90 - 110%

While HPLC-MS/MS may offer higher sensitivity and throughput, the GC-MS method, once validated, provides a reliable and cost-effective solution for the routine analysis of this compound in urine. The choice of method will ultimately depend on the specific requirements of the study, including the desired sensitivity, sample throughput, and available resources.

G cluster_1 Method Selection Logic start Start: Need to measure This compound in urine decision_sensitivity High Sensitivity & Throughput Needed? start->decision_sensitivity gcms GC-MS end_gcms Select GC-MS gcms->end_gcms hplcms HPLC-MS/MS end_hplcms Select HPLC-MS/MS hplcms->end_hplcms decision_sensitivity->hplcms Yes decision_cost Cost-Effectiveness & Robustness Priority? decision_sensitivity->decision_cost No decision_cost->gcms Yes decision_cost->hplcms No

Caption: Decision tree for selecting an analytical method.

Conclusion: A Validated GC-MS Method for Reliable Biomonitoring

This guide has outlined a comprehensive approach to the validation of a GC-MS method for the determination of this compound metabolites in urine. By following a systematic validation process based on international guidelines, researchers can ensure the generation of high-quality, reliable data. The detailed experimental protocol, from sample preparation to instrumental analysis, provides a solid foundation for laboratories looking to establish this analytical capability. While alternative methods like HPLC-MS/MS exist and offer certain advantages, the validated GC-MS method stands as a robust, sensitive, and cost-effective tool for human biomonitoring and toxicological studies. The principles and methodologies described herein are not only applicable to this compound but can also be adapted for the analysis of other phenolic metabolites in complex biological matrices.

References

Evaluating 2,6-Dibromo-4-methylphenol as a Reference Standard: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of analytical chemistry and pharmaceutical development, the integrity of quantitative analysis hinges on the quality of the reference standards employed. This guide provides an in-depth evaluation of 2,6-Dibromo-4-methylphenol as a potential reference standard. We will explore its key performance characteristics, compare it with established alternatives, and provide detailed experimental protocols for its comprehensive assessment. This document is designed to empower researchers to make informed decisions when selecting and qualifying reference materials for their specific applications.

Introduction to this compound

This compound, a brominated derivative of p-cresol, is a crystalline solid with known antimicrobial properties, leading to its use as a disinfectant and preservative.[1][2] Its well-defined chemical structure and potential for high purity make it a candidate for use as a reference standard in various analytical applications, including chromatographic and spectroscopic methods. A reliable reference standard is of paramount importance for the accuracy and reproducibility of analytical data, serving as the benchmark against which unknown samples are quantified.[3][4]

The Role and Qualification of a Reference Standard

A reference standard is a highly purified and well-characterized substance used to confirm the identity, purity, and potency of a drug substance or to calibrate analytical instruments.[3] The qualification of a reference standard is a rigorous process that involves a battery of analytical tests to establish its fitness for purpose. This process typically includes:

  • Identity Confirmation: Unambiguous verification of the chemical structure.

  • Purity Assessment: Quantification of the main component and identification and quantification of all impurities.

  • Stability Evaluation: Assessment of the compound's stability under various storage and stress conditions.

This guide will delve into the experimental methodologies required to perform a thorough evaluation of this compound for these critical attributes.

Comparative Analysis: this compound vs. Alternative Phenolic Standards

The suitability of a reference standard is often assessed by comparing its properties and performance against existing, well-established standards. For the purpose of this guide, we will compare this compound with two other commercially available brominated phenol reference materials: 2,4,6-Tribromophenol and 4-Bromophenol.[5][6][7][8]

Table 1: Physicochemical Properties of Phenolic Reference Standards

PropertyThis compound2,4,6-Tribromophenol4-Bromophenol
CAS Number 2432-14-6[2]118-79-6[1]106-41-2[7]
Molecular Formula C₇H₆Br₂O[2]C₆H₃Br₃O[1]C₆H₅BrO[7]
Molecular Weight 265.93 g/mol [2]330.8 g/mol [1]173.01 g/mol [7]
Melting Point 49-50 °C[9]92-95 °C63-67 °C[7]
Appearance White to off-white crystalline powder[1]White to almost white crystalline powder[3]White to off-white crystalline solid[7]
Solubility Sparingly soluble in water; soluble in organic solvents[1]Insoluble in water; soluble in acetone, methanol, ethanol, and etherSlightly soluble in water; soluble in organic solvents[7]

The choice of a reference standard will depend on the specific analytical method and the compound being analyzed. For instance, the structural similarity of this compound to certain analytes or impurities may make it a more suitable internal standard in some chromatographic applications.

Experimental Protocols for Performance Evaluation

A comprehensive evaluation of a candidate reference standard requires a suite of analytical tests. The following sections provide detailed, step-by-step methodologies for the key experiments.

Purity Determination and Impurity Profiling

The purity of a reference standard is its most critical attribute. A combination of chromatographic and spectroscopic techniques should be employed to ensure a comprehensive assessment.

HPLC is a cornerstone technique for purity determination due to its high resolution and sensitivity. A validated, stability-indicating HPLC method is essential.

Experimental Workflow for HPLC Purity Analysis

Caption: HPLC workflow for purity determination.

Step-by-Step HPLC Protocol:

  • Mobile Phase Preparation: Prepare a suitable mobile phase, for instance, a mixture of acetonitrile and water with 0.1% formic acid. The exact ratio should be optimized for the best separation of the main peak from any impurities.[10][11]

  • Standard and Sample Preparation: Accurately weigh and dissolve the this compound candidate material in a suitable diluent (e.g., mobile phase) to a known concentration (e.g., 1 mg/mL).

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm) is a good starting point.

    • Flow Rate: Typically 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • UV Detection: Monitor at a wavelength where the analyte has maximum absorbance (e.g., determined by UV-Vis spectrophotometry).

  • Analysis: Inject the prepared solution and record the chromatogram.

  • Data Processing: Integrate all peaks and calculate the purity of this compound as the percentage of the main peak area relative to the total area of all peaks.

GC-MS is a powerful tool for identifying and quantifying volatile organic impurities and for confirming the structure of the main component.

Experimental Workflow for GC-MS Analysis

Caption: GC-MS workflow for impurity identification.

Step-by-Step GC-MS Protocol:

  • Sample Preparation: Dissolve a known amount of the reference standard candidate in a volatile solvent like methanol or dichloromethane. For some phenolic compounds, derivatization (e.g., silylation) may be necessary to improve volatility and peak shape.

  • GC-MS Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: A temperature gradient is typically used to separate compounds with a wide range of boiling points. An example program could be: start at 50°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

    • Mass Spectrometer: Operate in electron ionization (EI) mode with a scan range of m/z 40-500.

  • Analysis and Data Interpretation: Inject the sample and acquire the total ion chromatogram (TIC). Identify the main peak and any impurity peaks. Compare the mass spectrum of the main peak with a reference library (e.g., NIST) to confirm the identity of this compound.[2] Identify impurities by comparing their mass spectra with library data.[12]

qNMR is a primary ratio method that allows for the direct quantification of a substance without the need for a specific reference standard of the same compound.[13][14] It relies on the principle that the signal intensity in an NMR spectrum is directly proportional to the number of nuclei.[15]

Step-by-Step qNMR Protocol:

  • Sample Preparation: Accurately weigh the this compound candidate and a certified internal standard (e.g., maleic acid, dimethyl sulfone) into a vial. Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d₆).[16]

  • NMR Data Acquisition: Acquire a quantitative ¹H NMR spectrum using a high-field NMR spectrometer. Key parameters include a long relaxation delay (D1) to ensure full relaxation of all protons, a calibrated 90° pulse, and a sufficient number of scans for a good signal-to-noise ratio.

  • Data Processing and Calculation: Carefully process the spectrum (phasing, baseline correction). Integrate a well-resolved signal of this compound and a signal from the internal standard. The purity of the candidate material can be calculated using the following equation:[17]

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P_IS = Purity of the internal standard

Determination of Water Content and Residual Solvents

Water is a common impurity in reference standards and must be accurately quantified. Karl Fischer titration is the gold standard for this purpose.

Step-by-Step Karl Fischer Protocol:

  • Instrument Setup: Use a coulometric or volumetric Karl Fischer titrator. The coulometric method is preferred for low water content.

  • Reagent Preparation: Use commercially available Karl Fischer reagents.

  • Titration: Accurately weigh the this compound sample and introduce it into the titration cell. The instrument will automatically titrate the water present and provide the water content as a percentage. For phenols, it is important to ensure that the pH of the titration medium is suitable to avoid side reactions.[5]

Residual solvents from the synthesis and purification process must be identified and quantified. GC-HS is the recommended technique for this analysis.

Step-by-Step GC-HS Protocol:

  • Sample Preparation: Accurately weigh the reference standard candidate into a headspace vial. Add a suitable high-boiling point solvent (e.g., DMSO, DMF) to dissolve the sample.[18]

  • GC-HS Conditions:

    • Incubation: Heat the vial at a specific temperature for a set time to allow volatile solvents to partition into the headspace.

    • Injection: An automated headspace sampler injects a portion of the headspace gas into the GC.

    • GC Separation and Detection: Use a capillary column and a Flame Ionization Detector (FID) for separation and detection of the solvents.[19]

  • Quantification: Quantify the residual solvents by comparing the peak areas in the sample chromatogram to those of a standard solution containing known concentrations of the expected solvents.

Stability Assessment: Forced Degradation Studies

Forced degradation studies are performed to understand the intrinsic stability of the reference standard and to ensure that the analytical methods are stability-indicating.[20][21]

Experimental Workflow for Forced Degradation

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2,6-Dibromo-4-methylphenol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper handling and disposal of chemical reagents are paramount to protecting laboratory personnel and the environment. This guide provides a detailed, step-by-step protocol for the safe disposal of 2,6-Dibromo-4-methylphenol, a compound often utilized in synthetic chemistry. The procedures outlined herein are grounded in established safety protocols and regulatory standards, ensuring a self-validating system of laboratory safety.

Understanding the Hazard Profile of this compound

Before initiating any disposal procedure, it is crucial to comprehend the inherent risks associated with this compound. This compound is a halogenated phenol, and as such, it presents several potential hazards:

  • Irritation: It is known to cause skin, eye, and respiratory tract irritation.[1][2]

  • Toxicity: While specific data for this compound is limited, related brominated phenols are recognized for their potential toxicity.[3][4]

  • Environmental Hazard: Discharge into the environment must be avoided.[5] Halogenated organic compounds can be persistent and harmful to aquatic life.[3][4]

Due to these hazards, this compound must be treated as hazardous waste.[1][6]

Immediate Safety and Personal Protective Equipment (PPE)

A proactive approach to safety is non-negotiable. Before handling this compound for disposal, ensure the following personal protective equipment is worn and safety measures are in place:

  • Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes.[1][6]

  • Hand Protection: Use chemical-resistant gloves, such as nitrile or neoprene, to prevent skin contact.[3][6] Always inspect gloves for integrity before use.

  • Body Protection: A lab coat or a chemical-resistant apron should be worn to protect against contamination of personal clothing.[1][6]

  • Respiratory Protection: All handling of this compound, including preparation for disposal, should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][6] If there is a risk of generating dust or aerosols, a NIOSH-approved respirator with an organic vapor cartridge and a particulate pre-filter is recommended.[6]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed through your institution's hazardous waste program. Adherence to local, state, and federal regulations is imperative.[1][5]

For Small Quantities (e.g., residual amounts in containers):

  • Triple Rinsing: Empty containers that held this compound should be triple-rinsed with a suitable solvent.[7] A common and effective solvent for this purpose is ethanol or acetone.

  • Collect Rinsate: The solvent used for rinsing (rinsate) must be collected as hazardous waste.[7] Do not dispose of the rinsate down the drain.

  • Container Disposal: After triple rinsing, the container can often be disposed of as non-hazardous waste. However, be sure to obliterate or remove all labels from the container to prevent confusion.[7] Consult your institution's specific guidelines for the disposal of empty chemical containers.

For Bulk Quantities and Contaminated Materials:

  • Waste Identification and Segregation:

    • Clearly label a dedicated, sealable, and chemically compatible waste container as "Hazardous Waste: this compound".[6]

    • Include the full chemical name and appropriate hazard symbols.

    • Store this waste separately from other chemical waste streams to avoid incompatible mixtures.[6]

  • Packaging Solid Waste:

    • Solid this compound should be placed in a securely sealed container.

    • Contaminated materials such as gloves, weighing paper, and absorbent pads should be collected in a clear plastic bag within a designated pail for chemically contaminated solid waste.[7]

  • Packaging Liquid Waste:

    • If this compound is in a solution, collect it in a sealed, leak-proof container.

    • Ensure the container is made of a material compatible with the solvent used.

  • Storage Pending Disposal:

    • Store the sealed hazardous waste container in a designated, well-ventilated, and cool, dry area away from incompatible materials such as strong oxidizing agents, acid anhydrides, and acid chlorides.[1]

    • The storage area should have secondary containment to prevent the spread of material in case of a leak.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.

    • Provide them with an accurate description of the waste, including the chemical name and quantity.

Spill Management

In the event of a spill, immediate and appropriate action is critical to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Control Ignition Sources: Remove all sources of ignition from the area.[5]

  • Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.

  • Contain the Spill: For solid spills, carefully sweep or vacuum the material and place it into a suitable, labeled disposal container.[1] Avoid generating dust. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.

  • Clean the Area: Once the bulk of the material is collected, decontaminate the spill area with an appropriate solvent and collect the cleaning materials as hazardous waste.

  • Seek Medical Attention: If there has been any personal exposure, follow the first aid measures outlined in the Safety Data Sheet (SDS) and seek immediate medical attention.[1]

Visualizing the Disposal Workflow

To provide a clear, at-a-glance understanding of the decision-making process for the disposal of this compound, the following workflow diagram has been created.

G cluster_prep Preparation cluster_waste_type Waste Characterization cluster_small Small Quantity / Residual cluster_bulk Bulk Quantity / Contaminated Material cluster_final Final Disposal prep Identify this compound for Disposal ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood waste_type Determine Waste Type fume_hood->waste_type triple_rinse Triple Rinse Container with Suitable Solvent waste_type->triple_rinse Residual in Container label_waste Label Dedicated Hazardous Waste Container waste_type->label_waste Bulk or Contaminated collect_rinsate Collect Rinsate as Hazardous Waste triple_rinse->collect_rinsate dispose_container Dispose of De-labeled Container as Non-Hazardous (per institutional policy) collect_rinsate->dispose_container contact_ehs Contact Environmental Health & Safety (EHS) for Waste Pickup dispose_container->contact_ehs package_waste Securely Package Waste (Solid or Liquid) label_waste->package_waste store_waste Store in Designated Area with Secondary Containment package_waste->store_waste store_waste->contact_ehs

Caption: Disposal workflow for this compound.

Quantitative Data Summary

For quick reference, the following table summarizes key information pertinent to the safe handling and disposal of this compound.

PropertyValue/InformationSource
CAS Number 2432-14-6[1][5]
Appearance White to gray powder[1]
Primary Hazards Skin, eye, and respiratory irritant[1][2]
Incompatible Materials Strong oxidizing agents, acid anhydrides, acid chlorides[1]
Recommended PPE Chemical safety goggles, chemical-resistant gloves, lab coat[1][6]
Disposal Classification Hazardous Waste[1][6]

Conclusion: A Commitment to Safety

The responsible disposal of chemical waste is a cornerstone of safe and ethical scientific practice. By following these detailed procedures for this compound, researchers can ensure they are not only compliant with regulations but are also actively contributing to a safe laboratory environment for themselves and their colleagues. Always consult your institution's specific waste disposal guidelines and the most current Safety Data Sheet before handling any chemical.

References

A Comprehensive Guide to Personal Protective Equipment for Handling 2,6-Dibromo-4-methylphenol

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential, immediate safety and logistical information for the handling of 2,6-Dibromo-4-methylphenol (CAS 2432-14-6). As researchers, scientists, and drug development professionals, a deep understanding of the materials in your laboratory is paramount, not only for experimental success but for personal safety. This guide is structured to provide not just procedural steps, but the scientific reasoning behind each recommendation, ensuring a culture of safety and excellence in your work.

Understanding the Hazard: Why is PPE Necessary?

This compound is a white to gray powder that is classified as an irritant.[1] The primary hazards associated with this compound are:

  • Skin Irritation: Direct contact can cause skin irritation.[2]

  • Serious Eye Irritation: Contact with the eyes can lead to serious irritation.[2]

  • Respiratory Tract Irritation: Inhalation of dust can irritate the respiratory system.[1][2]

Given these potential health effects, the use of appropriate Personal Protective Equipment (PPE) is not merely a recommendation but a critical component of safe laboratory practice. The causality is clear: preventing contact with the skin, eyes, and respiratory system mitigates the risk of irritation and potential long-term health issues.

Core Principles of Protection: Selecting the Right PPE

The selection of PPE is a risk-based decision. For this compound, the primary routes of exposure are dermal (skin), ocular (eyes), and inhalation. Therefore, a multi-faceted approach to PPE is required.

Dermal Protection: Beyond the Lab Coat

A standard laboratory coat is the first line of defense, but when handling this compound, more is needed.

  • Gloves: Chemical-resistant gloves are mandatory. Nitrile gloves are a suitable choice for incidental contact.[3] Always inspect gloves for tears or punctures before use. If prolonged contact is anticipated, consider double-gloving or using a more robust glove material like neoprene. After handling, remove gloves using the proper technique to avoid contaminating your skin and wash your hands thoroughly.[4]

  • Protective Clothing: A long-sleeved lab coat should be worn and kept buttoned.[5] For tasks with a higher risk of contamination, such as handling large quantities or cleaning up spills, a chemical-resistant apron over the lab coat is recommended.[3]

Ocular Protection: Shielding Your Vision

The eyes are particularly vulnerable to chemical splashes and airborne dust.

  • Safety Glasses and Goggles: At a minimum, safety glasses with side shields are required. However, for optimal protection against dust and splashes, chemical safety goggles that form a seal around the eyes are the superior choice.[1]

  • Face Shields: When there is a significant risk of splashing, a face shield should be worn in addition to safety goggles.[6]

Respiratory Protection: Ensuring Clean Air

This compound is a powder, and the generation of dust during handling is a primary concern.

  • Engineering Controls: The first and most effective measure is to handle this chemical in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the concentration of airborne particles.[1][4]

  • Respirators: If work cannot be conducted in a fume hood or if there is a potential for significant dust generation, respiratory protection is necessary. A NIOSH-approved N95 dust mask or a respirator with an organic vapor cartridge and a particulate pre-filter is recommended.[3]

The following table summarizes the recommended PPE for handling this compound:

Level of Exposure Hand Protection Eye/Face Protection Body Protection Respiratory Protection
Low (e.g., weighing small quantities in a fume hood) Single pair of nitrile glovesSafety glasses with side shieldsLab coatNot generally required if in a fume hood
Moderate (e.g., transfers, making solutions) Double pair of nitrile gloves or neoprene glovesChemical safety gogglesLab coatN95 dust mask if not in a fume hood
High (e.g., spill cleanup, handling large quantities) Heavy-duty chemical resistant gloves (e.g., neoprene)Chemical safety goggles and face shieldChemical-resistant apron over lab coatRespirator with organic vapor cartridge and particulate filter

Procedural Workflow for Safe Handling

A systematic approach to handling this compound will minimize the risk of exposure. The following workflow is a self-validating system for safe operation.

Safe Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_disposal Disposal Review SDS Review SDS Inspect Fume Hood Inspect Fume Hood Review SDS->Inspect Fume Hood Understand Hazards Gather & Inspect PPE Gather & Inspect PPE Inspect Fume Hood->Gather & Inspect PPE Ensure Functionality Prepare Spill Kit Prepare Spill Kit Gather & Inspect PPE->Prepare Spill Kit Ready for Contingencies Don PPE Don PPE Prepare Spill Kit->Don PPE Begin Work Handle Chemical Handle Chemical Don PPE->Handle Chemical Proper Protection Seal Container Seal Container Handle Chemical->Seal Container Minimize Exposure Decontaminate Workspace Decontaminate Workspace Seal Container->Decontaminate Workspace Containment Doff PPE Doff PPE Decontaminate Workspace->Doff PPE Clean Area Wash Hands Wash Hands Doff PPE->Wash Hands Personal Hygiene Segregate Waste Segregate Waste Wash Hands->Segregate Waste Final Step Label Waste Container Label Waste Container Segregate Waste->Label Waste Container Proper Identification Dispose via EHS Dispose via EHS Label Waste Container->Dispose via EHS Follow Regulations

Caption: A step-by-step workflow for the safe handling of this compound.

Emergency Procedures: Responding to Exposure

In the event of an exposure, immediate and appropriate action is crucial.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and shoes immediately.[1] Wash the affected skin area with plenty of soap and water for at least 15 minutes.[4] Seek medical attention if irritation persists.[2]

  • Inhalation: Move the individual to fresh air.[4] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting.[1] If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk.[1] Never give anything by mouth to an unconscious person.[4] Seek immediate medical attention.

Disposal of Contaminated PPE and Chemical Waste

Proper disposal is the final step in the safe handling of this compound.

  • Contaminated PPE: All disposable PPE, such as gloves, should be placed in a designated hazardous waste container immediately after use. Non-disposable PPE should be decontaminated thoroughly before reuse.

  • Chemical Waste: Unused this compound and any solutions containing it must be disposed of as hazardous waste.[4] The waste container must be clearly labeled with the full chemical name and associated hazards.[3] Follow your institution's and local regulations for hazardous waste disposal.[4]

By adhering to these guidelines, you contribute to a safer laboratory environment for yourself and your colleagues. Remember that safety is an integral part of sound scientific practice.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.